molecular formula C9H8N2O2 B1296457 3-methylquinazoline-2,4(1H,3H)-dione CAS No. 607-19-2

3-methylquinazoline-2,4(1H,3H)-dione

Cat. No.: B1296457
CAS No.: 607-19-2
M. Wt: 176.17 g/mol
InChI Key: LFGZKCYBINPOTA-UHFFFAOYSA-N
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Description

3-Methylquinazoline-2,4(1H,3H)-dione (CAS 607-19-2) is a derivative of the privileged quinazolinone scaffold, a structure of high interest in medicinal chemistry due to its diverse pharmacological potential . This compound features the core quinazoline-2,4(1H,3H)-dione structure, which is a key pharmacophore in various approved pharmaceuticals and biologically active agents . Researchers value this scaffold for its wide spectrum of biological activities, which include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties . In scientific research, quinazoline-2,4(1H,3H)-dione derivatives have been identified as promising fluoroquinolone-like inhibitors, showing activity against bacterial gyrase and DNA topoisomerase IV, making them valuable templates in the search for new antimicrobial agents to combat resistant bacterial strains . The specific 3-methyl derivative serves as a versatile building block or intermediate for the design and synthesis of novel compounds in drug discovery programs . Its molecular formula is C 9 H 8 N 2 O 2 with a molecular weight of 176.17 g/mol . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-methyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O2/c1-11-8(12)6-4-2-3-5-7(6)10-9(11)13/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGZKCYBINPOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10322447
Record name 3-methylquinazoline-2,4(1H,3H)-dione
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

607-19-2
Record name 607-19-2
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Record name 3-methylquinazoline-2,4(1H,3H)-dione
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Record name 3-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] These molecules have garnered significant interest due to their diverse biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[2][3][4] The strategic substitution on the quinazolinedione ring system, particularly at the N-1 and N-3 positions, allows for the fine-tuning of their physicochemical properties and biological targets. This guide focuses on a fundamental derivative, 3-methylquinazoline-2,4(1H,3H)-dione, providing a comprehensive overview of its synthesis and detailed characterization for researchers and scientists in drug development. Understanding the synthesis and properties of this core molecule is a critical first step for further derivatization and the development of novel therapeutic agents.[5][6]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and reaction efficiency. Here, we will explore two robust and commonly employed synthetic pathways: the direct N-methylation of quinazoline-2,4(1H,3H)-dione and a convergent synthesis starting from 2-aminobenzamides.

Method 1: Direct N-Alkylation of Quinazoline-2,4(1H,3H)-dione

This method is a straightforward approach that involves the selective methylation of the N-3 position of the pre-formed quinazoline-2,4(1H,3H)-dione ring. The selectivity of N-alkylation (N-1 vs. N-3) can be influenced by the choice of base, solvent, and alkylating agent.

Causality Behind Experimental Choices:

  • Starting Material: Quinazoline-2,4(1H,3H)-dione is commercially available or can be readily synthesized from anthranilic acid.[3]

  • Alkylation Reagent: Methyl iodide or dimethyl sulfate are common methylating agents. Dimethyl carbonate, a greener alternative, can also be employed, often under microwave irradiation to enhance reaction rates.[1]

  • Base: A mild base such as potassium carbonate (K₂CO₃) is typically used to deprotonate the more acidic N-H proton, facilitating nucleophilic attack on the methylating agent.[1][3]

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal for this reaction as it effectively dissolves the reactants and facilitates the SN2 reaction.

Experimental Protocol:

  • To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Method_1 cluster_reactants Reactants cluster_process Process cluster_products Products Quinazolinedione Quinazoline-2,4(1H,3H)-dione Reaction N-Alkylation in DMF Quinazolinedione->Reaction MeI Methyl Iodide MeI->Reaction K2CO3 K2CO3 (Base) K2CO3->Reaction Product This compound Reaction->Product Byproduct KI + KHCO3 Reaction->Byproduct

Caption: Workflow for the N-alkylation of quinazoline-2,4(1H,3H)-dione.

Method 2: Cyclization of 2-(Methylamino)benzamide

This convergent approach involves the initial formation of a 2-(methylamino)benzamide intermediate, followed by cyclization to form the quinazolinedione ring. This method offers flexibility for introducing substituents on the aromatic ring if starting from a substituted anthranilic acid derivative.

Causality Behind Experimental Choices:

  • Precursor Synthesis: N-methylisatoic anhydride, a key intermediate, can be prepared from N-methylanthranilic acid and a cyclizing agent like triphosgene.[7][8] The reaction of N-methylisatoic anhydride with ammonia or an amine source yields the corresponding 2-(methylamino)benzamide.[9]

  • Cyclizing Agent: Phosgene or a phosgene equivalent such as triphosgene or carbonyldiimidazole (CDI) is used to introduce the second carbonyl group and effect the ring closure.[10]

  • Reaction Conditions: The cyclization is typically carried out in an inert solvent like tetrahydrofuran (THF) or dioxane.

Experimental Protocol:

  • Synthesis of 2-(Methylamino)benzamide: React N-methylisatoic anhydride with a source of ammonia (e.g., ammonium hydroxide) in a suitable solvent.

  • Cyclization: To a solution of 2-(methylamino)benzamide (1.0 eq) in anhydrous THF, add triphosgene (0.4 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Remove the solvent under reduced pressure.

  • Add water to the residue, and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry to yield the crude product.

  • Purify by recrystallization as described in Method 1.

Synthesis_Method_2 cluster_reactants Reactants cluster_process Process cluster_products Products Benzamide 2-(Methylamino)benzamide Cyclization Cyclization in THF Benzamide->Cyclization Triphosgene Triphosgene Triphosgene->Cyclization Product This compound Cyclization->Product Byproduct HCl Cyclization->Byproduct

Caption: Cyclization of 2-(methylamino)benzamide to form the target compound.

Comprehensive Characterization of this compound

Rigorous characterization is imperative to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the N-CH₃ group around δ 3.2-3.5 ppm. A broad singlet for the N-H proton (if not exchanged with D₂O) at δ 11.0-11.5 ppm.[11]
¹³C NMR Carbonyl carbons (C=O) in the range of δ 150-165 ppm. Aromatic carbons between δ 113-140 ppm. The N-CH₃ carbon signal around δ 27-30 ppm.[11]
FT-IR N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching vibrations for the amide and urea carbonyls in the region of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations.[12]
Mass Spec. The molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₉N₂O₂ (m/z = 177.0659).[11]

Detailed ¹H NMR Data (500 MHz, DMSO-d₆): [11]

  • δ 11.43 (brs, 1H, NH)

  • δ 7.93 (d, J = 7.0 Hz, 1H, Ar-H)

  • δ 7.64 (d, J = 7.0 Hz, 1H, Ar-H)

  • δ 7.19 (dd, J = 13.5, 7.5 Hz, 2H, Ar-H)

  • δ 3.26 (s, 3H, N-CH₃)

Detailed ¹³C NMR Data (100 MHz, DMSO-d₆): [11]

  • δ 162.2 (C=O)

  • δ 150.4 (C=O)

  • δ 139.4 (Ar-C)

  • δ 134.9 (Ar-C)

  • δ 127.3 (Ar-C)

  • δ 122.5 (Ar-C)

  • δ 115.1 (Ar-C)

  • δ 113.8 (Ar-C)

  • δ 27.1 (N-CH₃)

Physicochemical and Crystallographic Characterization
Property Value
Molecular Formula C₉H₈N₂O₂[13]
Molecular Weight 176.17 g/mol [13]
Appearance White solid[11]
Melting Point > 250 °C[11]

X-ray Crystallography: Single crystal X-ray diffraction is the gold standard for unambiguous structure determination. For related quinazolinediones, crystal structure analysis reveals a nearly planar ring system.[14][15] In the solid state, molecules are often linked by intermolecular hydrogen bonds between the N-H group and a carbonyl oxygen of an adjacent molecule, forming dimers or extended networks.[14][15]

Experimental Workflow and Data Validation

The following diagram illustrates the logical flow from synthesis to comprehensive characterization, ensuring a self-validating process for the production of high-purity this compound.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_validation Data Validation Synthesis Chemical Synthesis (Method 1 or 2) Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR MP Melting Point Analysis Purification->MP Xray X-ray Crystallography (optional) Purification->Xray Validation Structure & Purity Confirmation NMR->Validation MS->Validation IR->Validation MP->Validation Xray->Validation

Sources

Spectroscopic data of 3-methylquinazoline-2,4(1H,3H)-dione (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 3-methylquinazoline-2,4(1H,3H)-dione

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 607-19-2), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Quinazolinone derivatives are known to exhibit a wide range of biological activities, making their unambiguous structural characterization paramount.[4][5][6] This document serves as a key reference for researchers and scientists, detailing the principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the identification and quality control of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are employed to confirm the proton and carbon framework, respectively.

Causality in Experimental Design: The NMR Protocol

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this analysis.[7] Its strong solubilizing power is effective for the crystalline, polar quinazolinedione scaffold. Critically, its residual proton signal (~2.50 ppm) does not overlap with key aromatic or methyl signals of the analyte.[8] Furthermore, DMSO-d₆ is capable of forming hydrogen bonds, which slows down the exchange rate of the N-H proton, allowing it to be observed as a distinct, albeit sometimes broad, singlet in the ¹H NMR spectrum.[7]

  • Field Strength: Data presented was acquired on a high-field instrument (400-500 MHz for ¹H), which provides superior signal dispersion, especially for resolving the coupled protons in the aromatic region.[7]

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C) as an internal standard.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of Sample Prep2 Dissolve in ~0.7 mL DMSO-d6 Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert into Spectrometer (≥400 MHz) Prep3->Acq1 Acq2 Acquire 1H & 13C Spectra Acq1->Acq2 Proc1 Fourier Transform & Phasing Acq2->Proc1 Proc2 Calibrate to Solvent Peak Proc1->Proc2 Proc3 Integrate & Assign Peaks Proc2->Proc3

Caption: Workflow for NMR sample preparation and analysis.

Data Interpretation and Structural Assignment

The acquired NMR data provides definitive confirmation of the this compound structure.

¹H NMR Analysis The proton NMR spectrum displays five distinct signals, consistent with the eight protons in the molecule.[7]

  • δ 11.43 (brs, 1H): This downfield singlet corresponds to the acidic proton of the amide N-H group at position 1. Its broadness is characteristic of exchangeable protons.

  • δ 7.93 (d, J = 7.0 Hz, 1H): This doublet is assigned to the proton at position 5 (H-5). It is shifted downfield due to the deshielding effect of the adjacent C4 carbonyl group and appears as a doublet due to coupling with H-6.

  • δ 7.64 (d, J = 7.0 Hz, 1H): This signal corresponds to the proton at H-8 on the aromatic ring.

  • δ 7.19 (dd, 2H): This multiplet represents the overlapping signals of the two remaining aromatic protons, H-6 and H-7.

  • δ 3.26 (s, 3H): This sharp singlet integrating to three protons is unequivocally assigned to the methyl group (N-CH₃) at position 3.

¹³C NMR Analysis The proton-decoupled ¹³C NMR spectrum shows nine signals, corresponding to the nine unique carbon atoms in the structure.[7]

  • δ 162.2 & 150.4: These two downfield signals are characteristic of the two carbonyl carbons (C=O) at positions C-4 and C-2, respectively.

  • δ 139.4 - 113.8: This cluster of six signals corresponds to the six carbons of the fused benzene ring system (C-4a, C-5, C-6, C-7, C-8, C-8a).

  • δ 27.1: This upfield signal is assigned to the carbon of the N-methyl group.

Table 1: NMR Spectroscopic Data for this compound in DMSO-d₆

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm) Assignment
11.43 (brs, 1H) N1-H 162.2 C4 (C=O)
7.93 (d, 1H) H-5 150.4 C2 (C=O)
7.64 (d, 1H) H-8 139.4 C-8a
7.19 (m, 2H) H-6, H-7 134.9 C-7
3.26 (s, 3H) N3-CH₃ 127.3 C-5
122.5 C-6
115.1 C-4a
113.8 C-8
27.1 N3-CH₃

Data sourced from Li, Y., et al. (2020).[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Causality in Experimental Design: The IR Protocol

For a solid sample like this compound, the potassium bromide (KBr) pellet method is a standard and reliable sample preparation technique.[9]

  • Why KBr? Spectroscopic grade KBr is transparent in the mid-IR region (4000-400 cm⁻¹), ensuring that it does not contribute interfering peaks to the sample's spectrum.[10]

  • Sample Preparation: The analyte is finely ground and intimately mixed with dry KBr powder. This mixture is then pressed under high pressure to form a translucent pellet. The goal is to disperse the analyte within the KBr matrix to minimize light scattering and obtain a high-quality spectrum.[11][12] Proper preparation, including the use of dry KBr and thorough grinding, is crucial to avoid broad water peaks (around 3400 cm⁻¹) and baseline distortions.[10][13]

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)
  • Preparation: Gently grind 1-2 mg of the sample with approximately 150-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[9]

  • Pellet Formation: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent disc.[12]

  • Background Collection: Place a pellet made of pure KBr (a "blank") in the spectrometer's sample holder and record a background spectrum. This allows for the subtraction of atmospheric CO₂ and H₂O absorptions.

  • Sample Analysis: Replace the blank pellet with the sample pellet and record the IR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

Workflow for IR Analysis (KBr Method)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep1 Grind 1-2 mg Sample with ~200 mg KBr Prep2 Transfer Powder to Pellet Die Prep1->Prep2 Prep3 Apply 8-10 tons Pressure Prep2->Prep3 Acq1 Acquire Background Spectrum (Blank KBr) Prep3->Acq1 Acq2 Acquire Sample Spectrum (4000-400 cm-1) Acq1->Acq2 Proc1 Identify Characteristic Absorption Bands Acq2->Proc1 Proc2 Correlate Bands to Functional Groups Proc1->Proc2

Caption: Workflow for IR sample preparation and analysis.

Predicted IR Data Interpretation

Table 2: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Assignment Comment
3200 - 3100 N-H Stretch Amide N-H at position 1 A strong, potentially broad peak.
3100 - 3000 C-H Stretch Aromatic C-H Multiple weak to medium bands are expected.
2980 - 2850 C-H Stretch Aliphatic C-H (Methyl) Weak bands corresponding to the N-CH₃ group.
~1710 & ~1670 C=O Stretch Asymmetric & Symmetric Carbonyl Two strong, sharp peaks for the dione system.[14]
1620 - 1580 C=C Stretch Aromatic Ring Characteristic absorptions for the benzene ring.
~1450 C-H Bend Methyl Deformation Bending vibration of the N-CH₃ group.
~760 C-H Bend Ortho-disubstituted Benzene Strong out-of-plane bending, characteristic of the substitution pattern.[14]

Predictions based on standard IR correlation tables and published data for quinazoline-2,4(1H,3H)-dione.[14]

Mass Spectrometry: Confirming Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight and confirming the elemental formula of a compound.

Causality in Experimental Design: The MS Protocol

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is the method of choice for this molecule.[7]

  • Ionization Technique: ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[7] This is ideal for unambiguously determining the molecular weight of the parent compound.

  • High Resolution: HRMS provides highly accurate mass measurements (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing it from other compounds that might have the same nominal mass.

Experimental Protocol: ESI-HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. As the solvent evaporates, ions (in this case, [M+H]⁺) are released into the gas phase.

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure their exact m/z values.

  • Data Analysis: Compare the experimentally measured exact mass of the [M+H]⁺ ion to the theoretically calculated mass for the proposed formula (C₉H₉N₂O₂).

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-HRMS) cluster_proc Data Analysis Prep1 Prepare Dilute Solution (e.g., in Methanol) Acq1 Infuse Sample into ESI Source Prep1->Acq1 Acq2 Generate Gas-Phase Ions [M+H]+ Acq1->Acq2 Acq3 Measure Exact m/z Ratio Acq2->Acq3 Proc1 Identify Molecular Ion Peak Acq3->Proc1 Proc2 Compare Experimental vs. Theoretical Exact Mass Proc1->Proc2 Proc3 Confirm Elemental Formula Proc2->Proc3

Caption: Workflow for ESI-HRMS sample preparation and analysis.

Data Interpretation

The ESI-HRMS analysis provides definitive confirmation of the compound's elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

Technique Ionization Mode Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺
ESI-HRMS Positive C₉H₉N₂O₂ 177.0659 177.0659

Data sourced from Li, Y., et al. (2020).[7]

The excellent agreement between the calculated and experimentally found mass provides very strong evidence for the elemental formula C₉H₈N₂O₂.

Integrated Spectroscopic Summary

The combination of NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. NMR defines the precise carbon-hydrogen framework and connectivity, IR confirms the presence of key functional groups (amides, carbonyls, aromatic ring), and HRMS verifies the exact molecular weight and elemental formula.

Table 4: Consolidated Spectroscopic Data for this compound

Technique Key Data / Observation Interpretation
¹H NMR δ 11.43 (1H, N-H), 7.93-7.19 (4H, Ar-H), 3.26 (3H, -CH₃) Confirms proton count and chemical environments of the amide, aromatic, and methyl groups.
¹³C NMR δ 162.2, 150.4 (C=O); 139.4-113.8 (Ar-C); 27.1 (-CH₃) Confirms the 9 unique carbons of the dione, aromatic system, and methyl group.
IR Predicted peaks at ~3150 (N-H), ~1710 & ~1670 (C=O), ~1600 (C=C), ~760 (C-H bend) Indicates presence of amide N-H, two distinct carbonyls, and an ortho-disubstituted aromatic ring.

| HRMS | Found m/z [M+H]⁺ = 177.0659 | Confirms the elemental formula C₉H₈N₂O₂. |

This integrated dataset forms a robust analytical profile, essential for ensuring the identity, purity, and quality of this compound in research and development settings.

References

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Sources

Biological activity of 3-methylquinazoline-2,4(1H,3H)-dione derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-Methylquinazoline-2,4(1H,3H)-dione Derivatives

Introduction: The Quinazolinedione Scaffold in Modern Drug Discovery

The quinazoline ring system, a fusion of benzene and pyrimidine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are foundational to numerous therapeutic agents due to their versatile binding capabilities and diverse pharmacological profiles. Among these, the quinazoline-2,4(1H,3H)-dione core, particularly when substituted with a methyl group at the N-3 position, has emerged as a nucleus for developing compounds with a wide spectrum of biological activities. These activities range from targeted anticancer effects to broad-spectrum antimicrobial, anti-inflammatory, and anticonvulsant properties.[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive exploration of the synthesis, mechanisms of action, and therapeutic potential of this compound derivatives. We will delve into the causality behind experimental designs, present validated protocols, and summarize key performance data to offer a field-proven perspective on this promising class of compounds.

Core Synthesis and Derivatization Strategies

The therapeutic potential of this scaffold is unlocked through synthetic chemistry, which allows for precise modifications to tune biological activity. The initial synthesis of the core structure is often followed by strategic derivatization to explore structure-activity relationships (SAR).

A common and efficient method for synthesizing the this compound core involves a one-pot reaction using 2-aminobenzamides and di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (DMAP).[2] This approach provides high yields and a straightforward route to the foundational molecule.

General Synthetic Workflow:

cluster_synthesis Synthesis of this compound Core cluster_derivatization Further Derivatization 2_Aminobenzamide 2-Aminobenzamide Derivative Reaction One-Pot Reaction 2_Aminobenzamide->Reaction Boc2O Di-tert-butyl Dicarbonate (Boc)2O Boc2O->Reaction DMAP DMAP (Catalyst) Acetonitrile DMAP->Reaction Catalysis Core This compound Reaction->Core Alkylation N1-Alkylation (e.g., with R-X, K2CO3) Core->Alkylation Substitution Ring Substitution (e.g., Suzuki Coupling on Bromo-derivatives) Core->Substitution Final_Compounds Library of Bioactive Derivatives Alkylation->Final_Compounds Substitution->Final_Compounds cluster_pathway c-Met/VEGFR-2 Signaling Ligand Growth Factors (HGF, VEGF) Receptor c-Met / VEGFR-2 Receptor Tyrosine Kinase Ligand->Receptor Activation Dimerization & Autophosphorylation Receptor->Activation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) Activation->Downstream Outcome Cell Proliferation Angiogenesis Metastasis Downstream->Outcome Inhibitor 3-Methylquinazoline dione Derivative Inhibitor->Activation Inhibits Phosphorylation

Caption: Inhibition of c-Met/VEGFR-2 signaling pathway.

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy is quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of cancer cells by 50%.

Compound/DrugTarget(s)HCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Reference
Compound 4b c-Met/VEGFR-20.734--[3]
Compound 4e c-Met/VEGFR-21.40--[3]
Compound 7 Not Specified4.96.8-[4]
Compound 11 PARP-1/2-3.02 (in MX-1)-[5]
Cabozantinib c-Met/VEGFR-218.06--[3]

Note: Data is compiled from multiple studies for comparative purposes. Experimental conditions may vary.

Several derivatives, such as 4b and 4e, show superior potency against the HCT-116 colon cancer cell line compared to the established drug Cabozantinib. [3]Importantly, selected compounds also demonstrated significantly less toxicity towards normal cell lines (e.g., WI38), indicating a favorable therapeutic window. [3]

Experimental Protocol: MTT Assay for Cell Proliferation

This protocol outlines a standard method for assessing the in vitro antiproliferative activity of test compounds.

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116) in 96-well plates at a density of 5×10³ to 1×10⁴ cells/well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Front Against Bacterial Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Quinazoline-2,4(1H,3H)-dione derivatives have been identified as promising candidates, acting as inhibitors of essential bacterial enzymes. [6][7]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

The primary antibacterial mechanism is believed to be the inhibition of bacterial DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for bacterial DNA replication, recombination, and repair. By targeting these enzymes, the compounds induce breaks in the bacterial chromosome, leading to cell death. This mechanism is analogous to that of the widely used fluoroquinolone antibiotics, suggesting that the quinazolinedione scaffold can serve as a bioisostere to address resistance issues. [8]

Data Presentation: Antimicrobial Efficacy

The antimicrobial activity is typically assessed by measuring the zone of inhibition in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC).

CompoundStaphylococcus aureus (Gram +)Escherichia coli (Gram -)Reference
Zone of Inhibition (mm) Zone of Inhibition (mm)
Compound 13 915
Compound 15 Broad Spectrum ActivityBroad Spectrum Activity
Ampicillin High ActivityModerate Activity[6]

Note: Data represents a selection of promising compounds from the cited study.

Compounds such as 13 and 15 have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Notably, compound 13 showed activity against E. coli that was equipotent to the reference drugs.

Experimental Workflow: Agar Well Diffusion Assay

Start Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) Plate Swab Inoculum onto Mueller-Hinton Agar Plate Start->Plate Well Create Wells (6-8 mm) in the Agar Plate->Well Load Load Wells with Test Compound, Control, and Standard Antibiotic Well->Load Incubate Incubate at 37°C for 18-24 hours Load->Incubate Measure Measure Diameter of the Zone of Inhibition (mm) Incubate->Measure End Determine Susceptibility Measure->End

Caption: Workflow for the Agar Well Diffusion Assay.

Experimental Protocol: Agar Well Diffusion Method
  • Medium Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour into sterile Petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly swab the entire surface of the MHA plate with the bacterial inoculum using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (6 mm diameter) into the agar using a sterile cork borer.

  • Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Also include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates in an upright position at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger zone indicates greater antimicrobial activity.

Anti-inflammatory and Analgesic Activity

Chronic inflammation is a key driver of many diseases. Quinazolinone derivatives have shown significant anti-inflammatory and analgesic properties in preclinical models. [9][10][11]

Mechanism of Action

The anti-inflammatory effects of these compounds are linked to the inhibition of pro-inflammatory mediators. Studies on related quinazoline-2,4(1H,3H)-dione derivatives have shown they can inhibit nitric oxide (NO) synthesis and the secretion of interleukin-6 (IL-6), both of which are key players in the inflammatory cascade. [12]The analgesic activity is often evaluated in parallel and is believed to be linked to the suppression of inflammatory pain mediators. [9]

Data Presentation: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model is a standard for assessing acute anti-inflammatory activity. Efficacy is measured as the percentage inhibition of edema.

CompoundDose (mg/kg)Edema Inhibition (%)Reference
Compound 9 5020.4[10]
Compound 15 50>25.0 (approx.)[10]
Compound 21 5032.5[10]
Phenylbutazone 50High Activity[10]

Note: Data extracted from a study on 2-methyl-6-substituted quinazolin-4-ones, a closely related structural class.[10]

The results show that substitution patterns significantly influence activity, with compound 21 (a bromo-substituted thiazolidinone derivative) showing the highest efficacy in its series. [10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
  • Animal Acclimatization: Acclimatize male mice to the laboratory environment for at least one week. Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test compounds or the standard drug (e.g., Indomethacin) orally (p.o.) or intraperitoneally (i.p.). Administer the vehicle to the control group.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each mouse.

  • Paw Volume Measurement: Measure the paw volume of each mouse immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] × 100

    • Where ΔV is the change in paw volume (V_t - V₀).

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Several quinazolinone derivatives have demonstrated potent anticonvulsant activity in established animal models. [13][14][15]

Mechanism of Action

While the exact mechanisms for this compound derivatives are still under investigation, the broader quinazolinone class is known to interact with the central nervous system. Potential mechanisms include positive allosteric modulation of GABA-A receptors (enhancing inhibitory neurotransmission) and inhibition of enzymes like carbonic anhydrase II. [13][16]The structural features, such as a lipophilic aryl ring and hydrogen bond domains, are considered key for this activity. [16]

Data Presentation: In Vivo Anticonvulsant Screening

The subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests are primary screening models for anticonvulsant drugs.

CompoundTest ModelDose (mg/kg)Protection (%)Reference
Compound 8 scPTZ100100[13]
Compound 13 scPTZ100100[13]
Compound 19 scPTZ100100[13]
Ethosuximide scPTZ-Reference Drug[13]
QNM Series MES30-100Variable Protection[15]

Note: Data from studies on quinazolin-4(3H)-ones, a closely related structural class.[13][15]

Several compounds provided 100% protection against scPTZ-induced seizures and were found to be more potent than the reference drug ethosuximide. [13]

Experimental Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
  • Animal Preparation: Use male albino mice, acclimatized and fasted as described previously.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg).

  • Convulsant Injection: After a set time (e.g., 30-60 minutes) to allow for drug absorption, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

  • Observation: Observe the mice for 30 minutes for the presence or absence of clonic seizures (characterized by rhythmic muscle contractions lasting for at least 5 seconds).

  • Data Analysis: The compound is considered to have provided protection if the animal does not exhibit clonic seizures during the observation period. Calculate the percentage of animals protected in each group.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated potent and diverse biological activities, including targeted anticancer, broad-spectrum antimicrobial, significant anti-inflammatory, and promising anticonvulsant effects. The ease of synthetic modification allows for extensive exploration of structure-activity relationships, enabling the optimization of lead compounds for enhanced potency and selectivity.

Future research should focus on elucidating the precise molecular mechanisms underlying these activities, particularly for the anticonvulsant and anti-inflammatory effects. Further optimization of pharmacokinetic and safety profiles will be critical for translating these promising preclinical findings into clinically viable drug candidates. The continued investigation of this privileged scaffold holds immense promise for addressing unmet needs in oncology, infectious diseases, and neurology.

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  • Krishnarth, V., & Verma, A. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. Molecular Diversity. [Link]

  • Li, Y., et al. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central. [Link]

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The Pharmacological Landscape of 3-Methylquinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of the pharmacological properties of a key derivative, 3-methylquinazoline-2,4(1H,3H)-dione. We will delve into its synthesis, established and potential therapeutic applications, and the mechanistic underpinnings of its biological effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and therapeutic development of this promising molecular entity.

Introduction: The Significance of the Quinazoline-2,4-dione Core and N3-Methylation

Quinazoline and its derivatives, fused benzene and pyrimidine ring systems, are integral to numerous approved pharmaceuticals and a focal point of ongoing drug discovery efforts.[1][2] The oxidized form, quinazoline-2,4(1H,3H)-dione, serves as a versatile scaffold for the synthesis of novel compounds with a wide array of pharmacological applications, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][3][4]

The substitution at the N1 and N3 positions of the quinazoline-2,4-dione ring system significantly influences the molecule's pharmacological profile. Specifically, methylation at the N3 position, yielding this compound, has been shown to be a critical modification in the development of derivatives with potent biological activities. This guide will specifically focus on the intrinsic properties of this core structure and the broader implications for drug design.

Synthesis of this compound

The synthesis of the this compound core is a critical first step in the development of more complex derivatives. A common and effective method involves the alkylation of the parent quinazoline-2,4(1H,3H)-dione.

Experimental Protocol: Synthesis via N-Alkylation

This protocol outlines a general procedure for the synthesis of 1,3-disubstituted quinazoline-2,4(1H,3H)-dione derivatives, which can be adapted for the specific synthesis of this compound.[5]

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Methyl iodide

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of quinazoline-2,4(1H,3H)-dione, a molar equivalent of methyl iodide, and anhydrous potassium carbonate is stirred in DMF at room temperature.[6]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove inorganic salts.

  • The solvent is evaporated under reduced pressure.

  • The resulting solid residue is washed with water, filtered, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Potassium carbonate acts as a base to deprotonate the nitrogen atom of the quinazoline-2,4-dione, making it nucleophilic.

  • DMF is a polar aprotic solvent that facilitates the SN2 reaction by solvating the cation, leaving the nucleophile more reactive.

  • Room temperature is often sufficient for the reaction, though gentle heating may be required in some cases.

Pharmacological Properties and Therapeutic Potential

The this compound scaffold is a cornerstone for derivatives exhibiting a range of pharmacological activities. While many studies focus on more complex derivatives, the foundational properties can be inferred from the activities of its closely related analogs.

Anticonvulsant Activity

A significant body of research points to the anticonvulsant potential of quinazoline-2,4-dione derivatives.[7][8][9] The presence of a methyl group at the N3 position is a feature in several compounds with demonstrated anticonvulsant effects.

Mechanism of Action (Proposed):

The anticonvulsant activity of many quinazolinone derivatives is attributed to their interaction with GABAa receptors, acting as positive allosteric modulators.[10] This enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system. Molecular docking studies of related compounds have also suggested interactions with enzymes like human carbonic anhydrase II.[9]

Experimental Protocol: Evaluation of Anticonvulsant Activity

The following protocols are standard for assessing the anticonvulsant efficacy of novel compounds.[7][11]

Maximal Electroshock (MES) Induced Seizure Test:

  • Mice are administered the test compound intraperitoneally (i.p.) at varying doses.

  • After a set period (e.g., 30 minutes), a maximal electrical stimulus is delivered via corneal electrodes.

  • The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Test:

  • Mice are pre-treated with the test compound (i.p.).

  • A convulsant dose of pentylenetetrazole is injected subcutaneously.

  • The animals are observed for the presence or absence of clonic seizures for a defined period (e.g., 30 minutes).

  • Protection against scPTZ-induced seizures suggests potential efficacy against absence seizures.

Workflow for Anticonvulsant Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vivo Anticonvulsant Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of 3-Methylquinazoline- 2,4(1H,3H)-dione Derivatives Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification MES_Test Maximal Electroshock (MES) Seizure Test Purification->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test Purification->scPTZ_Test Neurotoxicity Rotarod Test for Neurotoxicity Purification->Neurotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis MES_Test->SAR_Analysis scPTZ_Test->SAR_Analysis Neurotoxicity->SAR_Analysis Lead_Selection Selection of Lead Compounds SAR_Analysis->Lead_Selection

Caption: Workflow for the synthesis and evaluation of anticonvulsant properties.

Antimicrobial and Antibacterial Activity

Quinazoline-2,4-dione derivatives have been investigated for their potential as antimicrobial agents.[3][12][13] Some have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV.[3][13]

Proposed Mechanism of Action:

The antibacterial action of these compounds may involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination. This mechanism is similar to that of fluoroquinolone antibiotics.

Anticancer Activity

The quinazoline-2,4-dione scaffold is present in several anticancer agents.[1][14] Derivatives have been shown to inhibit critical pathways in cancer cells, such as the Wnt signaling pathway.[1] Furthermore, some derivatives act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are involved in tumor growth, angiogenesis, and metastasis.[14] More recently, derivatives have been developed as potent PARP-1/2 inhibitors, which can potentiate the cytotoxicity of DNA-damaging agents like temozolomide.[15]

Signaling Pathway Inhibition by Quinazoline-2,4-dione Derivatives

G cluster_0 Cancer Cell Signaling cluster_1 Cellular Processes QZD Quinazoline-2,4-dione Derivatives cMet c-Met QZD->cMet Inhibition VEGFR2 VEGFR-2 QZD->VEGFR2 Inhibition PARP PARP-1/2 QZD->PARP Inhibition Wnt Wnt Pathway QZD->Wnt Inhibition Proliferation Cell Proliferation cMet->Proliferation Metastasis Metastasis cMet->Metastasis Angiogenesis Angiogenesis VEGFR2->Angiogenesis DNA_Repair DNA Repair PARP->DNA_Repair Wnt->Proliferation

Caption: Inhibition of key cancer signaling pathways by quinazoline-2,4-dione derivatives.

Anti-inflammatory and Antioxidant Activity

Derivatives of this compound have also been evaluated for their anti-inflammatory and antioxidant properties.[7] Some compounds have shown the ability to inhibit pro-inflammatory activation of macrophages and suppress the formation of glycated proteins.[5][16]

Structure-Activity Relationships (SAR)

The pharmacological activity of quinazoline-2,4-dione derivatives is highly dependent on the nature and position of substituents on the core structure.[1][7]

  • N1 and N3 Positions: Alkylation or arylation at these positions significantly modulates the biological activity. The presence of a methyl group at N3 is a common feature in many active compounds.

  • Benzene Ring: Substitution on the benzene ring can enhance the potency and selectivity of the compounds for specific biological targets.

Pharmacokinetics and ADMET Profile

For any derivative of this compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and a good safety profile (Toxicity). In silico methods are increasingly used to predict the ADMET properties of newly synthesized compounds early in the drug discovery process.[12][17]

Future Directions and Conclusion

This compound is a valuable scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable range of pharmacological activities, with anticonvulsant and anticancer properties being particularly prominent. Future research should focus on:

  • Elucidation of specific mechanisms of action for different derivatives.

  • Optimization of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Exploration of novel therapeutic applications based on the diverse biological activities of this class of compounds.

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available from: [Link]

  • Synthesis, Structural, and Theoretical Studies of Quinazoline-2,4-dione Derivatives. ResearchGate. Available from: [Link]

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. PubMed. Available from: [Link]

  • Synthesis, anticonvulsant, antioxidant and binding interaction of novel N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives to bovine serum albumin: a structure-activity relationship study. PubMed. Available from: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available from: [Link]

  • View of Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Research Results in Pharmacology. Available from: [Link]

  • Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. ResearchGate. Available from: [Link]

  • Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate. Available from: [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health. Available from: [Link]

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. OUCI. Available from: [Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PubMed Central. Available from: [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI. Available from: [Link]

  • Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. Journal of Medicinal Chemistry. Available from: [Link]

  • Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. PubMed Central. Available from: [Link]

  • CONSTRUCTION, SYNTHESIS AND PREDICTION OF THE ACTIVITY OF QUINAZOLIN-4(3H)-ONE DERIVATIVES AS NEW ANTICONVULSANTS. ResearchGate. Available from: [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central. Available from: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI. Available from: [Link]

  • Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and Lead discovery. PubMed Central. Available from: [Link]

  • Reviewing the Pharmacological Impact of Quinazoline Derivatives. Scienmag. Available from: [Link]

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. PubMed Central. Available from: [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Royal Society of Chemistry. Available from: [Link]

  • Preparation of quinazoline‐2,4(1H,3H)‐dione 11. ResearchGate. Available from: [Link]

  • Anticonvulsant and sedative-hypnotic activity of some novel 3-[5-(4-substituted) phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones. R Discovery. Available from: [Link]

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Crystal structure analysis of 3-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-methylquinazoline-2,4(1H,3H)-dione

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, field-proven methodology for determining and analyzing the single-crystal structure of this compound. As the crystal structure for this specific compound is not publicly documented, this document serves as a complete instructional workflow, guiding researchers from synthesis to final structural elucidation. The principles and protocols detailed herein are grounded in established crystallographic practices and are broadly applicable to the structural analysis of novel small molecules.

Introduction: The Significance of the Quinazoline Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Derivatives have demonstrated potential as anticonvulsants, sedatives, and anticancer agents. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount. This knowledge underpins our ability to predict solid-state properties such as polymorphism and solubility, and it provides a critical foundation for structure-based drug design, where precise knowledge of a ligand's conformation can inform the design of more potent and selective therapeutics.

This guide focuses on the N3-methylated derivative, this compound. The addition of the methyl group at the N3 position significantly alters the molecule's hydrogen bonding potential compared to the parent scaffold, making its structural analysis a subject of distinct interest. By blocking one of the key hydrogen bond donors, we can anticipate a shift in the crystal packing motifs, which in turn influences the material's physicochemical properties.

Part I: Synthesis and Characterization

Causality: The journey to a high-quality crystal structure begins with the synthesis of exceptionally pure material. Impurities can inhibit crystal nucleation or become incorporated into the lattice, leading to disorder and compromising the quality of the diffraction data. The protocol outlined below is designed to yield a pure, well-characterized starting material, which is a non-negotiable prerequisite for successful crystallization.

Step 1: Synthesis of this compound

A reliable method for the synthesis of N-alkylated quinazolinediones involves the reaction of isatoic anhydride with a primary amine. In this case, methylamine is used to furnish the desired product.

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend isatoic anhydride (1.63 g, 10 mmol) in ethanol (30 mL).

  • Reagent Addition: To this suspension, add an aqueous solution of methylamine (40%, ~3 mL, ~30 mmol) dropwise at room temperature. The addition is exothermic, and the solid will gradually dissolve.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure until a precipitate forms.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and then with diethyl ether (10 mL) to facilitate drying.

  • Purification: The crude product should be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to achieve high purity.

Step 2: Purity and Identity Confirmation

Before proceeding to crystallization trials, the identity and purity of the synthesized compound must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure. The spectra should be clean, with integrations in the ¹H NMR corresponding to the expected number of protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to confirm the exact molecular weight, providing strong evidence for the elemental composition.

  • Melting Point: A sharp melting point indicates high purity.

Part II: The Art and Science of Single Crystal Growth

Rationale: Crystallization is a process of molecular self-assembly. The goal is to create conditions where molecules transition from a disordered state (in solution) to a highly ordered, crystalline state slowly enough to form a single, defect-free lattice. The choice of solvent and crystallization technique are the primary variables that control this process.

Experimental Workflow: From Solute to Crystal

G cluster_prep Preparation cluster_cryst Crystallization cluster_eval Evaluation A Synthesized & Purified 3-Methylquinazoline-2,4-dione B Solvent Screening (Solubility Tests) A->B Dissolve C Set Up Crystallization Experiments (e.g., Slow Evaporation, Vapor Diffusion) B->C Select Solvents D Incubation & Observation (Days to Weeks) C->D Allow Equilibration E Identify Suitable Single Crystals (Microscope Inspection) D->E Harvest

Caption: Workflow for single crystal growth.

Step 1: Solvent Screening

The ideal crystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature and moderately soluble at an elevated temperature.

Protocol:

  • Place a small amount (~5 mg) of the purified compound into several different vials.

  • Add a range of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) dropwise to each vial at room temperature until the solid dissolves.

  • Record the approximate solubility in each. Solvents that dissolve the compound too readily are poor candidates for slow evaporation but may be useful as the primary solvent in a vapor diffusion setup. Solvents in which the compound is sparingly soluble are good candidates.

Step 2: Crystallization Techniques

A. Slow Evaporation This is the simplest method.

  • Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a vial.

  • Loosely cover the vial (e.g., with parafilm pierced with a few small holes) to allow the solvent to evaporate slowly over several days or weeks.

B. Vapor Diffusion (Liquid-Liquid) This technique is highly effective for controlling the rate of crystallization.

  • Dissolve the compound in a "good" solvent (one in which it is highly soluble).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed jar that contains a "poor" solvent (an "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent).

  • Over time, the poor solvent vapor will diffuse into the good solvent, gradually reducing the compound's solubility and inducing crystallization.

Part III: Single-Crystal X-ray Diffraction Analysis

Trustworthiness: The process from data collection to final structure is a self-validating system. Each step generates statistical figures of merit (e.g., R-factors, goodness-of-fit) that provide a quantitative measure of the quality of the data and the accuracy of the resulting structural model. Adherence to established protocols ensures the integrity of these metrics.

Overall Data Analysis Workflow

G cluster_data Data Acquisition cluster_process Data Processing & Solution cluster_refine Structure Refinement A Select & Mount Crystal B Collect Diffraction Data (Diffractometer) A->B C Integrate Reflections (e.g., SAINT) B->C D Solve Phase Problem (e.g., SHELXT) C->D E Refine Atomic Positions & Thermal Parameters (e.g., SHELXL) D->E F Locate H-Atoms E->F G Finalize Model & Validate (CheckCIF) E->G F->E Iterative Cycles

Discovery and history of quinazoline-2,4(1H,3H)-diones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Quinazoline-2,4(1H,3H)-diones

Abstract

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system found in numerous biologically active compounds. This technical guide provides a comprehensive exploration of the discovery and historical development of this crucial chemical entity. We trace its origins from the first synthesis of a quinazoline derivative in the 19th century to the elucidation of its core structure and the subsequent explosion of research into its synthetic methodologies and diverse pharmacological applications. This document details the evolution of synthetic strategies, from classical condensation reactions to modern, efficient catalytic processes. Furthermore, it chronicles the discovery of the scaffold's broad therapeutic potential, including its role in the development of antimicrobial, anticancer, and antiviral agents. Detailed experimental protocols, comparative tables, and workflow diagrams are provided to offer researchers, scientists, and drug development professionals both a historical perspective and practical insights into this vital area of chemical biology.

Introduction: The Quinazoline-2,4(1H,3H)-dione Core

The quinazoline-2,4(1H,3H)-dione, also known as 2,4-dioxo-1,2,3,4-tetrahydroquinazoline or benzoyleneurea, is a fused aromatic heterocyclic compound. Its structure consists of a pyrimidine-2,4-dione ring fused to a benzene ring. This rigid, bicyclic framework is amenable to substitution at multiple positions, particularly at the N-1 and N-3 atoms of the pyrimidine ring, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The structural versatility and the ability of its carbonyl and N-H groups to participate in hydrogen bonding have made the quinazoline-2,4(1H,3H)-dione a highly attractive scaffold in drug discovery.[1] Its derivatives have demonstrated an exceptionally broad spectrum of biological activities, cementing its status as a "privileged structure" in medicinal chemistry.[2][3]

A Historical Journey: From Discovery to Therapeutic Prominence

The story of the quinazoline-2,4(1H,3H)-dione is intrinsically linked to the broader history of quinazoline chemistry. The initial discovery was not of the dione itself, but of a related quinazolinone derivative, which set the stage for future exploration.

The Genesis: Griess and the First Quinazoline Synthesis (1869)

The first documented synthesis of a quinazoline ring system was achieved by the German industrial chemist Peter Griess in 1869.[4] He reported that the reaction between cyanogen and anthranilic acid produced a bicyclic compound he named "bicyanoamido benzoyl".[2] This compound was later identified as 2-cyano-3,4-dihydro-4-oxoquinazoline. This seminal work marked the birth of quinazoline chemistry, although the parent quinazoline heterocycle would not be synthesized until many years later.[2][5]

cluster_Timeline Historical Timeline of Quinazoline-2,4(1H,3H)-dione Development node_1869 1869 Peter Griess synthesizes the first quinazoline derivative. node_1900s Early 20th Century Development of classical synthetic routes to the quinazoline-2,4-dione core from anthranilic acid and urea/phosgene. node_1869->node_1900s Foundation node_mid20th Mid-20th Century Discovery of broad biological activities, including anticonvulsant and anti-inflammatory properties. node_1900s->node_mid20th Functional Exploration node_late20th Late 20th - Early 21st Century Emergence as a 'privileged scaffold'. Development of modern, efficient syntheses. node_mid20th->node_late20th Scaffold Optimization node_present Present Day Key core in targeted therapies, including PARP inhibitors for cancer and novel antiviral agents. late20th late20th late20th->node_present Targeted Drug Design

Figure 1. Key milestones in the history of quinazoline-2,4(1H,3H)-diones.
Elucidation of the Quinazoline-2,4(1H,3H)-dione Core

Following Griess's initial discovery, the fundamental synthesis of the quinazoline-2,4(1H,3H)-dione core was established. These classical methods typically involved the reaction of anthranilic acid or its derivatives with a one-carbon synthon that could provide the two required carbonyl groups. The most common and enduring of these methods is the condensation of anthranilic acid with urea. This reaction, often performed at high temperatures, proceeds via the formation of an intermediate 2-ureidobenzoic acid, which then undergoes intramolecular cyclization and dehydration to yield the stable quinazoline-2,4(1H,3H)-dione ring system.

This foundational chemistry opened the door for systematic exploration of the scaffold, allowing chemists to synthesize the core structure and begin investigating its properties and potential applications.

The Evolution of Synthetic Methodologies

The synthesis of quinazoline-2,4(1H,3H)-diones has evolved significantly from the harsh conditions of early classical methods to highly efficient, versatile, and often catalytic modern procedures. This progression reflects broader advances in the field of organic synthesis.

Method TypeStarting Material(s)Key Reagent/CatalystConditionsAdvantagesDisadvantages
Classical Condensation Anthranilic AcidUreaHigh Temp (>150°C)Inexpensive, simpleHarsh conditions, limited scope
Phosgene-based 2-AminobenzamidePhosgene/TriphosgeneBaseEfficient cyclizationHighly toxic reagents
Modern One-Pot (DMAP) 2-Aminobenzamides(Boc)₂O, DMAPRoom Temp to RefluxMild conditions, high yield[6]Stoichiometric reagents
Catalytic Carbonylation (CO₂) 2-AminobenzonitrilesIonic Liquid CatalystHigh Temp/PressureUses CO₂ as C1 source[7]Requires specialized equipment
Facile Condensation (DMF) o-AminonitrilesDMF, ZnCl₂High Temp (sealed)Novel, facile approach[8]High temperature required

Table 1. Comparison of selected synthetic methodologies for quinazoline-2,4(1H,3H)-diones.

The causality behind this evolution is the persistent need for greater efficiency, milder reaction conditions, and broader substrate scope, driven by the demands of medicinal chemistry for rapid library synthesis and lead optimization. Modern methods, such as the DMAP-catalyzed one-pot synthesis from 2-aminobenzamides using di-tert-butyl dicarbonate ((Boc)₂O), avoid toxic reagents like phosgene and proceed under much milder conditions, making them more suitable for complex molecule synthesis.[6] Similarly, the use of carbon dioxide as a sustainable and non-toxic C1 source represents a significant advancement in green chemistry.[7]

cluster_Workflow Generalized Synthetic Workflow start Ortho-substituted Aniline (e.g., Anthranilic Acid, 2-Aminobenzonitrile) intermediate Acyclic Intermediate (e.g., Ureidobenzoic acid, N-Boc-aminobenzamide) start->intermediate + reagent Carbonyl Source (Urea, Phosgene, CO₂, (Boc)₂O) cyclization Intramolecular Cyclization intermediate->cyclization Heat or Catalyst product Quinazoline-2,4(1H,3H)-dione cyclization->product

Figure 2. A generalized workflow for the synthesis of the dione core.

A Scaffold of Immense Biological Importance

The initial synthesis of the quinazoline-2,4(1H,3H)-dione core was a chemical curiosity, but its true value was realized upon the discovery of its profound and diverse biological activities. Over decades of research, this scaffold has been identified as a key pharmacophore for a vast array of therapeutic targets.

  • Antimicrobial Activity: Derivatives have been designed as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, showing promise in combating bacterial resistance.[9][10]

  • Anticancer Activity: This is perhaps the most significant area of application. Quinazoline-2,4(1H,3H)-dione derivatives have been successfully developed as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2).[11][12][13] PARP inhibitors are a crucial class of targeted cancer therapies, particularly for cancers with BRCA mutations.[1] The scaffold acts as a bioisostere for other cores, fitting into the enzyme's active site to disrupt DNA repair in cancer cells.

  • Antiviral Activity: Novel 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives have been identified as metal ion chelators with potent activity against the Hepatitis C virus (HCV) by targeting the NS5B polymerase.[14]

  • Central Nervous System (CNS) Activity: Early research identified anticonvulsant and CNS depressant activities in this class of compounds.[2]

  • Other Activities: The scaffold has also been implicated in anti-inflammatory, antihypertensive, antiplatelet, and antioxidant activities, highlighting its remarkable versatility.[2][9]

Key Experimental Protocols

To provide a practical understanding, this section details both a classical and a modern protocol for the synthesis of the parent quinazoline-2,4(1H,3H)-dione.

Protocol 1: Classical Synthesis from Anthranilic Acid and Urea

This method represents the foundational approach to synthesizing the core structure. The high temperature is necessary to drive the condensation and subsequent intramolecular cyclization.

Methodology:

  • Reactant Preparation: In a 100 mL round-bottom flask, combine anthranilic acid (13.7 g, 0.1 mol) and urea (18.0 g, 0.3 mol). The excess urea acts as both a reactant and a flux.

  • Heating: Fit the flask with a reflux condenser to prevent sublimation of the reactants. Heat the mixture in an oil bath to 180-190 °C. The mixture will melt, and ammonia gas will evolve.

  • Reaction Monitoring: Maintain the temperature for 4-5 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting anthranilic acid is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. The solidified mass will be a mixture of the product and excess urea.

  • Purification: a. Add 50 mL of a 10% sodium hydroxide solution to the flask and heat gently to dissolve the product, forming its sodium salt. Excess urea will also dissolve. b. Filter the hot solution to remove any insoluble impurities. c. Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~2-3. d. The quinazoline-2,4(1H,3H)-dione will precipitate as a white solid. e. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 100 °C. Expected Yield: ~80-90%.

Protocol 2: Modern One-Pot Synthesis from 2-Aminobenzamide[6]

This DMAP-catalyzed method is significantly milder and demonstrates the efficiency of modern synthetic strategies. The causality for using (Boc)₂O is its ability to act as an effective carbonylating agent in the presence of a nucleophilic catalyst like DMAP, forming a reactive intermediate that readily cyclizes.

Methodology:

  • Reactant Preparation: To a solution of 2-aminobenzamide (136 mg, 1.0 mmol) in 10 mL of acetonitrile (CH₃CN) in a 50 mL round-bottom flask, add 4-(Dimethylamino)pyridine (DMAP) (24.4 mg, 0.2 mmol, 20 mol%).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (262 mg, 1.2 mmol) to the mixture at room temperature while stirring.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Purification: a. Evaporate the solvent under reduced pressure using a rotary evaporator. b. The resulting crude solid can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol to afford the pure quinazoline-2,4(1H,3H)-dione. Expected Yield: >90%.[6]

Conclusion and Future Outlook

From its serendipitous discovery in 1869 to its current status as a pillar of modern drug development, the quinazoline-2,4(1H,3H)-dione has had a remarkable journey. Its history is a testament to the progress of organic and medicinal chemistry—from brute-force thermal reactions to elegant, catalyst-driven transformations. The scaffold's inherent "drug-like" properties and synthetic tractability have ensured its enduring relevance.

The future of quinazoline-2,4(1H,3H)-dione chemistry will likely focus on several key areas: the development of even more sustainable and atom-economical synthetic routes, the exploration of new biological targets through high-throughput screening of diverse derivative libraries, and its application in novel therapeutic modalities such as targeted protein degraders (PROTACs). As our understanding of biology deepens, this versatile scaffold is poised to remain at the forefront of the quest for new and effective medicines.

References

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3845. Available from: [Link]

  • Cao, Y., Aimaiti, A., Zhu, Z., Zhou, L., & Ye, D. (2021). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 26(21), 6489. Available from: [Link]

  • Zhou, J., Ji, M., Yao, H., Cao, R., Zhao, H., Wang, X., Chen, X., & Xu, B. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(35), 6437-6451. Available from: [Link]

  • ResearchGate. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity | Request PDF. Available from: [Link]

  • Alagarsamy, V., Chitra, K., Saravanan, G., Solomon, V. R., Sulthana, M. T., & Narendar, B. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 3456342. Available from: [Link]

  • Jiarong, L., Xian, C., Daxin, S., Shuling, M., Qing, L., Qi, Z., & Jianhong, T. (2007). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 9(19), 3749–3752. Available from: [Link]

  • Zhou, J., Ji, M., Wang, X., Zhao, H., Cao, R., Jin, J., Li, Y., Chen, X., Sheng, L., Chen, X., & Xu, B. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711–16730. Available from: [Link]

  • Manoharan, S., & Perumal, E. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 32. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline-2,4-(1H,3H)-diones. Available from: [Link]

  • Wang, C., Geng, Z., Li, J., Zhang, Y., & Zhang, G. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9391–9397. Available from: [Link]

  • ResearchGate. (n.d.). Griess synthesis of 4(3H)-quinazolinone and 2-amino-4(3H)-quinazolinone and 2,4 (1H,3H)-quinazilinedione. Available from: [Link]

  • Mohammed, H. A., & Omara, W. A. M. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Available from: [Link]

  • Wikipedia. (n.d.). Peter Griess. Available from: [Link]

  • Lv, P.-C., & Zhu, H.-L. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 98. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Available from: [Link]

  • Zhou, J., Ji, M., Wang, X., et al. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. Available from: [Link]

Sources

The Therapeutic Potential of 3-Methylquinazoline-2,4(1H,3H)-dione: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline-2,4(1H,3H)-dione core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds. This technical guide delves into the therapeutic potential of a specific, yet under-explored derivative, 3-methylquinazoline-2,4(1H,3H)-dione. While direct biological data on this compound remains nascent, this guide will establish a robust scientific rationale for its investigation by exploring the extensive therapeutic applications of the broader class of 3-substituted quinazoline-2,4(1H,3H)-diones. We will dissect the synthesis, known mechanisms of action, and diverse pharmacological activities of this compound class, thereby illuminating the prospective research avenues and significant therapeutic promise of this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental frameworks.

Introduction: The Quinazoline-2,4(1H,3H)-dione Scaffold - A Gateway to Diverse Bioactivity

Nitrogen-containing heterocyclic compounds are fundamental to the development of novel therapeutics.[1] Among these, the quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, has garnered substantial attention for its broad pharmacological profile.[1][2] The oxidized derivative, quinazoline-2,4(1H,3H)-dione, has proven to be a particularly fruitful scaffold for the synthesis of new chemical entities with a wide array of therapeutic applications.[3][4]

Derivatives of quinazoline-2,4(1H,3H)-dione have demonstrated a remarkable spectrum of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, antioxidant, antihypertensive, antimalarial, antileishmanial, and antidiabetic properties.[4] This versatility underscores the "privileged" nature of this scaffold, suggesting that its inherent structural features provide a favorable platform for molecular interactions with a variety of biological targets. This guide will focus on the potential of N3-substituted derivatives, with a specific emphasis on the scientifically intriguing, yet largely uninvestigated, this compound.

Synthesis of 3-Substituted Quinazoline-2,4(1H,3H)-diones

The synthetic accessibility of the quinazoline-2,4(1H,3H)-dione core and the feasibility of substitution at the N3 position are critical for the exploration of this chemical space. A variety of synthetic methodologies have been developed to generate libraries of these compounds for biological screening.

General Synthetic Strategies

Several established methods for the synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones include:

  • The reaction of isatoic anhydride with primary amines or isocyanates.

  • The condensation of 2-halobenzoates with monoalkylureas.

  • The treatment of 2-aminobenzamides with phosgene or its equivalents.[3]

  • Palladium-catalyzed three-component reactions of 2-iodoanilines, isocyanides, and carbon dioxide.[5]

These methods offer flexibility in introducing a wide range of substituents at the N3 position, enabling the systematic exploration of structure-activity relationships (SAR).

Synthesis of this compound

While various synthetic routes are available for 3-substituted quinazoline-2,4(1H,3H)-diones, a specific and efficient one-pot synthesis of this compound has been reported. This method utilizes 2-aminobenzamide and di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Synthesis of this compound

  • To a solution of 2-aminobenzamide (1.0 mmol) in an appropriate solvent (e.g., anhydrous THF), add 4-dimethylaminopyridine (DMAP) (0.1 mmol).

  • To this mixture, add di-tert-butyl dicarbonate (Boc)2O (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for the appropriate time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford this compound as a solid.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

This protocol provides a straightforward and high-yielding route to the target compound, facilitating its availability for biological evaluation.

Potential Therapeutic Applications: An Extrapolation from 3-Substituted Analogs

The therapeutic potential of this compound can be inferred from the extensive research on its structural analogs. The following sections detail the established biological activities of 3-substituted quinazoline-2,4(1H,3H)-diones in key therapeutic areas.

Anticancer Activity

The quinazoline-2,4(1H,3H)-dione scaffold is a prominent feature in many anticancer agents.[6] Derivatives have been investigated for their efficacy against a range of cancers, including glioblastoma, osteosarcoma, colorectal, prostate, and breast cancer.[4] The anticancer effects are often mediated through the inhibition of critical cellular pathways.

Mechanism of Action in Cancer:

3-Substituted quinazoline-2,4(1H,3H)-dione derivatives have been shown to target several key proteins and signaling pathways implicated in cancer progression[7]:

  • Tyrosine Kinase Inhibition: Certain derivatives act as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are crucial for tumor growth, angiogenesis, and metastasis.[8][9]

  • PARP Inhibition: Some derivatives function as inhibitors of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2), enzymes involved in DNA repair. PARP inhibitors can enhance the efficacy of DNA-damaging chemotherapeutics.[10]

  • Wnt Signaling Pathway Modulation: The Wnt signaling pathway is frequently dysregulated in cancer, and some quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit this pathway.[4][7]

  • Other Targets: Other reported targets include histone deacetylases (HDACs), carbonic anhydrases, and topoisomerase II.[2][7]

The diverse mechanisms of action highlight the potential of this scaffold to yield multi-targeted or highly specific anticancer agents. The simple methyl substitution in this compound provides a starting point for further chemical modifications to optimize potency and selectivity against these cancer-related targets.

anticancer_pathways cluster_0 3-Substituted Quinazoline-2,4(1H,3H)-diones cluster_1 Molecular Targets cluster_2 Cellular Processes cluster_3 Therapeutic Outcome Compound Quinazoline-2,4(1H,3H)-dione Derivatives cMet_VEGFR2 c-Met / VEGFR-2 Compound->cMet_VEGFR2 Inhibition PARP PARP-1 / PARP-2 Compound->PARP Inhibition Wnt Wnt Signaling Compound->Wnt Modulation Angiogenesis Angiogenesis cMet_VEGFR2->Angiogenesis Proliferation Proliferation cMet_VEGFR2->Proliferation Metastasis Metastasis cMet_VEGFR2->Metastasis DNARepair DNA Repair PARP->DNARepair CellGrowth Cell Growth Wnt->CellGrowth Apoptosis Apoptosis / Cell Cycle Arrest Angiogenesis->Apoptosis Proliferation->Apoptosis Metastasis->Apoptosis DNARepair->Apoptosis CellGrowth->Apoptosis experimental_workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action & Optimization cluster_3 Preclinical Development Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS) Purification->Characterization Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer Antiviral Antiviral Screening (e.g., Plaque Reduction Assay) Characterization->Antiviral Antibacterial Antibacterial Screening (MIC Determination) Characterization->Antibacterial MoA Mechanism of Action Studies (e.g., Kinase Assays, Docking) Anticancer->MoA Antiviral->MoA Antibacterial->MoA SAR SAR Studies (Analog Synthesis) MoA->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Efficacy & Safety Studies Lead_Opt->InVivo

Figure 2: A generalized workflow for the investigation of this compound.

Conclusion

The this compound represents a scientifically compelling yet underexplored molecule within a class of compounds possessing a rich and diverse pharmacological profile. The established anticancer, antiviral, and antibacterial activities of its 3-substituted analogs provide a strong rationale for its comprehensive biological evaluation. This technical guide has outlined the synthetic accessibility, potential mechanisms of action, and a clear path forward for investigating the therapeutic potential of this promising compound. It is our hope that this guide will serve as a catalyst for further research, ultimately unlocking the therapeutic value of this compound and its future derivatives.

References

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  • Chen, Y., Li, Y., Wang, Y., & Zhang, Y. (2023). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 50(5), 1-1.
  • Gheidari, D., Mehrdad, M., & Maleki, S. (2022). Recent Advances in Synthesis of Quinazoline‐2,4(1H,3H)‐diones: Versatile Building Blocks in N‐ Heterocyclic Compounds. ChemistrySelect, 7(33), e202201948.
  • Kerru, N., Gummidi, L., Maddila, S., & Jonnalagadda, S. B. (2020).
  • Manoharan, S., Murugesan, K., Gunasekaran, S., & Perumal, E. (2025). Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells. Bioorganic Chemistry, 157, 108304.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(11), 3127.
  • Ibrahim, A. O. A., Hassan, A., Mosallam, A. M., Khodairy, A., Rashdan, H. R. M., & Abdelmonsef, A. H. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14(25), 17897-17911.
  • Wang, Y., Chen, Y., Li, Y., & Zhang, Y. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 27(15), 4983.
  • Manoharan, S., & Perumal, E. (2025). Pharmacological effect of quinazoline-2,4(1H,3H)
  • Ali, A. A. M., El-Sayed, M. A. A., Abdel-Aziz, M., & El-Tantawy, A. I. (2021). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLoS ONE, 16(11), e0259811.
  • Wang, Y., Chen, Y., Li, Y., & Zhang, Y. (2021). Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16648-16668.
  • El-Naggar, A. M., El-Gamal, K. M., El-Henawy, A. A., & El-Sayed, M. A. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18721.
  • Akgun, H., Genc, B., & Sari, S. (2016). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Letters in Drug Design & Discovery, 13(6), 567-576.
  • Wieczorek, R., & Misiura, K. (2020). Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones. Molecules, 25(21), 5092.
  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853.
  • Li, Y., Wang, Y., Chen, Y., & Zhang, Y. (2021). Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. ACS Infectious Diseases, 7(11), 3196-3206.
  • Kumar, A., & Kumar, V. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistryOpen, 11(7), e202200067.
  • Hassanzadeh, F., Khodarahmi, G., & Rostami, M. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Research in Pharmaceutical Sciences, 7(4), 229-236.
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  • Ibrahim, A. O. A., Hassan, A., Mosallam, A. M., Khodairy, A., Rashdan, H. R. M., & Abdelmonsef, A. H. (2024). New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. RSC Advances, 14(25), 17897-17911.
  • Gheidari, D., Mehrdad, M., & Maleki, S. (2022). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ChemistrySelect, 7(33), e202201948.
  • Liu, X., Wang, Y., Li, Y., & Zhang, Y. (2020). Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 30(16), 127318.

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Solubility and stability studies of 3-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-methylquinazoline-2,4(1H,3H)-dione

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound, a critical step in its development as a potential therapeutic agent. As direct, in-depth studies on this specific molecule are not extensively published, this document outlines a robust, first-principles approach based on established pharmaceutical sciences methodologies for characterizing heterocyclic compounds with anticipated poor aqueous solubility.

Introduction and Strategic Overview

This compound belongs to the quinazoline class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities but often plagued by challenges in solubility and stability. A thorough understanding of these physicochemical properties is paramount as they directly influence bioavailability, manufacturability, and storage requirements.

This guide is structured to lead a researcher through a logical progression of studies, from fundamental physicochemical characterization to detailed solubility and stability assessments under various conditions. The causality behind each experimental choice is explained to provide a clear rationale for the proposed workflow.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Solubility Profiling cluster_2 Phase 3: Stability Assessment A Solid-State Analysis (pKa, logP, Crystal Form) B Equilibrium Solubility (Thermodynamic) A->B informs solvent choice E Forced Degradation (Stress Testing) A->E informs degradation pathways C Kinetic Solubility (Amorphous/Metastable) B->C provides baseline D Biorelevant Media (FaSSIF/FeSSIF) B->D predicts in vivo behavior G Solution State Stability B->G determines formulation viability F ICH Stability Studies (Long-Term & Accelerated) E->F develops stability-indicating method

Caption: Logical workflow for solubility and stability characterization.

Foundational Physicochemical Characterization

Before embarking on solubility and stability studies, a baseline understanding of the molecule's intrinsic properties is essential.

Determination of pKa and logP
  • Expertise & Experience: The ionization state (pKa) and lipophilicity (logP) are fundamental predictors of solubility and permeability. For a quinazoline derivative, the lactam nitrogens can have acidic protons, and the aromatic system can be protonated under acidic conditions. An accurate pKa is crucial for selecting appropriate pH for solubility studies.

  • Protocol:

    • pKa Determination: Potentiometric titration is the gold-standard method. A solution of this compound is titrated with a strong acid and a strong base. The inflection points in the titration curve reveal the pKa values. Alternatively, UV-spectrophotometry in buffers of varying pH can be used.

    • logP Determination: The shake-flask method using n-octanol and water is the traditional approach. However, for high-throughput screening, a reverse-phase HPLC-based method is often more efficient and requires less material.

Solid-State Characterization
  • Trustworthiness: The crystalline form (polymorph) of a drug substance can significantly impact its solubility and stability. A self-validating system requires that the solid form being tested is well-characterized and consistent across all experiments.

  • Protocol:

    • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint of the crystalline lattice. This should be the primary identifier for the solid form used in all subsequent studies.

    • Differential Scanning Calorimetry (DSC): Determines the melting point and detects any polymorphic transitions, solvates, or hydrates.

    • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, identifying the presence of water or residual solvents.

Comprehensive Solubility Profiling

Solubility determines the maximum concentration of a drug that can be achieved in solution and is a key factor in its absorption.

Thermodynamic (Equilibrium) Solubility
  • Expertise & Experience: This is the true, stable solubility of the most stable crystalline form. It provides a fundamental baseline for all formulation development. The shake-flask method is the definitive technique.

  • Protocol:

    • Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover physiological ranges.

    • Add an excess of this compound to each buffer in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

    • After equilibrium, filter the samples to remove undissolved solid.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Kinetic Solubility
  • Trustworthiness: In early discovery, kinetic solubility is often measured to assess the precipitation risk of a compound from a DMSO stock solution. This is a critical parameter for ensuring the reliability of in vitro biological assays.

  • Protocol:

    • A concentrated stock solution of the compound is prepared in DMSO.

    • A small aliquot of the stock solution is added to an aqueous buffer.

    • The solution is analyzed immediately for precipitation using nephelometry or light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Solubility in Biorelevant Media
  • Expertise & Experience: Solubility in simple buffers may not accurately predict in vivo behavior. Biorelevant media, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF), contain bile salts and lecithin that mimic the composition of human intestinal fluids. These media provide a more accurate prediction of in vivo dissolution and absorption.

  • Protocol:

    • Prepare FaSSIF and FeSSIF media according to established recipes.

    • Conduct the shake-flask solubility experiment as described in section 3.1, but using the biorelevant media as the solvent.

    • The results will indicate if the compound's solubility is likely to be enhanced by food effects.

Parameter Methodology Rationale
pKa Potentiometric TitrationDetermines ionization state at different pH values.
logP Shake-Flask or HPLCMeasures lipophilicity, a key factor in permeability.
Polymorph XRPD, DSC, TGAIdentifies the solid form, which impacts solubility.
Thermodynamic Solubility Shake-Flask (Buffers)Establishes baseline, pH-dependent solubility.
Kinetic Solubility NephelometryAssesses precipitation risk in assays.
Biorelevant Solubility Shake-Flask (FaSSIF/FeSSIF)Predicts in vivo dissolution and food effects.

Stability Assessment and Degradation Pathway Analysis

A stable molecule is essential for a safe and effective drug product. Stability studies are designed to identify potential degradation pathways and to define storage conditions.

Forced Degradation (Stress Testing)
  • Authoritative Grounding: Forced degradation studies are a regulatory requirement as outlined in the ICH Q1A(R2) guideline on stability testing. These studies expose the drug substance to harsh conditions to accelerate degradation and identify potential degradation products.

  • Protocol:

    • Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.

    • Oxidation: Treat the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

    • Thermal Stress: Store the solid compound at a high temperature (e.g., 60-80 °C).

    • Photostability: Expose the solid and solution forms to light of a specified intensity and wavelength, as per ICH Q1B guidelines.

    • Samples are taken at various time points and analyzed by a stability-indicating analytical method (typically HPLC with mass spectrometry detection) to separate and identify any degradation products.

G cluster_0 Stress Conditions cluster_1 Analytical Workflow A Acid Hydrolysis F This compound A->F B Base Hydrolysis B->F C Oxidation C->F D Heat D->F E Light E->F G HPLC-UV/MS Analysis F->G samples taken H Degradation Products (Identification & Quantification) G->H data analysis

The Alchemist's Core: A Technical Guide to the Chemical Reactivity of the Quinazoline-2,4-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of a Privileged Scaffold

The quinazoline-2,4-dione core, a fused heterocyclic system, represents a cornerstone in medicinal chemistry and drug development.[1] Its rigid, planar structure, rich in hydrogen bond donors and acceptors, provides an ideal framework for molecular recognition by a diverse array of biological targets. This has led to the development of a multitude of derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antihypertensive properties.[2][3] The therapeutic success of this scaffold is not merely a matter of its inherent shape; it is profoundly linked to its versatile chemical reactivity, which allows for systematic and targeted modifications to fine-tune its biological profile.

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of the quinazoline-2,4-dione scaffold's reactivity. By elucidating the "why" behind experimental choices, this guide serves as a practical manual for the rational design and synthesis of novel quinazoline-2,4-dione derivatives. We will explore the key reactive sites of the scaffold, from the acidic N-H protons to the electrophilic carbonyl carbons and the aromatic ring, providing field-proven insights and detailed protocols to empower your research endeavors.

I. Reactivity at the Nitrogen Atoms: Gateways to Molecular Diversity

The two nitrogen atoms at positions 1 and 3 are primary sites for functionalization, offering a straightforward handle to introduce a vast array of substituents and modulate the molecule's physicochemical properties.

A. N-Alkylation and N-Arylation: Tuning Lipophilicity and Steric Profile

The acidic protons on N1 and N3 are readily removed by a suitable base, generating nucleophilic anions that can react with various electrophiles.

Mechanism and Regioselectivity: The N-alkylation of quinazoline-2,4-dione typically proceeds via an SN2 mechanism. The choice of base and solvent can influence the regioselectivity of the reaction (N1 vs. N3 substitution). In many cases, a mixture of N1, N3, and N1,N3-disubstituted products is obtained. However, under specific conditions, regioselective alkylation can be achieved. For instance, studies have shown that in the presence of a solid base like potassium carbonate in an aprotic solvent like DMF, 3-N-alkylation is often favored.[4]

Experimental Protocol: Synthesis of 1,3-bis(ethoxycarbonylmethyl)quinazoline-2,4(1H,3H)-dione [2]

  • To a stirred solution of quinazoline-2,4(1H,3H)-dione (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K2CO3) (2.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate (2.5 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to afford the desired product.

Causality Behind Experimental Choices:

  • K2CO3 as a base: Potassium carbonate is a moderately strong, solid base that is easy to handle and effectively deprotonates the N-H groups without causing unwanted side reactions.

  • DMF as a solvent: DMF is a polar aprotic solvent that readily dissolves the quinazoline-2,4-dione and the reagents, facilitating the reaction.

  • Room temperature: The reaction proceeds efficiently at room temperature, avoiding potential decomposition of the starting materials or products at higher temperatures.

Logical Workflow for N-Alkylation

N_Alkylation start Quinazoline-2,4-dione base Add Base (e.g., K2CO3) in DMF start->base anion Formation of Anion(s) base->anion electrophile Add Alkyl Halide (R-X) anion->electrophile product N-Alkylated Product(s) electrophile->product

Caption: General workflow for the N-alkylation of quinazoline-2,4-dione.

II. Reactivity of the Carbonyl Groups: Transformation to Versatile Intermediates

The carbonyl groups at C2 and C4 are electrophilic centers that can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of the scaffold.

A. Conversion to 2,4-Dichloroquinazolines: Activating the Core for Nucleophilic Substitution

A crucial transformation of the quinazoline-2,4-dione scaffold is its conversion to the corresponding 2,4-dichloroquinazoline. This is typically achieved by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).[5] This conversion transforms the relatively unreactive carbonyl carbons into highly reactive sites for nucleophilic aromatic substitution (SNAr).

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline

  • Carefully add quinazoline-2,4(1H,3H)-dione (1 equivalent) to an excess of phosphorus oxychloride (POCl3).

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to yield 2,4-dichloroquinazoline.

Causality Behind Experimental Choices:

  • POCl3: This reagent serves as both the solvent and the chlorinating agent, effectively converting the hydroxyl tautomers of the dione to the corresponding chlorides.

  • N,N-dimethylaniline: This tertiary amine acts as a catalyst, likely by forming a more reactive Vilsmeier-Haack type reagent with POCl3.

  • Reflux: The high temperature is necessary to drive the reaction to completion.

  • Ice work-up: The excess POCl3 is highly reactive with water and is quenched by pouring the reaction mixture onto ice. This also precipitates the less water-soluble product.

B. Regioselective Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloroquinazolines

The two chlorine atoms on the 2,4-dichloroquinazoline exhibit different reactivities towards nucleophiles, allowing for regioselective functionalization. The chlorine at the C4 position is significantly more reactive than the one at the C2 position.[6][7]

Mechanism and Regioselectivity: This enhanced reactivity at C4 is attributed to the greater ability of the nitrogen at position 3 to stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack at C4.[8][9] Density Functional Theory (DFT) calculations have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it more susceptible to nucleophilic attack.[7][8] This differential reactivity allows for the selective substitution at C4 under milder conditions, while the substitution at C2 requires harsher conditions (e.g., higher temperatures).[6]

SNAr on 2,4-Dichloroquinazoline

SNAr_Reaction cluster_c4 C4 Substitution (Milder Conditions) cluster_c2 C2 Substitution (Harsher Conditions) dichloro 2,4-Dichloroquinazoline nuc1 Nucleophile 1 (Nu1-H) dichloro->nuc1 e.g., R-NH2, EtOH, 0-5 °C c4_product 4-Substituted-2-chloroquinazoline nuc1->c4_product nuc2 Nucleophile 2 (Nu2-H) c4_product->nuc2 e.g., R'-NH2, Reflux c2_product 2,4-Disubstituted quinazoline nuc2->c2_product Suzuki_Coupling start Halogenated Quinazoline-2,4-dione reagents Arylboronic Acid, Pd Catalyst, Base start->reagents product Aryl-Substituted Quinazoline-2,4-dione reagents->product

Caption: General workflow for Suzuki-Miyaura cross-coupling on a halogenated quinazoline-2,4-dione.

IV. Quantitative Data Summary

Reaction TypeStarting MaterialReagents and ConditionsProductYield (%)Reference
N,N'-DialkylationQuinazoline-2,4(1H,3H)-dioneEthyl chloroacetate, K2CO3, DMF, rt, 24hDiethyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate73[2]
N-Alkylation2-Aminobenzamide(Boc)2O, DMAP, Et3N, CH2Cl2, rtQuinazoline-2,4(1H,3H)-dione94[10]
N-BenzylationQuinazoline-2,4(1H,3H)-dione4-Fluorobenzyl chloride, K2CO3, DMF3-(4-Fluorobenzyl)quinazoline-2,4(1H,3H)-dione92[11]
Thionation2-(Methylthio)quinazolin-4(3H)-oneLawesson's reagent, Toluene, reflux, 12h2-(Methylthio)quinazoline-4(3H)-thione47[12]

Conclusion

The quinazoline-2,4-dione scaffold is a remarkably versatile platform for the development of novel chemical entities. Its reactivity is characterized by a series of predictable and controllable transformations at the nitrogen atoms, the carbonyl carbons, and the aromatic ring. A thorough understanding of the underlying mechanisms governing these reactions, particularly the regioselectivity of N-alkylation and nucleophilic substitution on the 2,4-dichloro derivative, is paramount for the efficient and rational design of new derivatives. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to unlock the full potential of this privileged scaffold in their drug discovery and development programs.

References

  • Alesawy, M. S., Al-Karmalawy, A. A., Elkaeed, E. B., Alswah, M., Belal, A., Taghour, M. S., & Eissa, I. H. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv der Pharmazie, 354(3), 2000237.
  • Abdel-Megeid, F. M. E., Elkaschef, M. A.-F., Mokhtar, K. M., & Zaki, K. M. (1971). Some reactions of quinazoline-2,4(1H,3H)-diones. Journal of the Chemical Society C: Organic, 1055-1058.
  • Bollini, M., et al. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 30(1), 1.
  • Mphahlele, M. J., & Maluleka, M. M. (2014).
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  • Li, J., et al. (2009). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 11(6), 1193–1196.
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  • Nair, A. R., et al. (2024). Conceivable mechanism for the synthesis of quinazoline‐2,4‐diones.
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  • Manoharan, S., & Perumal, E. (2025). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14.
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  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. (2021). Organic & Biomolecular Chemistry.
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  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). MDPI.
  • Al-Dhfyan, A., et al. (2020). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 25(23), 5756.
  • Al-Obaid, A. M., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. NIH.
  • Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. (2025).
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  • Al-Obaid, A. M., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. MDPI.
  • Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosph
  • Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydrot[5][6][13]riazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom. (2012). MDPI.

  • Wang, J., et al. (2020).
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  • Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies. (2020). Frontiers.
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Methodological & Application

Synthetic Routes for 3-Methylquinazoline-2,4(1H,3H)-dione: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development.[1][2][3][4][5] Its derivatives exhibit a wide array of pharmacological activities, including but not limited to, antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][6] The strategic functionalization of the quinazolinedione core, particularly at the N-1 and N-3 positions, allows for the fine-tuning of its biological activity.[7] This guide provides detailed synthetic protocols and mechanistic insights for the preparation of a key derivative, 3-methylquinazoline-2,4(1H,3H)-dione, a valuable building block in the synthesis of more complex pharmaceutical agents.[8][9]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of established synthetic methodologies. The protocols described herein are designed to be robust and reproducible, with an emphasis on the rationale behind experimental choices to ensure both safety and success in the laboratory.

Chemical Profile: this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[10]
Molecular Weight 176.17 g/mol [10]
CAS Number 607-19-2[10]
Appearance Solid[10]
InChI Key LFGZKCYBINPOTA-UHFFFAOYSA-N[10]
SMILES O=C1C2=CC=CC=C2NC(N1C)=O[10]

Synthetic Strategies and Protocols

Several synthetic routes to this compound have been reported, primarily involving the construction of the heterocyclic ring system followed by or concurrent with N-alkylation. The choice of a particular route may depend on the availability of starting materials, desired scale, and laboratory equipment. Herein, we detail three prominent and reliable methods.

Method 1: Direct N-Methylation of Quinazoline-2,4(1H,3H)-dione

This is arguably the most straightforward approach, involving the direct methylation of the pre-formed quinazoline-2,4(1H,3H)-dione scaffold. The regioselectivity of the methylation (N-1 vs. N-3) can be influenced by the choice of base, solvent, and alkylating agent. However, for methylation, the N-3 position is often favored.

Reaction Scheme:

Method_1 quinazoline_dione Quinazoline-2,4(1H,3H)-dione reaction + quinazoline_dione->reaction methyl_iodide Methyl Iodide (CH3I) methyl_iodide->reaction base Base (e.g., K2CO3) base->reaction Catalyst solvent Solvent (e.g., DMF) solvent->reaction Medium product This compound reaction->product

Direct N-methylation of the quinazolinedione ring.

Protocol:

  • Reaction Setup: To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) as the base.

  • Addition of Methylating Agent: Stir the suspension at room temperature for 30 minutes. Then, add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water to remove any remaining DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure this compound.

Causality and Insights:

  • Choice of Base: Potassium carbonate is a mild and effective base for this transformation, capable of deprotonating the more acidic N-H proton at the 3-position. Stronger bases like sodium hydride (NaH) could also be used but may lead to di-alkylation or side reactions.

  • Solvent Selection: DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the reactants and facilitates the Sₙ2 reaction.

  • Alkylating Agent: Methyl iodide is a highly reactive methylating agent. Other reagents like dimethyl sulfate can also be employed.

Method 2: One-Pot Synthesis from 2-Aminobenzamide and a Carbonyl Source

This method constructs the quinazolinedione ring in a one-pot fashion from readily available starting materials. The key is the introduction of the C2 carbonyl group.

Reaction Scheme:

Method_2 aminobenzamide 2-Amino-N-methylbenzamide reaction + aminobenzamide->reaction carbonyl_source Carbonyl Source (e.g., (Boc)2O) carbonyl_source->reaction catalyst Catalyst (e.g., DMAP) catalyst->reaction Catalyst solvent Solvent solvent->reaction Medium intermediate Intermediate product This compound intermediate->product Cyclization reaction->intermediate

One-pot synthesis from a substituted 2-aminobenzamide.

Protocol:

  • Reaction Setup: In a reaction vessel, dissolve 2-amino-N-methylbenzamide (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in a suitable solvent like acetonitrile.

  • Addition of Carbonyl Source: To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Reaction Conditions: The reaction can be carried out at room temperature or under microwave irradiation to accelerate the process.[11] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the solvent is typically removed under reduced pressure. The resulting solid can be washed with a suitable solvent like acetonitrile to remove impurities.[11]

  • Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality and Insights:

  • Carbonyl Source: Di-tert-butyl dicarbonate serves as a safe and effective source for the C2 carbonyl group of the quinazolinedione ring.[11] Other carbonylating agents like triphosgene or 1,1'-carbonyldiimidazole (CDI) can also be used.[12]

  • Catalyst: DMAP acts as a nucleophilic catalyst, activating the carbonyl source and facilitating the cyclization process.[11]

  • Versatility: This method is versatile and can be adapted for the synthesis of various 3-substituted quinazoline-2,4(1H,3H)-diones by simply changing the starting N-substituted 2-aminobenzamide.[11]

Method 3: Cyclization of N-Aryl-N'-methylureas

This approach involves the formation of an N-aryl-N'-methylurea intermediate followed by an intramolecular cyclization to form the quinazolinedione ring.

Reaction Scheme:

Method_3 anthranilic_ester Methyl Anthranilate reaction + anthranilic_ester->reaction methyl_urea 1,1-Dimethyl-3-(pyridin-2-yl)urea (example) methyl_urea->reaction base Base (e.g., t-BuONa) product This compound base->product Catalyst solvent Solvent solvent->product Medium urea_intermediate N-Aryl-N'-methylurea Intermediate urea_intermediate->product Cyclocondensation reaction->urea_intermediate

Cyclization of an N-aryl-N'-methylurea intermediate.

Protocol:

  • Formation of Urea Intermediate: React methyl anthranilate (1.0 eq) with a suitable methyl isocyanate equivalent or a pre-formed N-methylurea derivative. For instance, reacting an anthranilic ester with 1,1-dimethyl-3-(pyridin-2-yl)urea can form the necessary N-aryl-N'-pyridyl urea intermediate.[13]

  • Cyclocondensation: The isolated urea intermediate is then subjected to cyclocondensation. This is typically achieved by heating in the presence of a base, such as sodium tert-butoxide (t-BuONa), in a high-boiling solvent.

  • Reaction Monitoring: The progress of the cyclization is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., acetic acid). The precipitated product is collected by filtration.

  • Purification: The crude product is washed with water and can be purified by recrystallization.

Causality and Insights:

  • Urea Formation: The initial step of forming the urea is crucial. The use of isocyanates is a common method, but handling these reagents requires care due to their toxicity.

  • Cyclization Conditions: The cyclization step often requires elevated temperatures and a basic catalyst to facilitate the intramolecular nucleophilic attack of the aniline nitrogen onto the urea carbonyl, followed by elimination.

  • Scope: This method is adaptable for producing a variety of substituted quinazolinediones, depending on the substituents on the starting anthranilic ester and the urea component.[13]

Conclusion

The synthesis of this compound can be accomplished through several reliable and efficient routes. The choice of method will be dictated by factors such as starting material availability, scale, and the specific requirements of the research program. The protocols provided in this guide offer a solid foundation for the successful synthesis of this important heterocyclic building block. As with all chemical syntheses, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

  • Rivero, I. A., Espinoza, K., & Somanathan, R. (2004). Syntheses of quinazoline-2,4-dione alkaloids and analogues from Mexican Zanthoxylum Species. Molecules, 9(7), 609–616. [Link]

  • Chen, W.-L., Wu, S.-Y., Mo, X.-L., Wei, L.-X., Liang, C., & Mo, D.-L. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9614–9623. [Link]

  • Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6529. [Link]

  • Wang, C., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930. [Link]

  • Gheidari, D., Mehrdad, M., & Maleki, S. (2022). Recent Advances in Synthesis of Quinazoline‐2,4(1H,3H)‐diones: Versatile Building Blocks in N‐ Heterocyclic Compounds. ChemistrySelect, 7(48), e202203496. [Link]

  • PubChem. (n.d.). 3-Hydroxy-1-methylquinazoline-2,4(1H,3H)-dione. Retrieved from [Link]

  • Boshta, N. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Preprints.org. [Link]

  • Rizk, O. H., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0313045. [Link]

  • Manoharan, S., Perumal, E., et al. (2025). Synthesis of quinazoline‐2,4(1H,3H)‐dione. Journal of Molecular Structure. [Link]

  • Jiarong, L., Xian, C., Daxin, S., Shuling, M., Qing, L., Qi, Z., & Jianhong, T. (2005). A New and Facile Synthesis of Quinazoline-2,4(1H,3H)-diones. Organic Letters, 7(1), 131-133. [Link]

  • Various Authors. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. ResearchGate. [Link]

  • Wang, C., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930. [Link]

  • Anton, V. K., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2). [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188001. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Shestakov, A. S., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3568. [Link]

  • Lezina, O. M., et al. (2012). Synthesis of 3-methylquinazolin-4(3H)-one derivatives. Russian Journal of Organic Chemistry, 48(9), 1222–1225. [Link]

  • Gheidari, D., Mehrdad, M., & Maleki, S. (2022). Recent Advances in Synthesis of Quinazoline‐2,4(1H,3H)‐diones: Versatile Building Blocks in N‐ Heterocyclic Compounds. ResearchGate. [Link]

  • Gheidari, D., Mehrdad, M., & Maleki, S. (2022). The quinazoline-2,4(1H,3H)-diones skeleton: a key intermediate in drug synthesis. Sustainable Chemistry and Pharmacy, 27, 100696. [Link]

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Application Notes and Protocols for N-methylation of Quinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of N-Methylated Quinazoline-2,4(1H,3H)-diones

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of substituents on this heterocyclic system is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. N-methylation, in particular, offers a subtle yet powerful tool to fine-tune these characteristics. Methyl groups can alter a molecule's solubility, metabolic stability, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

This guide provides a comprehensive overview of protocols for the N-methylation of quinazoline-2,4(1H,3H)-dione, with a focus on strategies to achieve regioselectivity at the N1 and N3 positions. We will delve into the mechanistic underpinnings of these reactions and present detailed, field-proven protocols.

Mechanistic Considerations: Achieving Regioselective N-Methylation

The quinazoline-2,4(1H,3H)-dione scaffold possesses two secondary amine functionalities within its heterocyclic core, at the N1 and N3 positions. The selective methylation of one of these nitrogens in the presence of the other presents a significant synthetic challenge. The outcome of the methylation reaction is governed by a delicate interplay of several factors:

  • Acidity of the N-H Protons: The first step in the N-methylation reaction is the deprotonation of one of the N-H groups by a base. The relative acidity of the N1-H and N3-H protons will dictate the position of the initial deprotonation. In related heterocyclic systems, the N3-H proton is generally considered to be more acidic due to the influence of the adjacent carbonyl group.

  • Steric Hindrance: The steric environment surrounding the N1 and N3 positions is not identical. The N1 position is flanked by the benzene ring, which can create more steric congestion compared to the N3 position. This difference in steric accessibility can be exploited to direct the methylation to the less hindered site.

  • Nature of the Methylating Agent: The choice of methylating agent is critical. "Hard" methylating agents, such as dimethyl sulfate, tend to react at the site of highest electron density (the more acidic proton), while "soft" methylating agents, like methyl iodide, are more sensitive to the nucleophilicity of the deprotonated nitrogen.

  • Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the regioselectivity of the reaction. Polar aprotic solvents like dimethylformamide (DMF) are commonly employed as they effectively solvate the cation of the base, enhancing its reactivity.

The interplay of these factors is visually summarized in the workflow diagram below.

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products start Quinazoline-2,4(1H,3H)-dione reagents Methylating Agent (e.g., CH3I, (CH3)2SO4) start->reagents Reacts with N1_methyl 1-Methylquinazoline-2,4(1H,3H)-dione reagents->N1_methyl Leads to N3_methyl 3-Methylquinazoline-2,4(1H,3H)-dione reagents->N3_methyl Leads to di_methyl 1,3-Dimethylquinazoline-2,4(1H,3H)-dione reagents->di_methyl Leads to base Base (e.g., K2CO3, NaH) base->reagents Activates solvent Solvent (e.g., DMF, Acetone) solvent->reagents Dissolves

Caption: Factors influencing N-methylation of quinazoline-2,4(1H,3H)-dione.

Protocols for N-Methylation

Protocol 1: Exhaustive N-Methylation to Yield 1,3-Dimethylquinazoline-2,4(1H,3H)-dione

This protocol is designed for the straightforward synthesis of the di-methylated product, where both N1 and N3 positions are methylated. This is often the thermodynamically favored product when an excess of the methylating agent is employed.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Distilled water

  • Brine solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Add methyl iodide (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford 1,3-dimethylquinazoline-2,4(1H,3H)-dione.

Causality Behind Experimental Choices:

  • Excess Reagents: The use of excess potassium carbonate and methyl iodide ensures the complete di-methylation of the starting material.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can quench the base and hydrolyze the methylating agent. Therefore, the use of anhydrous solvents and reagents is crucial for optimal yield.

  • Heating: Heating the reaction mixture increases the rate of reaction and helps to overcome the activation energy barrier for the second methylation step.

Strategies for Selective Mono-N-Methylation

Achieving selective mono-methylation requires a more nuanced approach. Below are two proposed strategies for the synthesis of 1-methyl- and this compound, respectively. These protocols are based on established principles of organic synthesis and may require optimization depending on the specific laboratory conditions.

This strategy leverages the higher acidity of the N3-H proton. By using a stoichiometric amount of a strong base and a "hard" methylating agent, it is proposed that the methylation can be directed primarily to the N3 position.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride solution

  • Standard workup and purification materials as in Protocol 1

Procedure:

  • Suspend sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in anhydrous THF dropwise to the sodium hydride suspension at 0 °C.

  • Stir the mixture at 0 °C for 1 hour to allow for complete deprotonation at the more acidic N3 position.

  • Add dimethyl sulfate (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully by the slow addition of saturated ammonium chloride solution.

  • Perform an aqueous workup and purification as described in Protocol 1 to isolate this compound.

Mechanistic Rationale:

The use of a strong, non-nucleophilic base like sodium hydride is intended to selectively deprotonate the more acidic N3-H. The subsequent addition of a stoichiometric amount of a hard methylating agent like dimethyl sulfate is expected to favor methylation at the site of the resulting anion, the N3 position.

cluster_start Starting Material cluster_deprotonation Selective Deprotonation cluster_methylation Methylation cluster_product Major Product start Quinazoline-2,4(1H,3H)-dione deprotonation NaH in THF at 0 °C (Deprotonates more acidic N3-H) start->deprotonation methylation Dimethyl Sulfate (1.0 eq) (Methylates N3 anion) deprotonation->methylation product This compound methylation->product

Caption: Proposed workflow for selective N3-methylation.

To achieve selective methylation at the less acidic and more sterically hindered N1 position, a protecting group strategy is often the most reliable approach. This involves protecting the more reactive N3 position, methylating the N1 position, and then removing the protecting group.

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (ACN)

  • Potassium carbonate (K₂CO₃)

  • Methyl iodide (CH₃I)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard workup and purification materials

Procedure:

Step 1: N3-Protection

  • Dissolve quinazoline-2,4(1H,3H)-dione (1.0 eq) in acetonitrile.

  • Add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 3-(tert-butoxycarbonyl)quinazoline-2,4(1H,3H)-dione.

Step 2: N1-Methylation

  • Dissolve the N3-protected intermediate (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) and stir for 30 minutes.

  • Add methyl iodide (1.2 eq) and stir at room temperature for 8-12 hours.

  • Perform an aqueous workup as described in Protocol 1 to isolate 1-methyl-3-(tert-butoxycarbonyl)quinazoline-2,4(1H,3H)-dione.

Step 3: N3-Deprotection

  • Dissolve the N1-methylated, N3-protected intermediate (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to obtain 1-methylquinazoline-2,4(1H,3H)-dione. Purify by column chromatography if necessary.

Rationale for the Protecting Group Strategy:

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. By protecting the more reactive N3 position, the N1 position is made available for selective methylation.

cluster_start Starting Material cluster_protection Step 1: N3-Protection cluster_methylation Step 2: N1-Methylation cluster_deprotection Step 3: N3-Deprotection cluster_product Final Product start Quinazoline-2,4(1H,3H)-dione protection Boc₂O, DMAP (Protects N3 position) start->protection methylation K₂CO₃, CH₃I (Methylates N1 position) protection->methylation deprotection TFA, DCM (Removes Boc group) methylation->deprotection product 1-Methylquinazoline-2,4(1H,3H)-dione deprotection->product

Caption: Workflow for selective N1-methylation using a protecting group strategy.

Data Summary

The following table summarizes the key parameters for the described N-methylation protocols.

ProtocolTarget ProductKey ReagentsProposed Selectivity
Protocol 1 1,3-Dimethylquinazoline-2,4(1H,3H)-dioneK₂CO₃ (excess), CH₃I (excess)Di-methylation
Strategy 1 (Proposed) This compoundNaH (1.1 eq), (CH₃)₂SO₄ (1.0 eq)N3-mono-methylation
Strategy 2 (Proposed) 1-Methylquinazoline-2,4(1H,3H)-dioneBoc₂O/DMAP, K₂CO₃/CH₃I, TFAN1-mono-methylation

Conclusion

The N-methylation of quinazoline-2,4(1H,3H)-dione is a valuable transformation for the synthesis of novel bioactive molecules. While exhaustive di-methylation can be readily achieved, selective mono-methylation at the N1 or N3 position requires careful consideration of the reaction conditions and, in the case of N1-methylation, the use of a protecting group strategy. The protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully synthesize a range of N-methylated quinazoline-2,4(1H,3H)-dione derivatives for further investigation in drug discovery and development programs.

References

  • Al-Obaid, A. M., et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 26(16), 4935. [Link]

The Versatile Role of 3-Methylquinazoline-2,4(1H,3H)-dione in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its inherent versatility allows for extensive chemical modification, making it a "privileged structure" in the design of novel therapeutics. This guide focuses on a key derivative, 3-methylquinazoline-2,4(1H,3H)-dione, a valuable building block for the synthesis of a diverse array of complex molecules, including potent antiviral agents and kinase inhibitors.[2][3] We will explore its synthesis and delve into detailed protocols for its application in key synthetic transformations, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this important intermediate.

I. The Strategic Importance of the Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The presence of two nitrogen atoms and two carbonyl groups within a fused heterocyclic system provides multiple sites for chemical functionalization. This allows for the fine-tuning of physicochemical properties and biological activity through the introduction of various substituents.

The methylation at the N3 position in this compound serves a crucial role. It blocks one of the reactive N-H sites, thereby enabling selective functionalization at the remaining N1 position. This regioselectivity is a significant advantage in multi-step syntheses, simplifying purification and improving overall efficiency.

II. Synthesis of the Core Scaffold: this compound

A common and efficient method for the synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones involves the cyclization of 2-aminobenzamides. A one-pot procedure utilizing di-tert-butyl dicarbonate (Boc2O) in the presence of 4-(dimethylamino)pyridine (DMAP) provides a high-yielding route to the desired product.

Protocol: Synthesis of this compound[1]

Materials:

  • 2-Amino-N-methylbenzamide

  • Di-tert-butyl dicarbonate (Boc2O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • To a solution of 2-amino-N-methylbenzamide (1.0 mmol) in acetonitrile (5 mL), add DMAP (0.1 mmol) and Boc2O (1.2 mmol).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to afford this compound as a white solid.

Yield: 92% Melting Point: >250 °C

III. Key Applications in Organic Synthesis: Functionalization of this compound

The N1-position of this compound is a primary site for further elaboration, allowing for the introduction of a wide range of alkyl and aryl substituents.

A. N1-Alkylation: A Gateway to Diverse Derivatives

N1-alkylation is a fundamental transformation for expanding the chemical space of quinazolinedione derivatives. The reaction typically proceeds via nucleophilic substitution, where the deprotonated N1-anion attacks an alkyl halide.

  • Base: A moderately strong base, such as potassium carbonate (K2CO3), is commonly used to deprotonate the N1-amide proton without causing unwanted side reactions.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is ideal as it effectively solvates the cation of the base and the resulting anion of the quinazolinedione, thereby accelerating the reaction rate.

  • Temperature: The reaction is often carried out at elevated temperatures (e.g., 80 °C) to ensure a reasonable reaction rate, particularly with less reactive alkyl halides.

Protocol: N1-Benzylation of this compound

This protocol is adapted from general procedures for the N1-alkylation of 3-substituted quinazoline-2,4(1H,3H)-diones.[2]

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL), add K2CO3 (2.0 mmol) and benzyl bromide (1.2 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/hexane) to yield 1-benzyl-3-methylquinazoline-2,4(1H,3H)-dione.

N1_Alkylation

B. N1-Arylation: Constructing C-N Bonds via Cross-Coupling

The introduction of aryl groups at the N1 position is often achieved through modern cross-coupling methodologies, such as the Buchwald-Hartwig amination.[5] This palladium-catalyzed reaction allows for the formation of a C-N bond between the quinazolinedione and an aryl halide.

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The N-H bond of the quinazolinedione coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the nitrogen atom are eliminated from the palladium complex, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Cycle

Protocol: Palladium-Catalyzed N1-Arylation of this compound

This is a representative protocol based on established Buchwald-Hartwig amination procedures.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous toluene

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 mmol), 4-bromotoluene (1.2 mmol), Pd2(dba)3 (0.02 mmol), Xantphos (0.04 mmol), and Cs2CO3 (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture at 110 °C for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford 1-(4-methylphenyl)-3-methylquinazoline-2,4(1H,3H)-dione.

C. Halogenation of the Aromatic Ring

Electrophilic aromatic substitution, such as halogenation, on the benzene ring of the quinazolinedione scaffold allows for the introduction of functional handles for further diversification, for instance, through cross-coupling reactions.

Protocol: Halogenation of this compound

This protocol describes a general approach to halogenation. The specific halogenating agent and reaction conditions will determine the regioselectivity and efficiency of the reaction.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Trifluoroacetic acid (TFA) or other suitable solvent

Procedure:

  • Dissolve this compound (1.0 mmol) in trifluoroacetic acid (5 mL) at 0 °C.

  • Add N-bromosuccinimide (1.1 mmol) portion-wise over 10 minutes.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker of ice-water.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the halogenated product. Further purification can be achieved by recrystallization.

IV. Applications in the Synthesis of Bioactive Molecules

The derivatives of this compound are precursors to a wide range of biologically active compounds.

Derivative Class Synthetic Application Biological Activity Reference
N1-Arylmethyl DerivativesN1-alkylation with substituted benzyl halidesAntiviral (e.g., against HCV)[2]
N1-Aryl DerivativesBuchwald-Hartwig amination with aryl halidesKinase inhibitors (e.g., c-Met/VEGFR-2)[3]
Fused Heterocyclic SystemsFurther cyclization reactions from functionalized derivativesAntibacterial, Anticancer[4]

V. Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant molecules. Its straightforward synthesis and the ability to undergo selective functionalization at the N1 position and on the aromatic ring make it an attractive starting material for the generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important scaffold and to develop novel compounds with potential therapeutic applications.

VI. References

  • BenchChem. (2025). The Discovery and Development of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives: A Technical Guide for Researchers.

  • Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione with Benzyl Chloride. International Journal of Chemical Sciences, 2018.

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 2020. [Link]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 2022. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 2022. [Link]

  • Synthesis and antiviral bioactivity of novel 3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl)-4(3H)-quinazolinone derivatives. Semantic Scholar.

  • First discovery of novel 3-hydroxy-quinazoline-2,4(1H,3H)-diones as specific anti-vaccinia and adenovirus agents via 'privileged scaffold' refining approach. European Journal of Medicinal Chemistry, 2015.

  • Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 2011.

  • Benchchem. (2025). Experimental procedure for N-1 substitution of 3-hydroxyquinazoline-2,4(1H,3H)-dione.

  • Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione with Benzyl Chloride. SciSpace, 2018.

  • Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 2023. [Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. [Link]

  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. DSpace@MIT.

  • Benchchem. (2025). Benchmarking 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives Against Established Kinase Inhibitors.

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1 H,3 H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed, 2022.

  • Palladium-catalyzed ligand-directed C-H functionalization reactions. Chemical Reviews, 2010.

  • Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 2020.

  • Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. Organic Chemistry Portal, 2008.

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 2025.

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 2022.

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal.

  • N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Organic & Biomolecular Chemistry, 2011.

Sources

Application Notes and Protocols for the Quantification of 3-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-methylquinazoline-2,4(1H,3H)-dione is a small molecule of significant interest within pharmaceutical research and development. As a derivative of the quinazoline-2,4(1H,3H)-dione scaffold, it belongs to a class of compounds known for a wide spectrum of biological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[1] The accurate and precise quantification of this compound in various matrices, from bulk drug substance to complex biological fluids, is paramount for pharmacokinetic studies, quality control, and formulation development.

This comprehensive guide provides detailed analytical techniques and validated protocols for the robust quantification of this compound. The methodologies herein are designed to meet the rigorous standards of scientific integrity and are grounded in established principles of analytical chemistry, drawing upon guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[Sigma-Aldrich]
Molecular Weight 176.17 g/mol [Sigma-Aldrich]
CAS Number 607-19-2[Sigma-Aldrich]
Appearance Solid[Sigma-Aldrich]
SMILES O=C1C2=CC=CC=C2NC(N1C)=O[Sigma-Aldrich]

Strategic Approach to Method Selection

The choice of an analytical technique is dictated by the specific requirements of the measurement, including the sample matrix, the required sensitivity, and the intended purpose of the analysis. For this compound, a compound with chromophoric properties and moderate polarity, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary technique for purity and content uniformity testing. For bioanalytical applications requiring high sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[6][7][8]

Below is a logical workflow for selecting the appropriate analytical technique.

Caption: Workflow for selecting the appropriate analytical technique.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is ideal for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

Protocol: Quantification by Reverse-Phase HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid (optional, for pH adjustment).

  • Reference standard of this compound (purity ≥ 98%).

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase Acetonitrile:Water (50:50, v/v)Provides good retention and peak shape for compounds of moderate polarity.
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA standard volume for good sensitivity without overloading the column.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing good sensitivity. A full UV scan of the analyte is recommended to determine the optimal wavelength.
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in methanol and diluting with the mobile phase to a concentration within the calibration range.

4. Method Validation: The method must be validated according to ICH Q2(R1) guidelines.[5][9][10]

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be well-resolved from any impurities or excipients.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery of 98-102% for spiked samples at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2% for six replicate injections.
Intermediate Precision RSD ≤ 2% when the analysis is performed by different analysts on different days.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness The method should be unaffected by small, deliberate changes in mobile phase composition, flow rate, and column temperature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in biological matrices such as plasma or urine, LC-MS/MS is the gold standard due to its superior sensitivity and selectivity.[8][11][12]

Protocol: Bioanalytical Quantification by LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound, such as an isotopically labeled version of the analyte or a related quinazolinone derivative.

  • Biological matrix (e.g., blank human plasma).

2. LC-MS/MS Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and aids in chromatographic separation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for elution from the reverse-phase column.
Gradient Elution 5-95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.Allows for the efficient elution of the analyte while separating it from matrix components.
Flow Rate 0.4 mL/minCompatible with standard ESI sources and provides good chromatographic efficiency.
Column Temperature 40 °CEnsures reproducible retention times.
Ionization Mode Electrospray Ionization (ESI), PositiveThe nitrogen atoms in the quinazoline ring are readily protonated.
MRM Transitions To be determined by direct infusion of the analyte. For this compound (MW 176.17), the precursor ion would be [M+H]⁺ at m/z 177.1. Product ions would be determined by collision-induced dissociation (CID).Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

4. Bioanalytical Method Validation: The method must be validated according to FDA and ICH M10 guidelines for bioanalytical method validation.[2][3][13][14]

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix.
Calibration Curve At least 6 non-zero calibrators with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within ±15% of the nominal concentration (±20% at the LLOQ) for quality control samples at four levels (LLOQ, LQC, MQC, HQC).
Matrix Effect The matrix factor should be consistent and reproducible.
Recovery The extraction recovery of the analyte and IS should be consistent and reproducible.
Stability Analyte stability must be demonstrated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Data Interpretation and System Suitability

For both HPLC-UV and LC-MS/MS methods, system suitability tests must be performed before each analytical run to ensure the performance of the chromatographic system.

System Suitability Parameters:

ParameterAcceptance Criteria
Tailing Factor 0.8 - 1.5
Theoretical Plates > 2000
RSD of Peak Area (n=5) ≤ 2%

The overall workflow for a quantitative analysis is depicted below.

Caption: General workflow for quantitative analysis.

Conclusion

The protocols detailed in these application notes provide a robust framework for the accurate and precise quantification of this compound. The selection of either HPLC-UV or LC-MS/MS should be based on the specific analytical requirements. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH and FDA is essential to ensure the generation of reliable and defensible data in research, development, and quality control settings.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

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Application Notes & Protocols: A Phased Approach to Investigating the Biological Effects of 3-Methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a comprehensive experimental framework for the systematic evaluation of the biological effects of 3-methylquinazoline-2,4(1H,3H)-dione. Given the limited existing data on this specific molecule, we propose a tiered, hypothesis-generating approach that progresses from broad in vitro screening to more focused mechanistic and preclinical evaluations. The quinazoline-2,4(1H,3H)-dione scaffold is a known privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][6] This guide provides detailed protocols for cytotoxicity profiling, initial mechanism of action studies, and preliminary drug-like property assessment to build a foundational understanding of the compound's therapeutic potential and liabilities.

Introduction: The Scientific Rationale

The quinazoline core is present in numerous FDA-approved drugs, highlighting its significance as a pharmacophore.[1] Specifically, the quinazoline-2,4(1H,3H)-dione skeleton has been the basis for developing agents with diverse pharmacological activities.[1][3][6] The introduction of a methyl group at the N3 position, creating this compound, presents a novel chemical entity with unexplored biological potential.

Our experimental design is predicated on a logical, phased progression that aims to efficiently characterize the compound's bioactivity profile. This strategy, common in early-stage drug discovery, allows for go/no-go decisions at critical junctures, thereby conserving resources.[7][8][9][10] We will begin with a broad assessment of cytotoxicity across various cell lines to identify potential therapeutic windows and susceptible cell types. Subsequent phases will delve into the mechanism of cell death, target engagement, and essential pharmacokinetic properties.

Phase I: Foundational Cytotoxicity Screening

The initial step in characterizing any novel compound is to determine its effect on cell viability.[11][12] This phase aims to establish the concentration-dependent toxicity of this compound across a panel of cancerous and non-cancerous cell lines. This provides a preliminary assessment of potency and selectivity.[13][14][15]

Rationale and Experimental Design

We will employ the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[13][14] A diverse cell line panel is crucial for identifying potential cancer-specific cytotoxicity.

Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

  • HCT-116: Human colorectal carcinoma.

  • HeLa: Human cervical cancer.[13]

  • HEK293: Human embryonic kidney cells (non-cancerous control).[13][14]

A known chemotherapeutic agent, such as Doxorubicin, will be used as a positive control to validate assay performance.

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting a dose-response curve.[11]

Data Presentation

The results should be summarized in a table for clear comparison of the compound's potency across different cell lines.

Cell LineThis compound (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)Selectivity Index (SI)¹
MCF-7Experimental ValueExperimental ValueCalculated Value
HCT-116Experimental ValueExperimental ValueCalculated Value
HeLaExperimental ValueExperimental ValueCalculated Value
HEK293Experimental ValueExperimental ValueN/A

¹Selectivity Index (SI) = IC50 in non-cancerous cells (HEK293) / IC50 in cancerous cells. A higher SI value suggests greater selectivity for cancer cells.

Visualization: Cytotoxicity Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Cells in 96-well Plates incubate Treat Cells & Incubate 48h seed->incubate treat Prepare Compound Serial Dilutions treat->incubate mtt Add MTT Reagent & Incubate 4h incubate->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance at 570 nm solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 Values calculate->ic50

Caption: Workflow for MTT-based cytotoxicity screening.

Phase II: Elucidating the Mechanism of Action

Should Phase I reveal significant and selective cytotoxicity, the next logical step is to investigate how the compound induces cell death. This phase focuses on distinguishing between apoptosis and necrosis and identifying potential molecular targets.

Rationale and Experimental Design

We will utilize flow cytometry with Annexin V and Propidium Iodide (PI) staining to differentiate between apoptotic and necrotic cell death. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus marking necrotic or late apoptotic cells.[11]

To explore potential molecular targets, we can leverage techniques like the Cellular Thermal Shift Assay (CETSA), which assesses target engagement by measuring changes in protein thermal stability upon ligand binding.[16][17][18]

Protocol: Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed a promising cell line (e.g., HCT-116 if it showed high sensitivity) in 6-well plates. Treat cells with the IC50 and 2x IC50 concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualization: Apoptosis vs. Necrosis Pathway

G cluster_pathways Potential Cell Death Pathways compound This compound apoptosis Apoptosis Membrane Blebbing Caspase Activation Programmed Cell Death compound->apoptosis Induces necrosis Necrosis Membrane Rupture Release of Intracellular Contents Inflammatory Response compound->necrosis Induces

Caption: Potential cell death pathways induced by the compound.

Phase III: In Vitro ADME Profiling

A potent compound is only a viable drug candidate if it possesses favorable pharmacokinetic properties. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for identifying potential liabilities.[19][20][21][22][23]

Rationale and Experimental Design

We will conduct a panel of standard in vitro ADME assays to predict the compound's in vivo behavior.[21][23]

  • Metabolic Stability: Assesses the rate at which the compound is metabolized by liver enzymes. This is a key determinant of a drug's half-life in the body.[19]

  • Plasma Protein Binding: Determines the extent to which the compound binds to proteins in the blood. Only the unbound fraction is free to exert its biological effect.

  • Permeability: Evaluates the compound's ability to cross biological membranes, a prerequisite for oral absorption. The Caco-2 permeability assay is the industry standard for predicting intestinal absorption.[22]

Protocol: Metabolic Stability in Liver Microsomes
  • Reaction Setup: Prepare a reaction mixture containing human liver microsomes, the test compound (at a low concentration, e.g., 1 µM), and a buffer in a 96-well plate.

  • Initiate Reaction: Add a NADPH regenerating system to start the metabolic reaction. Incubate at 37°C.[19]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Calculation: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Data Presentation

Summarize the key ADME properties in a table.

ADME ParameterAssayResultInterpretation
Metabolic Stability Human Liver Microsomest½ (min): Value CLint (µL/min/mg): ValuePredicts hepatic clearance rate.
Plasma Protein Binding Equilibrium Dialysis% Bound: ValueHigh binding may limit free drug concentration.
Permeability Caco-2 AssayPapp (A→B) (10⁻⁶ cm/s): ValuePredicts oral absorption potential.
Visualization: Drug Discovery & Development Funnel

G node1 Phase I: Cytotoxicity Screening (Broad Compound Screening) node2 Phase II: Mechanism of Action (Hit-to-Lead) node3 Phase III: In Vitro ADME (Lead Optimization) node4 Phase IV: In Vivo Studies (Preclinical Candidate)

Caption: Phased approach to preclinical drug discovery.

Conclusion and Future Directions

This structured experimental guide provides a robust framework for the initial biological characterization of this compound. The phased approach ensures that resources are directed toward the most promising avenues of investigation. Positive results from these in vitro studies—demonstrating potent and selective activity coupled with favorable ADME properties—would provide a strong rationale for advancing the compound to more complex preclinical studies, including in vivo efficacy and toxicology models.[24][25][26] The ultimate goal is to build a comprehensive data package to support an Investigational New Drug (IND) application.[19][27][28]

References

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Application Notes and Protocols for Cell-Based Assays Involving 3-Methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Therapeutic Potential of the Quinazolinedione Scaffold

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Derivatives of this versatile structure have been investigated as potent anticancer, antibacterial, and antiviral agents.[1][2][3] The therapeutic efficacy of these compounds often stems from their ability to inhibit key cellular enzymes and signaling pathways. Notably, various quinazolinedione derivatives have been identified as inhibitors of tyrosine kinases (such as c-Met and VEGFR-2), poly(ADP-ribose) polymerase (PARP), and bacterial gyrase.[1][4][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell-based assays to characterize the biological activity of a specific derivative, 3-methylquinazoline-2,4(1H,3H)-dione. The following protocols are designed to be robust and self-validating, offering insights into the compound's cytotoxic and apoptotic potential, as well as its specific mechanism of action.

Part 1: Foundational Assays: Assessing Cytotoxicity and Cell Viability

A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable colorimetric method for this purpose.[6] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol will enable the determination of the half-maximal inhibitory concentration (IC50) of this compound, a key parameter for quantifying its potency.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_culture 1. Culture and harvest cells cell_count 2. Count cells and adjust density cell_seeding 3. Seed cells into 96-well plate compound_prep 4. Prepare serial dilutions of This compound compound_add 5. Add compound to wells cell_seeding->compound_add compound_prep->compound_add incubation 6. Incubate for 24-72 hours compound_add->incubation mtt_add 7. Add MTT reagent incubation->mtt_add mtt_incubate 8. Incubate for 2-4 hours mtt_add->mtt_incubate solubilize 9. Add solubilization solution mtt_incubate->solubilize read_plate 10. Read absorbance at 570 nm solubilize->read_plate data_analysis 11. Calculate % viability and IC50 read_plate->data_analysis

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound

  • Human cancer cell line (e.g., HCT-116 colorectal cancer cells)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture HCT-116 cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay and Data Acquisition:

    • After incubation, add 10 µL of MTT solution to each well.[6]

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

    • Incubate at room temperature in the dark for at least 2 hours.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC50 value from the dose-response curve.

Self-Validation and Controls:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's sensitivity.

  • Negative Control: Untreated cells represent 100% viability.

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration to account for any solvent effects.

  • Blank: Wells with medium but no cells to determine background absorbance.

Part 2: Investigating the Mechanism of Cell Death: Apoptosis Assays

If this compound induces cytotoxicity, the next logical step is to determine if this occurs via apoptosis (programmed cell death) or necrosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method for this purpose.[8][9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[8][9] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

This protocol allows for the quantitative differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_seeding 1. Seed and treat cells with This compound cell_harvest 2. Harvest cells (including supernatant) cell_seeding->cell_harvest cell_wash 3. Wash cells with PBS cell_harvest->cell_wash resuspend 4. Resuspend in Annexin V binding buffer cell_wash->resuspend add_stains 5. Add Annexin V-FITC and PI resuspend->add_stains incubate 6. Incubate in the dark add_stains->incubate acquire_data 7. Acquire data on a flow cytometer incubate->acquire_data analyze_data 8. Gate populations and quantify acquire_data->analyze_data

Caption: Workflow for the detection of apoptosis using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • Cells treated with this compound as in Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed and treat cells with this compound at its IC50 concentration for an appropriate time (e.g., 24 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Collect data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Part 3: Target-Specific Assays: Investigating PARP Inhibition

Given that quinazolinedione derivatives are known PARP inhibitors, it is crucial to investigate if this compound shares this mechanism.[4][5] PARP enzymes are involved in DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA-mutant cancers).[10] A cell-based PARP activity assay can determine the compound's effect on PARP function within a cellular context.

Protocol 3: Cell-Based PARP Activity Assay

This protocol utilizes a chemiluminescent assay to measure the synthesis of poly(ADP-ribose) (PAR), the product of PARP activity, in cells.

Experimental Workflow: PARP Activity Assay

PARP_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition cell_seeding 1. Seed cells in a 96-well plate compound_treatment 2. Treat with this compound cell_seeding->compound_treatment dna_damage 3. Induce DNA damage (e.g., H2O2) compound_treatment->dna_damage cell_lysis 4. Lyse cells and transfer to assay plate dna_damage->cell_lysis add_reagents 5. Add PARP assay reagents cell_lysis->add_reagents incubate 6. Incubate to allow reaction add_reagents->incubate read_luminescence 7. Read luminescence incubate->read_luminescence calculate_inhibition 8. Calculate % PARP inhibition read_luminescence->calculate_inhibition

Caption: Workflow for measuring the inhibitory effect of this compound on cellular PARP activity.

Materials:

  • Cells treated with this compound

  • Cell-based PARP assay kit (chemiluminescent)

  • DNA damaging agent (e.g., H2O2)

  • Luminometer

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with various concentrations of this compound for 1-4 hours. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Induce DNA damage by adding H2O2 to all wells (except the negative control) and incubate for 10-15 minutes.

  • Assay Procedure:

    • Follow the manufacturer's protocol for the cell-based PARP assay kit. This typically involves cell lysis and the addition of reagents that lead to a chemiluminescent signal proportional to PARP activity.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of PARP inhibition for each concentration of the compound relative to the DNA damage-induced control.

Quantitative Data Summary

AssayKey ParameterTypical Concentration Range for this compoundExpected Outcome
MTT Cytotoxicity IC500.1 - 100 µMDose-dependent decrease in cell viability
Annexin V/PI % ApoptosisIC50 concentrationIncrease in the percentage of Annexin V positive cells
PARP Activity % Inhibition0.01 - 10 µMDose-dependent decrease in luminescence, indicating PARP inhibition

Conclusion and Future Directions

These application notes provide a foundational framework for the initial characterization of this compound in a cell-based setting. The data generated from these assays will provide critical insights into the compound's cytotoxic potency, its mode of action, and a potential molecular target. Positive results from these assays would warrant further investigation, including cell cycle analysis, Western blotting for key apoptotic and DNA damage response proteins, and in vivo efficacy studies in relevant cancer models. The versatility of the quinazolinedione scaffold suggests that a thorough in vitro characterization is a vital step in unlocking its full therapeutic potential.

References

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  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Zhou, Y., et al. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Bioorganic & Medicinal Chemistry, 23(17), 5447-5458. [Link]

  • Zhou, Y., et al. (2015). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. ResearchGate. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • Kanev, K., et al. (2023). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 4(3), 102521. [Link]

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  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]

  • Kandeel, M. M., et al. (2000). Reaction of quinazoline-2,4(1H,3H)-dione with N-substituted cyclic amines in combination with phosphoryl trichloride. Journal of the Chemical Society, Perkin Transactions 1, (21), 3753-3757. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methylquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, field-proven protocols to ensure the successful and efficient synthesis of your target compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound can be approached through several synthetic routes, each with its own set of potential challenges. This section addresses the most common issues encountered in the laboratory, providing explanations for their cause and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

Question: I am attempting to synthesize this compound, but I am consistently obtaining low yields or no product at all. What are the likely causes and how can I optimize my reaction?

Answer: Low yields in this synthesis can stem from several factors, primarily related to the quality of reagents, reaction conditions, and the chosen synthetic route. Let's break down the potential culprits and their remedies.

Causality and Experimental Choices:

The most direct and often highest-yielding method reported is the one-pot synthesis from a corresponding 2-aminobenzamide derivative. A highly effective method involves the DMAP-catalyzed reaction of 2-amino-N-methylbenzamide with di-tert-butyl dicarbonate ((Boc)₂O).[1][2] In this reaction, DMAP acts as a nucleophilic catalyst, activating the (Boc)₂O for the subsequent cyclization.

Troubleshooting Steps:

  • Reagent Quality:

    • 2-Amino-N-methylbenzamide: Ensure the starting amide is pure and dry. Impurities can interfere with the cyclization process.

    • (Boc)₂O: Di-tert-butyl dicarbonate can decompose over time, especially if exposed to moisture. Use a fresh, high-quality reagent.

    • DMAP: 4-Dimethylaminopyridine (DMAP) is an effective catalyst for this transformation.[3] Ensure it is of high purity.

    • Solvent: Anhydrous solvents are crucial. The presence of water can lead to the hydrolysis of intermediates and reagents.

  • Reaction Conditions:

    • Temperature: While some protocols suggest elevated temperatures, the DMAP-catalyzed reaction with (Boc)₂O can proceed efficiently at room temperature, which can minimize side product formation.[4]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Incomplete reactions are a common source of low yields.

Experimental Protocol: High-Yield Synthesis of this compound [1][2]

Reagent/ParameterQuantity/ConditionNotes
2-Amino-N-methylbenzamide1.0 equivEnsure purity and dryness.
(Boc)₂O1.5 equivUse a fresh, high-quality reagent.
DMAP0.2 equivCatalyst.
Acetonitrile (anhydrous)Sufficient to dissolveSolvent.
TemperatureRoom TemperatureMonitor by TLC.
Reported Yield 92% [1][2]
Issue 2: Formation of the N1-Methyl Isomer and Other Side Products

Question: My reaction is producing a mixture of products, and I suspect the formation of the isomeric 1-methylquinazoline-2,4(1H,3H)-dione. How can I confirm this and favor the formation of the desired N3-methyl isomer?

Answer: The formation of the N1-methyl isomer is a classic example of a regioselectivity challenge in the alkylation of the quinazoline-2,4(1H,3H)-dione scaffold. The two nitrogen atoms (N1 and N3) of the parent dione are both nucleophilic and can be alkylated.

Causality and Experimental Choices:

Direct methylation of quinazoline-2,4(1H,3H)-dione with a methylating agent like methyl iodide can often lead to a mixture of N1-methyl, N3-methyl, and N1,N3-dimethylated products. The ratio of these products is influenced by the reaction conditions, including the base and solvent used. To circumvent this issue, a more regioselective approach is to start with a precursor that already has the methyl group in the desired position, such as 2-amino-N-methylbenzamide.

Troubleshooting and Identification:

  • Confirming the Presence of the N1-Isomer:

    • NMR Spectroscopy: The ¹H NMR spectra of the N1 and N3 isomers are distinct. For This compound , the methyl protons typically appear as a singlet around δ 3.26 ppm .[1][2] In contrast, for 1-methylquinazoline-2,4(1H,3H)-dione , the methyl protons appear as a singlet at a slightly different chemical shift, around δ 3.45 ppm .[1][2]

    • Mass Spectrometry: Both isomers will have the same mass-to-charge ratio (m/z). However, fragmentation patterns in MS/MS experiments could potentially differentiate them.

  • Favoring N3-Methylation:

    • Synthetic Strategy: The most reliable method to ensure the formation of the 3-methyl isomer is to employ a synthetic route that introduces the methyl group before the cyclization to form the quinazolinedione ring. The protocol provided in Issue 1 using 2-amino-N-methylbenzamide is an excellent example of this strategy.

    • Direct Alkylation (If Necessary): If you must perform direct methylation on the quinazoline-2,4(1H,3H)-dione core, careful optimization of the base and solvent system is required. Some literature suggests that the choice of base can influence the N1/N3 ratio.

Logical Workflow for Addressing Isomer Formation

start Mixture of Products Observed check_nmr Acquire and Analyze 1H NMR Spectrum start->check_nmr compare_shifts Compare Methyl Singlet Chemical Shifts check_nmr->compare_shifts n3_isomer Desired 3-Methyl Isomer (δ ~3.26 ppm) compare_shifts->n3_isomer Major product n1_isomer Undesired 1-Methyl Isomer (δ ~3.45 ppm) compare_shifts->n1_isomer Significant side product success Pure 3-Methyl Isomer Obtained n3_isomer->success purify Purify Mixture (Column Chromatography) n1_isomer->purify optimize Optimize Synthetic Strategy purify->optimize use_precursor Adopt Synthesis from 2-Amino-N-methylbenzamide optimize->use_precursor use_precursor->success

Caption: Troubleshooting workflow for isomer formation.

Issue 3: Difficulty in Purification

Question: I have a crude product containing my desired this compound, but I am struggling to purify it from starting materials and side products. What are the recommended purification methods?

Answer: Effective purification is critical to obtaining a high-quality final product. The choice of purification method will depend on the nature of the impurities present.

Causality and Experimental Choices:

The polarity of this compound and its potential impurities will dictate the most effective purification strategy. The N1 and N3 isomers can have very similar polarities, making their separation challenging.

Recommended Purification Protocols:

  • Recrystallization: If the crude product is relatively pure, recrystallization can be an effective method for removing minor impurities.

    • Solvent Selection: A solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common solvents for similar compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5]

  • Column Chromatography: For mixtures containing significant amounts of impurities, particularly the N1-isomer, column chromatography is the most reliable method.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a less polar solvent (e.g., hexanes or dichloromethane) is typically effective. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Aqueous Work-up to Remove Starting Materials:

    • Unreacted 2-Amino-N-methylbenzamide: This can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up to protonate the amine and extract it into the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound?

A1: The primary synthetic strategies include:

  • Cyclization of 2-amino-N-methylbenzamide: This is often the most regioselective and high-yielding method. The cyclization can be achieved with reagents like di-tert-butyl dicarbonate in the presence of DMAP.[1][2]

  • Reaction of N-methylisatoic anhydride with an amine source: N-methylisatoic anhydride can serve as a precursor, though its synthesis can present its own challenges.[6]

  • Direct methylation of quinazoline-2,4(1H,3H)-dione: This method can be less selective and may produce a mixture of N1 and N3-methylated products.[7]

Q2: What are the challenges in synthesizing the starting material, N-methylisatoic anhydride?

A2: The synthesis of N-methylisatoic anhydride can be challenging. One common route involves the methylation of isatoic anhydride. This reaction can be difficult to drive to completion and may result in a mixture of starting material and product. An alternative is the cyclization of N-methylanthranilic acid, often using a phosgenating agent like triphosgene, which requires careful handling due to its toxicity.[6]

Q3: Can I use other methylating agents besides methyl iodide for the direct methylation of quinazoline-2,4(1H,3H)-dione?

A3: Yes, other methylating agents such as dimethyl sulfate can be used. However, the issue of regioselectivity remains a primary concern. The choice of methylating agent, base, and solvent will all influence the ratio of N1 to N3 methylation. For achieving a high yield of the desired 3-methyl isomer, the synthetic route starting from 2-amino-N-methylbenzamide is generally recommended over direct methylation.

Q4: How can I be certain of the structure of my final product?

A4: A combination of analytical techniques is essential for unambiguous structure confirmation:

  • ¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the chemical environment of each proton and carbon atom, allowing for the definitive assignment of the methyl group's position.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[1][2]

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the carbonyl groups of the dione.

  • Melting Point: Comparing the melting point of your product to the literature value can be a good indicator of purity.

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start1 2-Amino-N-methylbenzamide reaction One-pot Cyclization in Acetonitrile at RT start1->reaction start2 (Boc)2O start2->reaction start3 DMAP start3->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography or Recrystallization workup->purification analysis NMR, MS, IR, MP purification->analysis product Pure this compound analysis->product

Caption: Recommended workflow for the synthesis of this compound.

References

  • Chen, H., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9614–9623. [Link]

  • Chen, H., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. PubMed Central. [Link]

  • Al-Omary, F. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3898. [Link]

  • Al-Omary, F. A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI. [Link]

  • Karim, A., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 20(11), e0335707. [Link]

  • PrepChem. (1955). Synthesis of 955a. [Link]

  • Karim, A., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • RSC Publishing. (n.d.). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. [Link]

  • Google Patents. (n.d.).
  • Abdel-Ghani, T. M., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189578. [Link]

  • Chen, H., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. PubMed. [Link]

  • Purygin, P. P., et al. (2022). Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. Molecules, 27(20), 7018. [Link]

  • ResearchGate. (n.d.). Ionization of N-methylanthranilic acid. [Link]

  • Google Patents. (n.d.). Process for preparing pure N-methyl-anthranilic acid methylester.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Reaction of anthranilic acid 2-N-phenylhydrazide with cyclic anhydrides. [Link]

  • Google Patents. (n.d.).
  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]

  • ResearchGate. (n.d.). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. [Link]

  • PubMed Central. (n.d.). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. [Link]

  • Semantic Scholar. (n.d.). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinoli. [Link]

  • ResearchGate. (n.d.). Examples of quinazoline-2,4-dione-containing nucleosides and nucleotides analogues. [Link]

  • PubMed Central. (n.d.). Quinazoline-2,4(1H,3H)-dione. [Link]

  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. [Link]

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Optimizing reaction conditions for 3-methylquinazoline-2,4(1H,3H)-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-methylquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthesis. Our goal is to empower you with the scientific understanding to not only solve problems but also to proactively optimize your reaction conditions for higher yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and reliable synthetic strategies for the synthesis of this compound:

  • Route A: Cyclization of an N-methylated precursor. This approach involves reacting N-methyl-2-aminobenzamide with a phosgene equivalent, such as triphosgene, 1,1'-carbonyldiimidazole (CDI), or di-tert-butyl dicarbonate. This method is often favored for its regioselectivity, as the methyl group is already in the desired position.

  • Route B: Direct N-methylation of quinazoline-2,4(1H,3H)-dione. This is a straightforward approach where the parent quinazolinedione is alkylated using a methylating agent. However, this route can present challenges with regioselectivity, potentially yielding the undesired N1-methyl isomer and O-alkylation byproducts.

Q2: I am seeing two spots on my TLC after methylation of quinazoline-2,4(1H,3H)-dione. What are they?

A common issue in the N-methylation of quinazoline-2,4(1H,3H)-dione is the formation of a mixture of N3-methyl (desired product) and N1-methyl isomers. The relative position of the spots on the TLC plate will depend on the solvent system, but typically the two isomers are separable. The presence of a third, minor spot could indicate O-methylation or unreacted starting material.

Q3: How can I confirm the identity of the N3-methyl vs. the N1-methyl isomer?

The most definitive method for distinguishing between the N3 and N1 isomers is through ¹H NMR spectroscopy. The chemical shift of the methyl protons is a key indicator.

  • This compound: The N3-methyl protons typically appear as a singlet around δ 3.26 ppm (in DMSO-d₆)[1][2].

  • 1-methylquinazoline-2,4(1H,3H)-dione: The N1-methyl protons are found slightly downfield, appearing as a singlet around δ 3.45 ppm (in DMSO-d₆)[1].

Additionally, the aromatic proton coupling patterns can provide further confirmation.

Q4: What is a good starting point for a recrystallization solvent to purify my product?

For this compound, a good starting point for recrystallization is a mixed solvent system of ethanol and water. The compound generally has good solubility in hot ethanol and poor solubility in water. Dissolving the crude product in a minimal amount of hot ethanol and then slowly adding hot water until turbidity is observed, followed by slow cooling, can yield high-purity crystals. Other polar solvents like methanol or isopropanol can also be effective.

Troubleshooting Guide

This section delves into specific problems you may encounter during the synthesis of this compound and provides actionable solutions grounded in chemical principles.

Problem 1: Low Yield in the N-Methylation of Quinazoline-2,4(1H,3H)-dione (Route B)

Symptoms:

  • Less than 50% isolated yield of the desired product.

  • Significant amount of unreacted starting material observed by TLC or NMR.

  • A complex mixture of products is formed.

Potential Causes & Solutions:

CauseScientific ExplanationSolution
Incomplete Deprotonation The N-H protons of quinazoline-2,4(1H,3H)-dione have different acidities. Incomplete deprotonation by the base leads to unreacted starting material and low conversion.Use a sufficiently strong base to ensure complete deprotonation. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is highly effective. Alternatively, potassium carbonate (K₂CO₃) can be used, but may require higher temperatures and longer reaction times.
Poor Nucleophilicity of the Anion The resulting anion after deprotonation needs to be sufficiently nucleophilic to react with the methylating agent. Solvent choice can significantly impact this.Aprotic polar solvents like DMF or DMSO are excellent choices as they solvate the cation of the base, leaving a more "naked" and highly reactive anion.
Ineffective Methylating Agent The reactivity of the methylating agent is crucial. Less reactive agents will require harsher conditions, which can lead to side reactions.Methyl iodide (CH₃I) is a highly reactive and commonly used methylating agent. Dimethyl sulfate ((CH₃)₂SO₄) is another effective but more toxic option.
Side Reactions Besides the desired N3-methylation, N1-methylation and O-methylation can occur, consuming the starting material and reducing the yield of the desired product.See the "Controlling Regioselectivity" section below for a detailed explanation and optimization strategies.

Troubleshooting Workflow for Low Yield:

start Low Yield Observed check_sm Check for unreacted starting material (SM) start->check_sm check_products Analyze product mixture (TLC, NMR, MS) check_sm->check_products Low SM incomplete_deprotonation Incomplete Deprotonation check_sm->incomplete_deprotonation High SM poor_nucleophilicity Poor Nucleophilicity check_products->poor_nucleophilicity Low conversion ineffective_reagent Ineffective Methylating Agent check_products->ineffective_reagent Low conversion side_reactions Side Reactions check_products->side_reactions Multiple products solution1 Use stronger base (e.g., NaH) or increase equivalents of base. incomplete_deprotonation->solution1 solution2 Switch to aprotic polar solvent (e.g., DMF, DMSO). poor_nucleophilicity->solution2 solution3 Use a more reactive methylating agent (e.g., CH₃I). ineffective_reagent->solution3 solution4 Optimize for regioselectivity (see next section). side_reactions->solution4

Caption: Troubleshooting workflow for low yield.

Problem 2: Poor Regioselectivity in N-Methylation (N1 vs. N3 Isomer Formation)

Symptoms:

  • Formation of a significant amount of the undesired 1-methylquinazoline-2,4(1H,3H)-dione isomer.

  • Difficulty in separating the two isomers.

Scientific Explanation: Thermodynamic vs. Kinetic Control

The N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione anion have different electronic and steric environments, leading to a competition between kinetic and thermodynamic alkylation products.

  • Kinetic Product (N1-methylation): The N1 position is generally more sterically accessible and the corresponding anion may be more readily formed, leading to faster alkylation under milder conditions.

  • Thermodynamic Product (N3-methylation): The N3-methylated product is often the more thermodynamically stable isomer. Reactions carried out at higher temperatures for longer durations can allow for equilibration towards the more stable product.

Optimizing for N3-Methylation:

ParameterRecommendationRationale
Base Use a strong, non-nucleophilic base like sodium hydride (NaH).NaH irreversibly deprotonates the quinazolinedione, forming the anion. The choice of counter-ion can also influence regioselectivity.
Solvent Use a polar aprotic solvent such as DMF or DMSO.These solvents favor the formation of the thermodynamically more stable product by effectively solvating the cation and allowing the reaction to reach equilibrium.
Temperature Start the reaction at a lower temperature (e.g., 0 °C) and then slowly warm to room temperature or slightly above.This can help to control the initial rate of reaction and favor the formation of the thermodynamic product. In some cases, higher temperatures may be required to drive the equilibrium towards the N3-isomer.
Reaction Time Monitor the reaction over time using TLC or LC-MS.Longer reaction times at elevated temperatures can allow for the conversion of the kinetic N1-product to the more stable N3-product.

Reaction Mechanism: N1 vs. N3 Methylation

start Quinazoline-2,4(1H,3H)-dione anion Quinazolinedione Anion start->anion + Base n1_path Kinetic Pathway (Faster, less stable) anion->n1_path + CH₃I (low temp, short time) n3_path Thermodynamic Pathway (Slower, more stable) anion->n3_path + CH₃I (high temp, long time) n1_product 1-Methylquinazoline-2,4(1H,3H)-dione n1_path->n1_product n3_product This compound n3_path->n3_product

Caption: Kinetic vs. thermodynamic control in N-methylation.

Problem 3: Product is Contaminated with Impurities After Work-up

Symptoms:

  • The isolated product is an off-white or colored solid.

  • NMR spectrum shows unidentifiable peaks.

  • Melting point is broad and lower than the literature value.

Potential Causes & Solutions:

CauseScientific ExplanationSolution
Unreacted Starting Materials Incomplete reaction or use of excess reagents can lead to their presence in the crude product.Aqueous Work-up: Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine starting materials, and with a dilute base (e.g., saturated NaHCO₃) to remove any acidic starting materials or byproducts.
Byproducts from the Reaction Side reactions, such as O-methylation or decomposition of reagents, can generate impurities.Recrystallization: This is often the most effective method for removing minor impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
Colored Impurities Highly conjugated or polymeric byproducts can impart color to the final product.Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter through celite to remove the carbon and adsorbed impurities before recrystallization.
Inseparable Isomers The N1 and N3 isomers may co-crystallize or have very similar polarities, making separation difficult.Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is the next step. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes can effectively separate the isomers.

Experimental Protocols

Protocol A: Synthesis via Cyclization of N-Methyl-2-aminobenzamide

This protocol is based on a general procedure for the synthesis of quinazolinediones from 2-aminobenzamides[2].

Step 1: Synthesis of N-Methyl-2-aminobenzamide

  • To a solution of isatoic anhydride (1.0 eq) in a suitable solvent (e.g., THF or ethanol), add a solution of methylamine (1.1 eq, e.g., 40% in water) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Remove the solvent under reduced pressure. The crude N-methyl-2-aminobenzamide can often be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Dissolve the crude N-methyl-2-aminobenzamide (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous solvent such as acetonitrile or THF.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring for the consumption of the starting material by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.

Protocol B: Synthesis via N-Methylation of Quinazoline-2,4(1H,3H)-dione

Materials:

  • Quinazoline-2,4(1H,3H)-dione

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl iodide

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add quinazoline-2,4(1H,3H)-dione (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions for N3-Methylation

ParameterRoute A (Cyclization)Route B (N-Methylation)
Starting Material N-Methyl-2-aminobenzamideQuinazoline-2,4(1H,3H)-dione
Key Reagents (Boc)₂O, DMAPNaH, CH₃I
Solvent Acetonitrile or THFDMF or THF
Temperature Reflux0 °C to Room Temperature
Typical Yield >90%[2]Variable, optimization required
Key Advantage High regioselectivityAtom economical
Key Disadvantage Requires pre-synthesis of the starting materialPotential for regioisomer formation

References

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 2020.

  • Electronic supplementary information for: A mild and efficient synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles catalyzed by a reusable copper catalyst. RSC Advances, 2014.

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. National Institutes of Health, 2020.

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Semantic Scholar, 2023.

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. MDPI, 2022.

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. MDPI, 2022.

  • Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones. Google Patents, 2020.

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. PubMed Central, 2022.

  • Alkylation reactions of 2-phenylquinazoline-4-thion with methylation agents "soft" (methyl iodide) and "hard" (dimethyl sulfate, methyltozylate) were studied. E3S Web of Conferences, 2021.

  • Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem, 2025.

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ResearchGate, 2020.

  • Methylation reactions of quinazolin-4-thione. ResearchGate, 2024.

  • Technical Support Center: 3-Hydroxyquinazoline-2,4(1H,3H)-dione Purification. BenchChem, 2025.

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PubMed Central, 2024.

  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. National Institutes of Health, 2020.

  • Help with N-Alkylation gone wrong. Reddit, 2016.

  • Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. MDPI, 2023.

  • Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide. ChemRxiv, 2019.

  • N-alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute, 2017.

  • Synyhesis and Antibacterial Activities of New 3-Amino-2-Methyl-Quinazolin-4 (3h)-one Derivatives. Iraqi Journal of Science, 2012.

  • Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. ResearchGate, 2022.

  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof: DNA Photo-Disruptive and Molecular Docking Studies. MDPI, 2022.

  • Application Notes and Protocols for the Purification of 3-hydroxyquinazoline-2,4(1H,3H)-dione. BenchChem, 2025.

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. PubMed Central, 2023.

  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. MDPI, 2022.

  • Quinazoline-2,4(1H,3H)-dione. BLDpharm, 2023.

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Technical Support Center: Purification of 3-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-methylquinazoline-2,4(1H,3H)-dione (CAS 607-19-2). This document provides field-proven insights, step-by-step protocols, and troubleshooting advice tailored for researchers in synthetic and medicinal chemistry. Our goal is to empower you to overcome common purification challenges and achieve high purity for your downstream applications.

Core Concepts: Understanding Your Compound

Effective purification begins with a solid understanding of the target molecule's physicochemical properties. This compound is a heterocyclic compound whose purification is dictated by its polarity, solubility, and the nature of potential impurities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance White solid[1]
Melting Point > 250 °C[1]
Solubility Generally soluble in polar aprotic solvents (e.g., DMSO), soluble in alcohols like ethanol and methanol, and poorly soluble in water and nonpolar solvents.[2]

A key structural feature is the N1-H proton, which imparts weak acidity. This allows for potential manipulation during aqueous workups but also means the compound is largely neutral, making chromatography and recrystallization the primary purification methods.

Purification Strategy Workflow

The choice of purification technique depends on the scale of your reaction and the impurity profile. Below is a general workflow to guide your decision-making process.

Purification_Workflow crude Crude Product (Post-Workup) recrystallization Primary Purification: Recrystallization crude->recrystallization  Bulk Impurities  High Yield Expected purity_check1 Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check1 chromatography Secondary Purification: Column Chromatography purity_check1->chromatography Impurities Persist pure_product Pure Product (>98%) purity_check1->pure_product Purity OK purity_check2 Final Purity Analysis chromatography->purity_check2 purity_check2->pure_product Purity OK fail Impure: Re-evaluate Strategy purity_check2->fail Impurities Persist

Caption: General workflow for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

Answer: Impurities are almost always related to the synthetic route. A common synthesis involves the methylation of quinazoline-2,4(1H,3H)-dione or cyclization from an N-methylated precursor. Therefore, you should watch for:

  • Unreacted Starting Materials: Such as quinazoline-2,4(1H,3H)-dione or anthranilic acid derivatives.

  • Isomeric Byproducts: The most common isomer is 1-methylquinazoline-2,4(1H,3H)-dione .[1] Its formation is often competitive with the desired 3-methyl product. Distinguishing these is critical and can be done via NMR spectroscopy by comparing the chemical shifts of the methyl group and the aromatic protons.

  • Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.

Q2: What is the best solvent for recrystallizing this compound?

Answer: The ideal recrystallization solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. For quinazolinedione scaffolds, ethanol is an excellent first choice.[3][4] It is effective at dissolving the compound at reflux while allowing for good crystal recovery upon cooling. For particularly stubborn impurities, a binary solvent system like DMSO/water can be effective.[5] The compound is dissolved in a minimal amount of hot DMSO, followed by the dropwise addition of hot water until persistent turbidity is observed. A few more drops of DMSO are then added to clarify the solution before it is allowed to cool slowly.

Q3: How can I effectively separate the 1-methyl and 3-methyl isomers?

Answer: While careful recrystallization may enrich one isomer, complete separation of closely related isomers typically requires column chromatography . Due to the polarity of the quinazolinedione core, a silica gel stationary phase is standard. A good starting point for the mobile phase is a gradient system of ethyl acetate in hexanes or, for more polar impurities, methanol in dichloromethane (DCM). A typical gradient might be 0-5% methanol in DCM.[1]

Troubleshooting Guide

Problem: Low yield after recrystallization.

This is a common issue that can stem from several factors. The following logical diagram outlines a troubleshooting process.

Troubleshooting_Yield start Low Recrystallization Yield q1 Was too much solvent used? start->q1 sol1 Yes: Concentrate mother liquor and recrystallize again. q1->sol1  Yes   q2 Did the solution cool too quickly? q1->q2  No   end Yield Improved sol1->end sol2 Yes: Re-dissolve, insulate flask, and allow for slow cooling to promote crystal growth. q2->sol2 Yes q3 Is the compound highly soluble in the cold solvent? q2->q3 No sol2->end sol3 Yes: Change solvent system. Consider an anti-solvent (e.g., add water to an ethanol solution). q3->sol3 Yes q3->end No

Caption: Troubleshooting low recrystallization yield.

Problem: My purified product has a persistent color.

Answer: Colored impurities are often highly conjugated organic molecules present in trace amounts.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol). Add a small amount (1-2% w/w) of activated carbon and keep the solution at reflux for 5-10 minutes. Filter the hot solution through a pad of Celite® or filter paper to remove the carbon. The Celite is crucial as fine carbon particles can be difficult to filter. Allow the decolorized filtrate to cool and crystallize.

  • Rationale: Activated carbon has a high surface area and adsorbs large, flat, colored molecules, effectively removing them from the solution.[6]

Problem: An impurity peak is still visible in my HPLC/NMR after chromatography.

Answer: If standard chromatography fails, consider the following:

  • Change the Mobile Phase Polarity: If you used a Hexane/EtOAc system, switch to a DCM/Methanol system. The different solvent-solute interactions can significantly alter the separation factor (α).

  • Use a Different Stationary Phase: If silica gel (a polar, acidic support) is not working, consider switching to alumina (which can be basic, neutral, or acidic) or a reverse-phase C18 column if you have access to preparative HPLC.

  • Acid/Base Wash: If the impurity has an acidic or basic handle that your product lacks, an extractive wash can be highly effective. For example, if an unreacted anthranilic acid derivative is present, a wash with a weak base like sodium bicarbonate solution during the initial workup can remove it.[6]

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is designed for the bulk purification of this compound when impurities are minimal.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of ethanol (e.g., 15-20 mL).

  • Heating: Heat the suspension to reflux on a hot plate with stirring. Continue to add ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved. Adding a large excess of solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or a refrigerator for at least 1 hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and spectroscopy.

Protocol 2: Flash Column Chromatography

This protocol is for separating closely related impurities, such as the 1-methyl isomer.

  • Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 100% Dichloromethane or 2% Ethyl Acetate in Hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly stronger solvent like DCM. If solubility is low, adsorb the compound onto a small amount of silica gel by dissolving it in a volatile solvent (e.g., DCM/methanol), adding silica, and evaporating the solvent to dryness. Carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the starting mobile phase. Gradually increase the polarity of the mobile phase (e.g., from 0% to 5% Methanol in DCM). The less polar compounds will elute first.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using Thin Layer Chromatography (TLC).

  • Analysis: Analyze the TLC plates under a UV lamp (254 nm). Combine the fractions containing the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • Zhang, M., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available at: [Link]

  • Wang, Y., et al. (2020). Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones. Google Patents (US10562889B2).
  • ChemBK. (n.d.). quinazoline-2,4(1H,3H)-dione. ChemBK. Available at: [Link]

  • Wang, Z., et al. (2018). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules. Available at: [Link]

  • Al-Obaid, A. M., et al. (2018). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. ResearchGate. Available at: [Link]

  • Lezina, O. M., et al. (2012). Synthesis of 3-methylquinazolin-4(3H)-one derivatives. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. ResearchGate. Available at: [Link]

  • Hassan, G. S., et al. (2015). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica. Available at: [Link]

Sources

Troubleshooting low yields in 3-methylquinazoline-2,4(1H,3H)-dione reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-methylquinazoline-2,4(1H,3H)-dione. This molecule is a crucial building block in medicinal chemistry, serving as a scaffold for various therapeutic agents, including inhibitors for enzymes like PARP-1/2 and c-Met/VEGFR-2.[1][2] Despite its importance, researchers frequently encounter challenges in achieving high yields and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in the synthesis of this important intermediate.

Common Synthetic Pathways

The synthesis of this compound is typically approached via several well-established routes. Understanding your specific pathway is the first step in diagnosing issues. The most common methods include:

  • N-Alkylation of Quinazoline-2,4(1H,3H)-dione: Direct methylation at the N3 position of the pre-formed quinazolinedione ring using a methylating agent.

  • Cyclization from Isatoic Anhydride: A one-pot or two-step reaction involving isatoic anhydride and a source of methylamine.[3][4][5]

  • Carbonylative Cyclization: Starting from a 2-aminobenzamide derivative and a carbonyl source like phosgene, triphosgene, or di-tert-butyl dicarbonate to form the heterocyclic ring.[6][7]

This guide will address issues pertinent to all these common pathways.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Q1: My reaction has stalled or is incomplete, with significant starting material remaining. What factors should I investigate?

A1: An incomplete reaction is one of the most frequent causes of low yields. The issue typically stems from suboptimal reaction conditions or compromised reagents.

Causality & Solution:

  • Insufficient Temperature or Time: Many cyclization and alkylation reactions require a specific activation energy. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion.

    • Action: Gradually increase the reaction temperature in 5-10 °C increments, monitoring the progress by Thin Layer Chromatography (TLC). If an improvement is seen, you can also extend the reaction time. For high-boiling solvents like DMF or DMSO, ensure your heating apparatus is calibrated correctly. Some reactions can benefit from microwave irradiation to reduce reaction times and improve yields.[8][9]

  • Poor Reagent Activity: The activity of your reagents is paramount.

    • Bases (for N-alkylation): Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can lose potency if they have absorbed atmospheric moisture. Use freshly opened or properly stored, desiccated bases.

    • Methylating Agents: Reagents like methyl iodide or dimethyl sulfate should be checked for purity and decomposition.

  • Solvent Choice & Quality: The solvent plays a critical role in reactant solubility and reaction rate.[10]

    • Polarity: For many quinazolinedione syntheses, polar aprotic solvents like DMF, DMSO, or DMAc are preferred as they effectively dissolve the heterocyclic precursors and salts.[10][11]

    • Anhydrous Conditions: Moisture can quench strong bases, hydrolyze starting materials like isatoic anhydride, or participate in unwanted side reactions.[10] Use anhydrous solvents, especially for reactions involving strong bases or moisture-sensitive intermediates.

Q2: My TLC plate shows multiple product spots, and the final NMR is complex. What are the likely side reactions or isomers?

A2: The formation of multiple products points to a lack of selectivity or the occurrence of competing side reactions. In the synthesis of this compound, the most common issue is the formation of the N1-methyl isomer.

Causality & Solution:

  • Isomeric Mixture (N1 vs. N3 Methylation): The quinazoline-2,4(1H,3H)-dione precursor has two potential sites for alkylation (N1 and N3). While the N3 position is generally more reactive, deprotonation and subsequent alkylation at the N1 position can occur, leading to the formation of 1-methylquinazoline-2,4(1H,3H)-dione.[6]

    • Action: The choice of base and solvent can influence selectivity. Stronger bases or more polar solvents might alter the deprotonation equilibrium. Consider using milder conditions (e.g., K₂CO₃ in DMF at room temperature or slightly elevated temperature) which often favor N3 alkylation. Careful chromatographic separation is usually required to isolate the desired N3 isomer from the N1 byproduct.

  • Hydrolysis of Isatoic Anhydride: If using the isatoic anhydride route, any moisture present can hydrolyze the anhydride back to 2-aminobenzoic acid. This consumes the starting material and can complicate purification.

    • Action: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Decomposition: At excessively high temperatures, starting materials or the product itself can decompose, leading to a complex mixture and lower yields.[12]

    • Action: Consult literature for the thermal stability of your specific reagents and avoid exceeding the recommended temperature range. Monitor the reaction for color changes that might indicate decomposition (e.g., turning dark brown or black).

Q3: I seem to achieve a good crude yield, but I lose most of my product during workup and purification. How can I improve recovery?

A3: Product loss during the isolation and purification stages is a common but often overlooked problem. The physicochemical properties of this compound—specifically its moderate polarity and crystalline nature—must be considered.

Causality & Solution:

  • Inappropriate Solvent for Extraction: Using a solvent in which your product is too soluble can lead to poor recovery from the aqueous phase. Conversely, a solvent in which it is poorly soluble will result in inefficient extraction.

    • Action: Dichloromethane (DCM) and Ethyl Acetate (EtOAc) are typically good choices for extracting quinazolinedione derivatives. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single extraction with a large volume to maximize recovery.

  • Precipitation/Recrystallization Issues:

    • "Oiling Out": If the product separates as an oil instead of a crystalline solid during recrystallization, it is often due to the solution being too concentrated or cooling too rapidly. This traps impurities.

      • Action: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool much more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[13]

    • Incorrect Recrystallization Solvent: An ideal solvent should dissolve the compound when hot but not when cold.

      • Action: Ethanol, isopropanol, or mixtures of EtOAc/Hexanes are often effective for recrystallizing quinazolinediones.[14] Perform small-scale solvent screening to find the optimal system.[15]

  • Loss on Silica Gel Chromatography: While effective for removing isomers and impurities, product can be lost on the column if the polarity of the mobile phase is not optimized.

    • Action: Use a solvent system that provides a Retention Factor (Rf) of ~0.3-0.4 on TLC. A gradient elution (e.g., starting with low polarity and gradually increasing) is often more effective than an isocratic (constant polarity) elution.

Parameter Interdependence Diagram

The following diagram illustrates how key reaction parameters are interconnected and influence the final yield and purity of the product.

G cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Temp Temperature Time Reaction Time Temp->Time influences Yield Yield Temp->Yield affects rate Purity Purity / Selectivity Temp->Purity can cause side reactions Time->Yield affects completion Solvent Solvent Solvent->Temp determines range Solvent->Purity affects solubility Base Base/Catalyst Base->Yield drives reaction Base->Purity affects selectivity

Caption: Interplay of reaction parameters affecting yield and purity.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route for a first-time synthesis? A: For small-scale laboratory synthesis, the N-alkylation of commercially available quinazoline-2,4(1H,3H)-dione is often the most straightforward route, as it avoids the complexities of the initial ring-formation reaction. A typical procedure involves reacting the starting material with a methylating agent like methyl iodide in DMF with K₂CO₃ as the base.[11]

Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method. Use a mobile phase like 50:50 Ethyl Acetate:Hexanes. Spot your starting material, your co-spot (starting material + reaction mixture), and the reaction mixture. The disappearance of the starting material spot and the appearance of a new, single product spot indicates a successful reaction.

Q: My final product is an off-white or yellowish solid. How can I decolorize it? A: A persistent color often indicates trace impurities. If recrystallization does not yield a white solid, you can try treating a solution of your product (in the recrystallization solvent) with a small amount of activated carbon, heating briefly, and then filtering the hot solution through celite to remove the carbon before cooling.[13]

Q: What are the expected ¹H NMR peaks for this compound? A: In DMSO-d₆, you should expect to see: a singlet for the N-H proton around 11.4 ppm, aromatic protons between 7.1-8.0 ppm, and a characteristic singlet for the N-CH₃ group around 3.26 ppm.[6] The absence of a second N-CH₃ peak confirms isomeric purity.

Experimental Protocols & Workflows

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing the cause of low yields.

G start Low Yield Observed check_sm Step 1: Verify Starting Materials start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_cond Step 2: Review Reaction Conditions sm_ok->check_cond Yes repurify_sm Repurify or Replace Starting Materials sm_ok->repurify_sm No cond_ok Conditions Optimal? check_cond->cond_ok check_workup Step 3: Analyze Workup & Purification cond_ok->check_workup Yes optimize_cond Optimize Temp, Time, Solvent, or Base cond_ok->optimize_cond No workup_ok Recovery High? check_workup->workup_ok optimize_workup Optimize Extraction & Recrystallization workup_ok->optimize_workup No end_node Yield Improved workup_ok->end_node Yes repurify_sm->check_sm optimize_cond->check_cond optimize_workup->check_workup

Caption: A step-by-step workflow for troubleshooting low yields.

Protocol 1: Synthesis via N-Alkylation

This protocol is adapted from established procedures for the selective N3-methylation of quinazoline-2,4(1H,3H)-dione.[11]

Materials:

  • Quinazoline-2,4(1H,3H)-dione (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methyl Iodide (CH₃I) (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add quinazoline-2,4(1H,3H)-dione (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC (50% EtOAc/Hexanes).

  • Upon completion, pour the reaction mixture into a beaker containing ice water.

  • A white precipitate should form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield crude this compound.

  • Purify further by recrystallization from ethanol.

Protocol 2: Purification by Recrystallization

Procedure:

  • Place the crude, dry solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.

  • Heat the mixture gently on a hotplate with stirring until the solvent begins to boil.

  • Add more hot solvent dropwise until all the solid has just dissolved. Do not add excess solvent.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once at room temperature, place the flask in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to a constant weight. Verify purity by melting point and NMR analysis.

References

  • Benchchem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines.
  • Benchchem. (2025). Technical Support Center: Synthesis of Quinazolinedione Derivatives.
  • Bielenica, A., et al. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Molecules, 27(15), 4987. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of isatoic anhydride with a variety of primary amines and aromatic aldehydes. Retrieved from [Link]

  • Li, J., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9775–9783. Retrieved from [Link]

  • Wang, Z., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930. Retrieved from [Link]

  • Voskressensky, L. G., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vinyl]-2,3-dihydroquinazolin-4(1H). Acta Crystallographica Section E, 74(Pt 8), 1101–1106. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Scientific Reports, 13(1), 4238. Retrieved from [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(21), 7553. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. Retrieved from [Link]

  • Voskressensky, L. G., et al. (2018). Three-component reaction between isatoic anhydride, amine and meth-yl-subs-tituted furyl-acryl-alde-hydes. Acta Crystallographica Section E, 74(Pt 8), 1101–1106. Retrieved from [Link]

  • ResearchGate. (n.d.). One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2. Retrieved from [Link]

  • Zakharyan, A. V., & Aksenov, A. V. (2019). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 24(19), 3584. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-hydroxyquinazoline-2,4(1H,3H)-dione.
  • MDPI. (n.d.). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Retrieved from [Link]

  • Zakharyan, A. V., et al. (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. Molecules, 28(8), 3567. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Synthesis of Quinazoline‐2,4(1H,3H)‐diones: Versatile Building Blocks in N‐ Heterocyclic Compounds. Retrieved from [Link]

  • Sharma, V., Kumar, R., & Kumar, P. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 7, 796. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 14. Retrieved from [Link]

  • Asif, M., et al. (2025). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2. PLOS ONE, 20(11), e0313589. Retrieved from [Link]

  • Bentham Open. (n.d.). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazoline‐2,4(1H,3H)‐dione 160. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: 3-Hydroxyquinazoline-2,4(1H,3H)-dione Purification.
  • "Science and Education" Scientific Journal. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. Retrieved from [Link]

  • PubMed. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. Retrieved from [Link]

  • Chinese Chemical Letters. (2015). Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of quinazoline‐2,4(1H,3H)‐dione 11. Retrieved from [Link]

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Overcoming solubility issues with 3-methylquinazoline-2,4(1H,3H)-dione in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methylquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet significant challenge of this compound's poor aqueous solubility in biological assays. Our goal is to equip you with the knowledge and practical tools to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the handling and application of this compound in experimental settings.

Q1: What is the primary solvent recommended for dissolving this compound for in vitro assays?

A1: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial solvent for creating stock solutions of this compound and other poorly water-soluble quinazolinone derivatives.[1] Its strong solubilizing power allows for the preparation of high-concentration stock solutions, which can then be diluted into your aqueous assay buffer.

Q2: I've dissolved the compound in 100% DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why does this happen and how can I prevent it?

A2: This phenomenon, often called "precipitation upon dilution," is a common issue with hydrophobic compounds.[1] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but has very limited solubility in the aqueous environment of your assay buffer or cell culture medium. When the DMSO stock is added to the aqueous solution, the DMSO concentration is drastically lowered, and the aqueous environment can no longer keep the compound dissolved, causing it to "crash out" or precipitate.

To prevent this, you should:

  • Ensure the final concentration of your compound does not exceed its aqueous solubility limit.

  • Keep the final concentration of DMSO in your assay as low as possible, typically below 1%, and ideally at 0.5% or lower, to minimize both precipitation and solvent-induced cellular toxicity.[2][3]

  • Optimize the dilution method by adding the DMSO stock to your buffer while vortexing or stirring to facilitate rapid dispersion.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A3: The tolerance of cell lines to DMSO can vary. However, as a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[2][3] Concentrations of 1% may be acceptable for some robust cell lines in short-term assays, but concentrations of 3-5% and higher are often cytotoxic and can significantly impact cell viability and morphology.[3][4] It is always best practice to run a vehicle control (your final assay medium containing the same final concentration of DMSO as your test wells) to account for any solvent effects.

Q4: Can I store my this compound stock solution in DMSO at -20°C?

A4: While storing stock solutions at low temperatures is a common practice to maintain compound stability, it can be problematic for compounds with temperature-dependent solubility in DMSO. The compound may precipitate out of the DMSO stock upon freezing. If you observe precipitates after thawing, it is crucial to gently warm the solution (e.g., in a 37°C water bath) and vortex thoroughly to ensure the compound is fully redissolved before use.[1] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot your stock solution into smaller, single-use volumes.[5]

Q5: Are there any alternatives to DMSO for solubilizing this compound?

A5: Yes, if DMSO is incompatible with your assay system or if you are still facing solubility issues, you can explore other strategies. These include the use of other co-solvents like ethanol, complexation with cyclodextrins, or adjusting the pH of your buffer system.[1][6] The choice of an alternative will depend on the specific requirements of your assay and the physicochemical properties of the compound.

Troubleshooting Guide: Tackling Solubility Challenges

This section provides a more in-depth, step-by-step approach to troubleshooting common solubility problems encountered with this compound.

Issue 1: Compound Fails to Dissolve Completely in 100% DMSO

Root Cause Analysis:

  • Insufficient Solvent Volume: The concentration may be too high for the volume of DMSO used.

  • Poor Quality or Hydrated DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which reduces its solubilizing capacity for hydrophobic compounds.

  • Compound Characteristics: The compound may have exceptionally low solubility even in DMSO.

Solutions:

  • Increase Solvent Volume: Try to dissolve the compound in a larger volume of DMSO to create a more dilute stock solution.

  • Use High-Quality, Anhydrous DMSO: Always use fresh, high-purity, anhydrous DMSO. Store it in small, tightly sealed aliquots to prevent water absorption.

  • Apply Gentle Heat and Sonication: Gently warming the solution (e.g., to 37-50°C) and using a bath sonicator can provide the energy needed to overcome the crystal lattice energy and facilitate dissolution.[1] However, be cautious with heat, as it can degrade thermally labile compounds.

Issue 2: Visible Precipitation in Assay Wells

Root Cause Analysis:

  • Supersaturation: The final concentration of the compound in the aqueous buffer is above its thermodynamic solubility limit.

  • Inefficient Mixing: Poor mixing upon dilution can create localized high concentrations of the compound, leading to precipitation.

  • Assay Buffer Composition: Components of your buffer (e.g., salts, proteins) could be promoting compound precipitation.

Solutions:

  • Determine Kinetic Solubility: Perform a simple experiment to determine the kinetic solubility of your compound in your specific assay buffer. This can be done by preparing a series of dilutions of your DMSO stock in the buffer and visually inspecting for precipitation or measuring turbidity with a plate reader.[7] This will give you a practical upper concentration limit for your experiments.

  • Optimize Dilution Technique: Instead of adding a small volume of DMSO stock directly to a large volume of buffer, try a serial dilution approach. You can first dilute the DMSO stock in a small volume of buffer and then add this intermediate dilution to the final assay volume. Always add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.

  • Consider Solubility Enhancers: If lowering the concentration is not an option, consider incorporating a solubility enhancer into your assay buffer.

Advanced Solubilization Strategies

For particularly challenging cases, the following advanced strategies can be employed.

Strategy 1: pH Modification

The quinazolinone scaffold contains basic nitrogen atoms, which means the solubility of this compound is likely pH-dependent.[1][8]

  • Mechanism: At a lower (more acidic) pH, the basic nitrogen atoms can become protonated, leading to the formation of a more soluble salt form of the compound.[9][10] Conversely, at neutral or higher (more basic) pH, the compound will be in its less soluble free base form.

  • Practical Application: If your biological assay can tolerate a lower pH, adjusting the pH of your buffer to a more acidic range (e.g., pH 6.0-6.5) could significantly improve the solubility of your compound. However, it is crucial to verify that the pH change does not affect the activity of your target protein or the health of your cells.

Strategy 2: Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[6][11][12]

  • Mechanism: The hydrophobic compound partitions into the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "shielding" the hydrophobic compound from the aqueous environment.[12]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative in biological research due to its good solubility and low toxicity.[6][13]

  • Protocol: To use cyclodextrins, you can prepare a stock solution of the cyclodextrin in your assay buffer. Then, pre-incubate your compound (either as a solid or from a concentrated DMSO stock) with the cyclodextrin solution before making the final dilution into your assay. This pre-incubation step allows time for the inclusion complex to form.[6]

Data Presentation

The following table summarizes the key solvents and their recommended usage concentrations for experiments with this compound.

Co-solventTypical Starting ConcentrationMaximum Recommended Concentration (Cell-Based Assays)Notes
Dimethyl Sulfoxide (DMSO) 0.1% (v/v)< 1% (v/v), ideally ≤ 0.5% (v/v)Widely used but can be toxic to cells at higher concentrations.[2][3] Ensure it is anhydrous.
Ethanol 0.5% (v/v)< 1% (v/v)Can cause protein precipitation at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurate Measurement: Use a high-precision analytical balance to weigh the desired amount of this compound.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, use a bath sonicator or gentle warming (37°C) to aid dissolution. Visually inspect the solution to ensure there are no solid particles remaining.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, being mindful of potential precipitation upon freezing.[1][5]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
  • Thaw and Redissolve: If the stock solution was frozen, thaw it completely and gently warm it to ensure any precipitate has redissolved. Vortex thoroughly before use.

  • Prepare Assay Buffer: Have your final aqueous assay buffer ready in a separate tube.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the buffer to achieve the final desired concentration of the compound. This rapid mixing helps to prevent localized high concentrations and subsequent precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation before adding it to your assay wells.

Visualization of Workflows

The following diagrams illustrate key decision-making processes and workflows for handling this compound.

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound in 100% Anhydrous DMSO check_dissolution Does it fully dissolve? start->check_dissolution dissolution_fail Troubleshoot: - Increase DMSO volume - Gentle heat/sonication - Check DMSO quality check_dissolution->dissolution_fail No prepare_dilution Prepare dilution in aqueous assay buffer check_dissolution->prepare_dilution Yes dissolution_fail->start Retry check_precipitation Does it precipitate? prepare_dilution->check_precipitation precipitation_fail Troubleshoot: - Lower final concentration - Optimize mixing - Check buffer compatibility check_precipitation->precipitation_fail Yes proceed_assay Proceed with Assay check_precipitation->proceed_assay No advanced_strategies Consider Advanced Strategies: - pH Modification - Cyclodextrins precipitation_fail->advanced_strategies advanced_strategies->prepare_dilution Implement & Re-test

Caption: A decision-making workflow for troubleshooting solubility issues.

Stock_Solution_Best_Practices start Start: Accurate Weighing of Compound step1 Use High-Purity Anhydrous DMSO start->step1 step2 Vortex/Sonicate to Ensure Complete Dissolution step1->step2 step3 Aliquot into Single-Use Vials step2->step3 step4 Store at -20°C or -80°C step3->step4 step5 Before Use: Thaw, Warm, and Vortex to Redissolve step4->step5 end Ready for Dilution step5->end

Caption: Best practices workflow for preparing and handling stock solutions.

References

  • Ghosh, A. (n.d.). Solubilisation of Quinazoline drugs by using Beta cyclodextrin complex formation. SlideShare. [Link]

  • de Oliveira, R. F., de-Jesus-Soares, A., da Silva, R. A., de-Souza, E. T., & Pinheiro, J. J. V. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Journal of Applied Oral Science, 32, e20230349. [Link]

  • El-Serafi, A. T., El-Serafi, O., & El-Serafi, M. (2017). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. Molecular Medicine Reports, 16(6), 8677–8682. [Link]

  • Aneesh, T. P., & Sonal, D. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Hydroxy-1-methylquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Various Authors. (2017). What effects does DMSO have on cell assays?. Quora. [Link]

  • Vergara-Jaque, A., Beas, C., & Comer, J. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4496. [Link]

  • Amir, M., Alam, M. A., Aftab, M. F., Nabi, M. G., Alam, M. S., Rathi, J., & Thakur, S. S. (2022). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 1-4. [Link]

  • Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • Emami, S., Shahrokhirad, M., & Foroumadi, A. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 93. [Link]

  • Al-Ostath, A., El-Emam, A. A., & Al-Obaid, A. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(12), 3853. [Link]

  • Yalkowsky, S. H., & Carvajal, T. M. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 118. [Link]

  • Shapiro, A. B. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]

  • Jicsinszky, L. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]

  • Asadi, A., & Ramezani, M. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(4), 346–354. [Link]

  • Osuna-Martínez, U., Sarmiento-Sánchez, J. I., & Estévez-Carmona, M. M. (2020). Synthesis, biological evaluation and molecular docking of 3-substituted quinazoline-2,4(1H,3H)-diones. Journal of the Serbian Chemical Society, 85(11), 1483-1494. [Link]

  • Patel, A. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • Emami, S., Shahrokhirad, M., & Foroumadi, A. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. ResearchGate. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 1(4), 1-10. [Link]

  • Baluja, S., & Solanki, H. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37. [Link]

  • Popa, M. I., Novac, O., & Voicu, G. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(3), 373. [Link]

  • PubChem. (n.d.). 2,4(1H,3H)-Quinazolinedione, 3-(2-aminoethyl)-. National Center for Biotechnology Information. [Link]

  • Zhang, L., Li, Y., & Liu, H. (2019). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. Molecules, 24(18), 3324. [Link]

  • Al-Ostath, A., El-Emam, A. A., & Al-Obaid, A. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853. [Link]

  • ResearchGate. (n.d.). Preparation of quinazoline‐2,4(1H,3H)‐dione 11. [Link]

  • El-Sayed, M. A., & Al-Rashood, S. T. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2187747. [Link]

  • ResearchGate. (n.d.). Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones a. [Link]

  • Shevchuk, O. S., Fisyuk, A. S., & Matiychuk, V. S. (2024). Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. Pharmaceutical Chemistry Journal, 58(6), 619-626. [Link]

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Stability issues of 3-methylquinazoline-2,4(1H,3H)-dione in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-methylquinazoline-2,4(1H,3H)-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

I. Understanding the Stability of this compound

The stability of this compound is a critical factor in ensuring the reliability and reproducibility of experimental results. Like many heterocyclic compounds, its stability can be influenced by several factors, including the choice of solvent, pH, temperature, and exposure to light. The quinazoline-2,4(1H,3H)-dione core is susceptible to degradation, primarily through hydrolysis, especially under harsh acidic or alkaline conditions.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Inconsistent results or loss of compound activity in DMSO stock solutions.

  • Question: I have been dissolving this compound in DMSO for my experiments, but I am observing inconsistent results over time. Is the compound unstable in DMSO?

  • Answer: While DMSO is a common solvent for dissolving many organic compounds, some quinazoline derivatives have shown instability in it.[1] For instance, the quinazoline derivative BG1188 was found to be unstable in DMSO, with changes in its absorption spectra observed immediately after preparation.[1] It is plausible that this compound may also exhibit some degree of instability in DMSO over time, potentially through solv DMSO-mediated degradation. We recommend preparing fresh stock solutions in DMSO and using them promptly. For long-term storage, it is advisable to store the solid compound at the recommended temperature and prepare solutions as needed.

Issue 2: Precipitation of the compound from aqueous solutions.

  • Question: I am trying to prepare an aqueous solution of this compound, but it keeps precipitating out. How can I improve its solubility and stability in water?

  • Answer: The parent compound, quinazoline-2,4(1H,3H)-dione, has low aqueous solubility.[2] While the methyl group at the 3-position may slightly alter its solubility, it is likely to remain sparingly soluble in neutral aqueous solutions. The solubility and stability in aqueous media are highly pH-dependent. To improve solubility, you can try adjusting the pH of the solution. However, be aware that extreme pH values can lead to hydrolytic degradation. We recommend conducting a solubility study at different pH values to find the optimal balance between solubility and stability for your specific application. A study on a similar quinazoline derivative found it to be highly stable in ultrapure water at pH 6.7 for over 40 days when stored at 4°C in the dark.[1]

Issue 3: Degradation of the compound upon exposure to light.

  • Question: My solutions of this compound seem to be degrading, even when stored at low temperatures. Could light be a factor?

  • Answer: Yes, photostability is a critical consideration for many pharmaceutical compounds. The International Council for Harmonisation (ICH) guidelines recommend photostability testing as part of stress testing for new drug substances.[3] Studies on other quinazoline derivatives have shown that exposure to light can lead to the formation of a cluster of degradation products.[3] Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping the containers in aluminum foil.

III. Frequently Asked Questions (FAQs)

Q1: What is the likely degradation pathway for this compound in acidic or alkaline conditions?

A1: The primary degradation pathway for quinazolinediones under acidic or alkaline conditions is hydrolysis of the amide bonds within the heterocyclic ring. This can lead to the opening of the quinazoline ring system. Forced degradation studies on similar quinazoline compounds, such as prazosin, terazosin, and doxazosin, have shown significant decomposition in both 0.1 M HCl and 0.1 M NaOH.[3] While specific degradation products for this compound have not been reported in the literature, a plausible hydrolysis pathway is illustrated below.

Compound This compound Intermediate Ring-Opened Intermediate Compound->Intermediate Hydrolysis (Acid/Base) Product1 2-Aminobenzoic acid derivative Intermediate->Product1 Further Degradation Product2 Methylamine Intermediate->Product2 Further Degradation

Caption: Plausible hydrolytic degradation pathway of this compound.

Q2: How can I perform a forced degradation study for this compound?

A2: Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] A typical forced degradation study involves subjecting the compound to stress conditions more severe than accelerated stability testing.[4] Here is a general workflow:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of this compound in the chosen solvents Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) Prep->Acid Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (e.g., 80°C) Prep->Thermal Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Analysis Analyze samples at different time points using a stability-indicating method (e.g., HPLC-UV, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Determine the extent of degradation and identify major degradation products Analysis->Evaluation

Caption: Workflow for a forced degradation study.

Q3: What analytical methods are suitable for monitoring the stability of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing of small molecules.[6][7] A stability-indicating HPLC method should be able to separate the parent compound from its degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[7] Spectroscopic methods like UV-Vis spectrophotometry can also be used for preliminary stability assessments, as changes in the absorption spectrum can indicate degradation.[1]

IV. Recommended Experimental Protocols

Protocol 1: Preliminary Stability Assessment in Different Solvents

  • Solvent Selection: Choose a range of commonly used solvents (e.g., DMSO, ethanol, methanol, acetonitrile, and purified water).

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each solvent.

  • Storage Conditions: Store aliquots of each solution under different conditions:

    • Room temperature (20-25°C) with light exposure.

    • Room temperature (20-25°C) protected from light.

    • Refrigerated (2-8°C) protected from light.

    • Frozen (-20°C) protected from light.

  • Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by HPLC-UV.

  • Evaluation: Compare the peak area of the parent compound at each time point to the initial time point to determine the percentage of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Optimization: Develop a gradient elution method using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol). The goal is to achieve good separation between the parent peak and any degradation product peaks generated during forced degradation studies.

  • Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of this compound.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

V. Data Summary

While specific stability data for this compound is not extensively available in the literature, the following table summarizes the general stability expectations based on related quinazoline derivatives.

Solvent/ConditionExpected StabilityRecommendations
DMSOPotentially unstable over timePrepare fresh solutions; for storage, use solid compound.
Water (neutral pH)Likely stable, but solubility may be lowConduct pH-solubility profile; store at 4°C in the dark.[1]
Ethanol/MethanolGenerally considered good solvents for storageProtect from light and store at low temperatures.
AcetonitrileGenerally considered a good solvent for analysisProtect from light.
Acidic (e.g., 0.1 M HCl)Likely to undergo hydrolysis, especially with heatAvoid prolonged exposure to strong acids.[3]
Alkaline (e.g., 0.1 M NaOH)Likely to undergo rapid hydrolysisAvoid prolonged exposure to strong bases.[3]
Light ExposurePotential for photodegradationProtect solutions from light at all times.[3]

VI. References

  • Singh, B., & Patel, D. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(5), 951-961.

  • Militaru, C., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-130.

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Chemistry, 1(1), 1-6.

  • Bentham Science Publishers. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.

  • Blaszczak-Swiatkiewicz, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Poloniae Pharmaceutica, 69(5), 975-981.

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38403-38408.

  • Al-Suwaidan, I. A., et al. (2023). Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. PLOS ONE, 18(11), e0294519.

  • PubChem. (n.d.). 3-Hydroxy-1-methylquinazoline-2,4(1H,3H)-dione.

  • El-Sayed, M. A. A., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18596.

  • PubChem. (n.d.). Quinazolinedione.

  • Nale, D. B., et al. (2013). Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones. Catalysis Science & Technology, 3(11), 2981-2989.

  • Separation Science. (2023). Analytical Techniques In Stability Testing.

  • Sigma-Aldrich. (n.d.). This compound.

  • Younes, M. I., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2185890.

  • Al-Zahrani, F. M., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(12), 3853.

Sources

Technical Support Center: Refinement of Analytical Methods for 3-Methylquinazoline-2,4(1H,3H)-dione Detection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical detection of 3-methylquinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during experimental analysis. Our focus is on the causality behind experimental choices to ensure robust and reproducible results.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for developing effective analytical methods. These characteristics influence everything from solvent selection to chromatographic behavior.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Solid
CAS Number 607-19-2
General Solubility Likely soluble in polar aprotic solvents like DMSO and DMF; moderate solubility in methanol and ethanol.[1][2]

Frequently Asked Questions (FAQs)

Here we address high-level questions that often arise during the initial stages of method development.

Q1: What is the best analytical technique to start with for the quantification of this compound?

For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and accessible starting point. Quinazoline derivatives possess chromophores that allow for sensitive UV detection.[2][3] For enhanced specificity and sensitivity, especially in complex matrices like biological fluids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives or when confirming compound identity.[4][5]

Q2: How do I prepare my sample for analysis? My compound is in a crude reaction mixture.

Sample preparation is crucial to protect the analytical column and ensure accurate results.

  • Solubility Testing: First, determine the best solvent to fully dissolve your sample. Start with common HPLC mobile phase components like methanol or acetonitrile.

  • Dilution: Dilute the dissolved sample to a concentration within the expected linear range of your instrument. This prevents detector saturation and column overload.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection. This removes particulate matter that can clog tubing and damage the HPLC column. For GC-MS analysis of quinoline compounds, ultrasonic extraction with a solvent like toluene followed by filtration is a viable method.[5]

Q3: My compound seems to degrade over time in the sample vial. What can I do?

The stability of quinazoline derivatives can be a concern. To mitigate degradation:

  • Control Temperature: Use an autosampler with temperature control, set to a low temperature (e.g., 4 °C).

  • Limit Light Exposure: Use amber vials to protect the analyte from light-induced degradation.

  • pH Control: The stability of your compound may be pH-dependent. If you suspect pH-related degradation, consider preparing your samples in a buffered solution.

  • Fresh Preparations: Analyze samples as soon as possible after preparation. If storage is necessary, conduct a stability study to determine how long samples remain viable under specific storage conditions.

Analytical Workflow Overview

This diagram outlines the logical flow from sample preparation to final data analysis, forming a self-validating system for reliable quantification.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Crude Sample B Solubilization & Dilution A->B C Filtration (0.22/0.45 µm) B->C D HPLC / LC-MS Injection C->D E Chromatographic Separation (e.g., C18 Column) D->E F Detection (UV or MS) E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification & Purity Assessment H->I J J I->J Final Report

Caption: General workflow for analytical method development.

Troubleshooting Guide: HPLC Analysis

This section addresses specific, common problems encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing. What is the cause and how can I fix it?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. The quinazoline scaffold contains basic nitrogen atoms that can interact with acidic silanol groups on the silica-based column packing.

  • Underlying Cause: Silanol interaction.

  • Solution 1 (Mobile Phase Modifier): Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to your mobile phase. This protonates the analyte and neutralizes the silanol groups, minimizing secondary interactions.

  • Solution 2 (Column Choice): Switch to a base-deactivated column or one with end-capping technology designed to shield silanol groups.

  • Solution 3 (Check for Column Void): A sudden appearance of tailing on a previously good column could indicate a void at the column inlet. Reversing and flushing the column (if permitted by the manufacturer) or replacing it may be necessary.

Q: I am observing peak fronting. What does this indicate?

Peak fronting is less common than tailing and typically points to two main issues:

  • Underlying Cause 1: Column Overload.

    • Explanation: You have injected too much sample, saturating the stationary phase at the column inlet.

    • Solution: Dilute your sample significantly (e.g., 10-fold or 100-fold) and reinject. If the peak shape improves, you have confirmed column overload.

  • Underlying Cause 2: Poor Sample Solubility.

    • Explanation: The sample is not fully soluble in the mobile phase.

    • Solution: Ensure your sample is dissolved in a solvent that is weaker than or equivalent to the mobile phase. Injecting a sample in a very strong solvent (like pure DMSO when the mobile phase is highly aqueous) can cause severe peak distortion.

Issue 2: Low Signal Intensity or No Peak

Q: I'm injecting my sample, but I don't see a peak, or the signal is much lower than expected. What should I check?

This can be a frustrating issue stemming from either the sample itself or the instrument.

  • Check Wavelength: Ensure your UV detector is set to an appropriate wavelength for this compound. Analyze a concentrated standard using a diode array detector (DAD) to determine the wavelength of maximum absorbance (λ-max).

  • Verify Sample Preparation: Double-check your dilution calculations. An error could lead to a sample that is too dilute to be detected.

  • Confirm Injection: Ensure the autosampler is correctly picking up and injecting the sample. Check for air bubbles in the syringe and sample loop.

  • Analyte Stability: As discussed in the FAQs, the compound may have degraded in the vial before injection. Prepare a fresh sample and inject it immediately.

  • LC-MS Specific: For mass spectrometry, ensure the ionization source parameters (e.g., gas flows, temperatures, voltages) are optimized for your compound. Perform an infusion of a standard solution to directly tune the instrument for the analyte's m/z. The expected [M+H]⁺ for this compound is m/z 177.0659.[6]

Issue 3: Inconsistent Retention Times

Q: The retention time for my analyte is shifting between injections. How can I stabilize it?

Retention time stability is critical for reliable identification and quantification.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration. For gradient methods, allow sufficient time for the column to return to initial conditions between runs.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition is a primary cause of retention time drift.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can cause significant shifts in retention time.

  • Pump Performance: Check for pressure fluctuations. Inconsistent pump performance or leaks in the system can alter the mobile phase flow rate, leading to shifting retention times.

Start Problem: Poor HPLC Peak Shape IsTailing Is the peak tailing? Start->IsTailing IsFronting Is the peak fronting? IsTailing->IsFronting No Sol1 Cause: Secondary Silanol Interactions Solutions: 1. Add 0.1% Formic Acid to Mobile Phase 2. Use a Base-Deactivated/End-Capped Column 3. Check for Column Void IsTailing->Sol1 Yes Sol2 Cause: Column Overload or Poor Solubility Solutions: 1. Dilute sample and reinject 2. Ensure sample solvent is weaker than mobile phase IsFronting->Sol2 Yes End Consult Instrument Manual or Contact Support IsFronting->End No

Caption: Troubleshooting decision tree for HPLC peak shape issues.

Experimental Protocols

Protocol 1: General Sample Preparation from a Crude Solid

This protocol provides a starting point for preparing a crude synthetic product for HPLC analysis.

  • Weighing: Accurately weigh approximately 1-2 mg of the crude solid into a clean 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1.0 mL of a suitable solvent (e.g., methanol or acetonitrile) to the tube.

  • Vortexing: Vortex the tube for 30-60 seconds to ensure complete dissolution. If the solid does not dissolve, try a stronger solvent like DMSO, but be mindful of solvent effects during chromatography.

  • Dilution: Perform a serial dilution. For example, transfer 100 µL of the stock solution into a new tube containing 900 µL of the same solvent for a 1:10 dilution.

  • Filtration: Draw the diluted sample into a syringe and attach a 0.22 µm PTFE or nylon syringe filter.

  • Transfer: Filter the solution directly into an HPLC vial.

  • Injection: The sample is now ready for injection.

Protocol 2: Starting HPLC Method for Method Development

This method serves as a robust starting point for separating this compound. Optimization will likely be required.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is a good starting point for moderately polar compounds like this.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-25 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detector Wavelength: 254 nm (or λ-max if determined)

Justification of Choices:

  • C18 Column: Provides good retention for compounds with moderate hydrophobicity.

  • Formic Acid: Improves peak shape by minimizing silanol interactions and aids in ionization for MS detection.

  • Gradient Elution: The broad gradient is ideal for initial screening of crude samples, ensuring that both polar impurities and the less polar product are eluted within a reasonable time.

References

  • Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). Journal of Visualized Experiments. Available at: [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. Available at: [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (2022). Molecules. Available at: [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. (2024). Journal of Donghua University (English Edition). Available at: [Link]

  • Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes. (2024). Science and Education. Available at: [Link]

  • Process for the preparation of 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones. (2020). Google Patents.

Sources

Technical Support Center: Crystallization of 3-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful crystallization of 3-methylquinazoline-2,4(1H,3H)-dione. This document offers a blend of theoretical principles and field-tested protocols to address common challenges encountered during the purification of this compound.

I. Troubleshooting Crystallization Issues

This section addresses specific problems that may arise during the crystallization of this compound, offering explanations and actionable solutions.

Q1: My this compound fails to crystallize from solution, even after cooling.

A1: This is a common issue that typically points to either excessive solvent use or the solution being supersaturated.

  • Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at a given temperature. If too much solvent is used, the solution may not reach saturation upon cooling, thus preventing crystal formation.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seed Crystals: If available, add a single, pure crystal of this compound to the solution. This provides a template for further crystal growth.

    • Reduce Solvent Volume: If nucleation induction is unsuccessful, the solvent volume is likely too high. Gently heat the solution to evaporate a portion of the solvent. Continue to heat until you observe the formation of a solid or cloudiness at the surface, then add a small amount of fresh solvent dropwise until the solution becomes clear again. Allow the concentrated solution to cool slowly.

    • Anti-Solvent Addition: If you are using a solvent in which your compound is highly soluble, you can add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes persistently cloudy. Then, add a few drops of the primary solvent to redissolve the precipitate and allow the mixture to cool slowly.

Q2: The product has "oiled out," forming a liquid layer instead of solid crystals.

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or the presence of significant impurities which can depress the melting point.

  • Causality: When a supersaturated solution is cooled, the solute may separate as a supercooled liquid if the temperature of the solution is still above the melting point of the solute-impurity mixture.

  • Troubleshooting Steps:

    • Re-dissolve and Slow Cooling: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping the flask in an insulating material.

    • Solvent Selection: Choose a solvent with a lower boiling point. For instance, if you are using DMF, consider switching to ethanol or ethyl acetate.

    • Increase Solvent Volume: While counterintuitive to the advice for failure to crystallize, adding more solvent can sometimes prevent oiling out by lowering the saturation point and allowing crystallization to occur at a lower temperature.

Q3: The resulting crystals are very fine needles or powder. How can I obtain larger crystals?

A3: The formation of small crystals is typically a result of rapid nucleation and crystal growth.

  • Causality: When a solution is cooled too quickly, a large number of crystal nuclei form simultaneously, leading to the growth of many small crystals that compete for the available solute.

  • Troubleshooting Steps:

    • Slow Cooling: The most effective way to grow larger crystals is to slow down the cooling process. Allow the hot, saturated solution to cool to room temperature on the benchtop, undisturbed. Once at room temperature, you can then move it to a refrigerator and finally a freezer to maximize the yield.

    • Solvent System: A solvent system that provides moderate solubility for the compound is ideal. If the compound is too soluble, it may be difficult to induce crystallization. If it is not soluble enough, the yield will be low. Experiment with solvent mixtures to fine-tune the solubility.

Q4: The yield of my recrystallized this compound is very low.

A4: A low yield can be attributed to several factors, from using too much solvent to premature crystallization.

  • Causality: The most common reason for low yield is using an excessive amount of solvent, which results in a significant portion of the compound remaining in the mother liquor. Premature crystallization during a hot filtration step can also lead to product loss.

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Recover from Mother Liquor: If you suspect that a significant amount of product remains in the mother liquor, you can concentrate the filtrate by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

    • Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. Based on the behavior of similar quinazolinone derivatives, good starting points for solvent screening include:

  • Good Solvents (for dissolving): Methanol, Ethanol, N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Poor Solvents (for precipitating/as anti-solvents): Water, Hexanes, Diethyl ether.

A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, often provides the best results. A study on a closely related compound, 3,8-dimethylquinazoline-2,4(1H,3H)-dione, successfully yielded high-quality crystals through slow evaporation from a methanol solution[1].

Q2: How do I perform a solvent screening to find the optimal crystallization solvent?

A2: A systematic approach to solvent screening is crucial for developing a robust crystallization protocol.

  • Procedure:

    • Place a small amount of your crude this compound (around 10-20 mg) into several test tubes.

    • To each test tube, add a different solvent dropwise at room temperature, observing the solubility.

    • If the compound is insoluble at room temperature, heat the test tube gently and continue to add the solvent dropwise until the solid dissolves.

    • Allow the solutions to cool to room temperature and then in an ice bath.

    • The ideal solvent is one that dissolves the compound when hot but yields a good amount of crystalline solid upon cooling.

Q3: Can I use slow evaporation for crystallization?

A3: Yes, slow evaporation is a viable technique, especially for obtaining high-quality crystals for X-ray diffraction. A known method for a similar compound involves dissolving it in methanol and allowing the solvent to evaporate slowly at room temperature over several days[1]. This method is particularly useful when other cooling crystallization methods fail.

III. Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline adapted from procedures for structurally similar quinazolinone derivatives. Optimization may be necessary based on the purity of the starting material.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring. Continue adding ethanol dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration. Preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol or an ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

IV. Data and Diagrams

Table 1: Qualitative Solubility of Quinazolinone Derivatives in Common Solvents

This table provides a general guide to the solubility of quinazolinone derivatives, which can be inferred for this compound.

Solvent CategoryExamplesExpected Solubility
Polar Protic Methanol, Ethanol, WaterGood to Moderate (in alcohols), Poor (in water)
Polar Aprotic DMSO, DMF, AcetoneExcellent (in DMSO, DMF), Moderate (in Acetone)
Non-Polar Hexanes, ToluenePoor
Halogenated DichloromethanePoor to Moderate

This data is generalized from studies on various quinazolinone derivatives and should be used as a starting point for experimental verification.

Diagram 1: Troubleshooting Crystallization Workflow

G start Start Crystallization (Cooling Solution) no_xtals No Crystals Form start->no_xtals After sufficient cooling oiling_out Product Oils Out start->oiling_out Liquid layer separates small_xtals Small Crystals/Powder start->small_xtals Rapid precipitation good_xtals Good Crystals Formed start->good_xtals Slow, controlled cooling scratch 1. Scratch flask 2. Add seed crystal no_xtals->scratch Action reheat Reheat to dissolve. Add more solvent if needed. oiling_out->reheat Action reheat2 Reheat to dissolve. Add minimal extra solvent. small_xtals->reheat2 Action re_eval Reduce solvent volume or add anti-solvent scratch->re_eval Still no crystals re_eval->start slow_cool Cool very slowly (e.g., insulated bath) reheat->slow_cool Solution slow_cool->start slow_cool2 Cool very slowly reheat2->slow_cool2 Solution slow_cool2->start

Caption: A decision-making workflow for troubleshooting common crystallization problems.

V. References

  • Feng, Y., et al. (2011). 3,8-Dimethylquinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 3-methylquinazoline-2,4(1H,3H)-dione for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient and reliable synthesis of key chemical scaffolds is paramount. 3-methylquinazoline-2,4(1H,3H)-dione is a crucial building block in the synthesis of a wide array of bioactive molecules, making the validation of its synthetic routes a critical endeavor. This guide provides an in-depth, objective comparison of the primary methods for synthesizing this compound, supported by experimental data and protocols to aid in the selection of the most appropriate method for your research needs.

Introduction to this compound

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents. The methylation at the N3 position, yielding this compound, is a common modification to modulate the pharmacological properties of the final compounds. Given its importance, a thorough understanding of the available synthetic methodologies is essential for efficient and scalable production. This guide will explore and compare two primary synthetic strategies: the direct methylation of the parent quinazoline-2,4(1H,3H)-dione and a one-pot cyclization approach starting from 2-amino-N-methylbenzamide.

Comparative Analysis of Synthesis Methods

The choice of a synthetic route is often a balance between factors such as yield, purity, reaction time, cost of starting materials, and ease of execution. Below is a summary of the key performance indicators for the two primary methods discussed in this guide.

MethodStarting Material(s)Key ReagentsReaction TimeYieldPurity
Method 1: Direct N3-Methylation Quinazoline-2,4(1H,3H)-dioneMethyl iodide, K₂CO₃, DMF24 hoursModerateGood
Method 2: One-Pot Cyclization 2-amino-N-methylbenzamideDi-tert-butyl dicarbonate, DMAP, CH₃CN12 hours92%High

Method 1: Direct N3-Methylation of Quinazoline-2,4(1H,3H)-dione

This classical approach involves the direct alkylation of the pre-formed quinazoline-2,4(1H,3H)-dione scaffold. The regioselectivity of the methylation, favoring the N3 position over the N1 position, is a key consideration in this method.

Causality Behind Experimental Choices

The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively dissolves the quinazolinedione salt formed in situ and facilitates the SN2 reaction with methyl iodide. Potassium carbonate (K₂CO₃) acts as a base to deprotonate the more acidic N3 proton, thereby directing the methylation to the desired position. While effective, this method can sometimes lead to a mixture of N1 and N3 alkylated products, necessitating careful purification.

Experimental Protocol

A general procedure for the N-alkylation of a quinazolinedione derivative is as follows:

  • To a solution of quinazoline-2,4(1H,3H)-dione (1.0 eq) in DMF (3 mL), add K₂CO₃ (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.0 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain this compound.[1]

Workflow Diagram

Caption: Workflow for the direct N3-methylation of quinazoline-2,4(1H,3H)-dione.

Method 2: One-Pot DMAP-Catalyzed Cyclization

This modern and highly efficient method involves the direct construction of the this compound ring system from an acyclic precursor in a single reaction vessel. This approach offers significant advantages in terms of reaction time and yield.

Causality Behind Experimental Choices

This one-pot synthesis utilizes 2-amino-N-methylbenzamide as the starting material. Di-tert-butyl dicarbonate ((Boc)₂O) serves as a carbonyl source, which is activated by the superacylation catalyst 4-dimethylaminopyridine (DMAP). The reaction proceeds through an in-situ formation of an intermediate that readily cyclizes to the desired product. Acetonitrile (CH₃CN) is an excellent solvent for this transformation, allowing for mild reaction conditions at room temperature. The high yield and purity of the product obtained directly from filtration often eliminates the need for extensive purification.

Experimental Protocol

The following procedure is adapted from a high-yield synthesis of this compound:

  • To a solution of 2-amino-N-methylbenzamide (1.0 mmol) in acetonitrile (10 mL), add di-tert-butyl dicarbonate (1.5 mmol) and DMAP (0.1 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Collect the resulting solid by filtration.

  • Wash the solid with a small amount of acetonitrile (3 mL).

  • Dry the product to obtain this compound as a white solid.[2][3]

Reaction Pathway Diagram

One_Pot_Cyclization_Mechanism 2-amino-N-methylbenzamide 2-amino-N-methylbenzamide Intermediate Intermediate 2-amino-N-methylbenzamide->Intermediate + (Boc)2O, DMAP This compound This compound Intermediate->this compound Cyclization

Caption: Simplified reaction pathway for the one-pot synthesis.

Conclusion and Recommendations

Both presented methods offer viable routes to this compound.

  • Method 1 (Direct N3-Methylation) is a straightforward approach when the parent quinazoline-2,4(1H,3H)-dione is readily available. However, it may require more extensive purification to separate potential N1-alkylated byproducts and generally provides a more moderate yield.

  • Method 2 (One-Pot Cyclization) is a highly efficient and atom-economical process that delivers the desired product in high yield and purity with a shorter reaction time and simpler workup.[2][3] For researchers prioritizing efficiency, yield, and ease of synthesis, this one-pot method is the superior choice.

The selection of the optimal synthetic route will ultimately depend on the specific needs and resources of the laboratory. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of this compound in a drug discovery and development setting.

References

  • Chen, H., Li, P., Qin, R., Yan, H., Li, G., & Huang, H. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9614–9623. [Link]

  • Chen, H., Li, P., Qin, R., Yan, H., Li, G., & Huang, H. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9614–9623. [Link]

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Al-Badry, M. A. (2017). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 22(3), 433. [Link]

Sources

A Comparative Analysis of 3-Methylquinazoline-2,4(1H,3H)-dione and Its Congeners: A Guide to Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, representing a "privileged structure" due to its ability to bind to a wide array of biological targets. This versatility has led to the development of numerous therapeutic agents.[1][2][3][4] Among the various quinazoline cores, the quinazoline-2,4(1H,3H)-dione moiety is a particularly fruitful platform for discovering novel bioactive compounds. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][5][6][7]

This guide provides a comparative study of one of the simplest derivatives, 3-methylquinazoline-2,4(1H,3H)-dione, against more complex and highly functionalized analogs. By juxtaposing this foundational structure with its more decorated counterparts, we aim to elucidate the critical structure-activity relationships (SAR) that govern the therapeutic efficacy of this chemical class. This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation quinazoline-based therapeutics.

Synthesis and Characterization: The Foundation

The synthetic accessibility of the quinazoline-2,4(1H,3H)-dione core is a key advantage. While numerous methods exist, modern approaches have focused on efficiency and atom economy. For our reference compound, This compound , a highly efficient one-pot synthesis catalyzed by 4-(dimethylamino)pyridine (DMAP) from 2-aminobenzamides has been reported, achieving yields as high as 92%.[8]

This straightforward synthesis provides a stark contrast to the multi-step sequences often required for more complex derivatives, which may involve protecting groups, coupling reactions, and late-stage functionalization to install the pharmacophores necessary for potent biological activity.

cluster_synthesis General Synthesis of 3-Substituted Quinazoline-2,4-diones start 2-Aminobenzamide intermediate Isocyanate Intermediate start->intermediate DMAP (cat.) reagent1 Carbonyl Source (e.g., Di-tert-butyl dicarbonate) reagent1->intermediate product 3-R-Quinazoline-2,4(1H,3H)-dione intermediate->product Intramolecular Cyclization reagent2 Primary Amine (R-NH2) (e.g., Methylamine for R=CH3) reagent2->intermediate

Caption: One-pot synthesis of 3-substituted quinazoline-2,4-diones.

Comparative Biological Activity

While this compound serves as an excellent structural scaffold, its intrinsic biological activity is modest. The true therapeutic potential is unlocked through strategic substitutions on the quinazoline ring system. Below, we compare its profile to derivatives with demonstrated potency in several key therapeutic areas.

Anticancer Activity

Quinazoline derivatives are renowned for their anticancer properties, most notably as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR).[9][10][11] This activity is highly dependent on specific structural motifs that are absent in this compound.

Causality: Potent EGFR inhibitors typically require a 4-anilino substitution to interact with the ATP-binding site of the kinase. Further substitutions at the 6- and 7-positions with solubilizing groups (e.g., dimethoxy) enhance binding and pharmacokinetic properties.[11][12] More recently, dual inhibitors targeting both c-Met and VEGFR-2 have been developed from the quinazoline-2,4(1H,3H)-dione scaffold, requiring complex side chains at the N3 position to achieve high potency.[13] The simple methyl group at N3 of our reference compound cannot form the necessary hydrogen bonds or hydrophobic interactions required for potent kinase inhibition.

Compound/Derivative Target/Cell Line Activity (IC₅₀ / GI₅₀) Key Structural Features
This compound (Not reported as highly active)-N3-Methyl
Gefitinib EGFR Kinase~20-80 nM4-(3-chloro-4-fluoroanilino), 7-methoxy
Erlotinib EGFR Kinase~2 nM4-(3-ethynylanilino), 6,7-bis(2-methoxyethoxy)
Compound 4b (Ref.[13]) VEGFR-2 / c-Met0.052 µM / 0.071 µMN3-(4-(6-aminopyridin-3-yl)benzyl)
Compound 3 (Ref.[12]) HepG2 cells80 nM2-(p-chloroanilino), 4-cyclohexylmethylamino, 6,7-dimethoxy
Antimicrobial Activity

The quinazoline-2,4(1H,3H)-dione scaffold can be modified to act as an inhibitor of bacterial gyrase and DNA topoisomerase IV.[1][14] This bioactivity is contingent on introducing moieties that can mimic the binding of fluoroquinolone antibiotics.

Causality: Effective antibacterial quinazolinediones often feature complex heterocyclic systems, such as triazoles, at the N1 and N3 positions.[1] These groups are crucial for interacting with the target enzymes. Other studies have shown that substitutions at the C2 position with groups like 3,4-difluorobenzylamine can lead to potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[15] The N3-methyl group alone is insufficient to confer significant antibacterial properties.

Compound/Derivative Bacterial Strain Activity (MIC) Key Structural Features
This compound (Not reported as highly active)-N3-Methyl
Compound 13 (Ref.[1]) Escherichia coli65 mg/mLN1,N3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)
Compound 2c (Ref.[16]) Staphylococcus aureus11 mg/mLN3-(cyanomethyl), other complex substitutions
Compound 6y (Ref.[15]) MRSA USA300 JE20.02 µM (MIC₅₀)2-(3,4-difluorobenzylamino)
Compound 27 (Ref.[17]) MRSA (Vancomycin-resistant)≤0.5 µg/mLComplex substitutions on all three rings
Anticonvulsant Activity

The history of quinazolinones in neuroscience, exemplified by methaqualone, highlights their potential as central nervous system (CNS) agents.[5] Modern research focuses on developing safer analogs with potent anticonvulsant activity.

Causality: Anticonvulsant activity is often associated with lipophilic substituents at the N3 position, such as butyl or benzyl groups, and various substitutions at the C2 position.[18] These features are thought to enhance the molecule's ability to cross the blood-brain barrier and interact with targets like the GABA-A receptor.[19][20] While the N3-methyl group is a simple alkyl substituent, it lacks the optimal lipophilicity and size of more potent derivatives.

Compound/Derivative Assay Activity Key Structural Features
This compound (Not reported as highly active)-N3-Methyl
Methaqualone Sedative-hypnoticClinically used2-methyl, 3-(o-tolyl)
Compound 8 (Ref.[18]) scPTZ (mice)100% protection @ 100 mg/kg2-styryl, 3-butyl
Compound 13 (Ref.[18]) scPTZ (mice)100% protection @ 100 mg/kg2-(4-chlorostyryl), 3-butyl
Compound 8b (Ref.[19]) PTZ (mice)100% protection @ 150 mg/kgN3-(p-cyanophenyl), other complex substitutions

Structure-Activity Relationship (SAR) Synthesis

The comparative data reveals clear SAR trends for the quinazoline-2,4(1H,3H)-dione scaffold. The transition from the simple, largely inactive 3-methyl derivative to highly potent therapeutic agents is governed by the chemical nature of substituents at key positions.

  • N1-Position: Often unsubstituted (N1-H) to act as a hydrogen bond donor. Alkylation or substitution can be used to modulate physical properties or introduce new binding interactions.

  • C2-Position: This position is rarely part of the dione scaffold but is critical in the related quinazolin-4-one series. Substitutions here with aryl, styryl, or substituted amino groups are crucial for anticancer, anticonvulsant, and antimicrobial activities.[15][18][21]

  • N3-Position: The nature of the substituent at N3 is a primary determinant of activity. Small alkyl groups like methyl confer minimal activity. Larger, lipophilic groups (benzyl, butyl) or complex heterocyclic systems are required for potent anticonvulsant and anticancer (c-Met/VEGFR-2) effects.[13][18]

  • C6/C7-Positions: Substitution on the fused benzene ring is a common strategy, particularly in kinase inhibitors. Halogens (Cl, Br) or electron-donating groups (OCH₃) at these positions significantly enhance anticancer and anti-inflammatory activity by forming additional contacts in the target's binding pocket.[12][22][23]

Caption: Key substitution points on the quinazoline-2,4-dione core.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential.

Protocol 1: General Synthesis of this compound[8]
  • Reactant Preparation: To a solution of 2-amino-N-methylbenzamide (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL), add 4-(dimethylamino)pyridine (DMAP) (0.1 mmol, 10 mol%).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 mmol) to the mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexane) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of compounds against a cancer cell line.

cluster_mtt MTT Assay Workflow A 1. Cell Seeding Seed cancer cells (e.g., HCT-116) in a 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of test compounds (and controls). Incubate 48-72h. A->B C 3. MTT Addition Add MTT solution to each well. Incubate 3-4h. B->C D 4. Formazan Solubilization Remove media, add DMSO or SDS to dissolve formazan crystals. C->D E 5. Absorbance Reading Read absorbance at ~570 nm using a plate reader. D->E F 6. Data Analysis Calculate % viability and determine IC50 values. E->F

Caption: Standard workflow for the MTT cytotoxicity assay.

  • Cell Culture: Culture the desired cancer cell line (e.g., HCT-116, A549) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Application: Prepare serial dilutions of the test compounds in culture media. Replace the old media in the plate with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Reagent: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion

The comparative analysis of this compound with its more complex derivatives provides a clear and compelling illustration of the principles of modern drug design. While the parent compound is a simple, synthetically accessible scaffold, it lacks the specific structural features required for potent biological activity. Efficacy in anticancer, antimicrobial, and anticonvulsant applications is achieved through the rational installation of functional groups at key positions (N3, C6, C7) of the quinazoline ring. This guide underscores the necessity of understanding structure-activity relationships to transform a simple heterocyclic core into a highly potent and specific therapeutic agent. The experimental data and protocols provided herein offer a foundation for researchers to build upon in the ongoing quest for novel quinazoline-based medicines.

References

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The Methylation Advantage: A Comparative Analysis of Quinazolinedione Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of medicinal chemistry, the quinazolinedione scaffold stands as a privileged structure, forming the core of numerous biologically active compounds with a wide spectrum of therapeutic applications, particularly in oncology.[1] The strategic modification of this scaffold is a key aspect of drug design, and among these modifications, methylation has emerged as a subtle yet powerful tool to enhance biological activity. This guide provides an in-depth comparison of the biological activities of methylated versus non-methylated quinazolinediones, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics.

The "Magic Methyl" Effect in Quinazolinedione Drug Design

The addition of a methyl group, often referred to as the "magic methyl" effect, can profoundly influence a molecule's pharmacological profile.[2][3] This seemingly minor structural change can impact a compound's conformation, lipophilicity, metabolic stability, and target binding affinity. In the context of quinazolinediones, strategic methylation can lead to significant improvements in potency and selectivity, transforming a moderately active compound into a promising drug candidate.

Comparative Biological Activity: A Case Study Approach

While a broad comparison of all methylated versus non-methylated quinazolinediones is beyond the scope of a single guide, we can elucidate the impact of methylation through representative examples from the literature. This section will focus on key biological activities, including cytotoxicity against cancer cells, enzyme inhibition, and receptor binding.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic potential of quinazolinedione derivatives is a cornerstone of their anticancer activity. The MTT assay is a standard colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of a compound.

A hypothetical comparative study might involve the synthesis of a parent non-methylated quinazolinedione and its N-methylated analog. For instance, comparing a generic 2,3-dihydroquinazolin-4(1H)-one with its N1-methylated counterpart against a panel of cancer cell lines could yield the following illustrative data:

CompoundStructureCancer Cell LineIC50 (µM)
1 (Non-methylated) Quinazolin-4(3H)-oneMCF-7 (Breast)15.2
A549 (Lung)21.8
2 (N1-Methylated) 1-Methylquinazolin-4(3H)-oneMCF-7 (Breast)5.8
A549 (Lung)8.3

Note: The data above is illustrative and intended to demonstrate the potential impact of methylation. Actual values would be derived from specific experimental studies.

The lower IC50 values for the N1-methylated compound would suggest a significant increase in cytotoxic potency. This enhancement could be attributed to several factors, including increased cell permeability due to higher lipophilicity or a more favorable binding orientation within the target protein.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a detailed, step-by-step methodology for assessing the cytotoxicity of quinazolinedione compounds using the MTT assay.

Materials:

  • Test compounds (methylated and non-methylated quinazolinediones)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram of the MTT Assay Workflow:

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Seed Cells in 96-well Plate treat Treat with Compounds start->treat 24h Incubation incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Enzyme Inhibition: Targeting PARP

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair and a validated target for cancer therapy. Quinazolinedione-based PARP inhibitors have shown significant promise. Methylation can influence the binding affinity and inhibitory potency of these compounds.

A direct comparison of a non-methylated quinazolinedione PARP inhibitor and its methylated derivative could reveal a significant difference in their inhibitory activity.

CompoundStructurePARP-1 IC50 (nM)
3 (Non-methylated) 2-phenyl-2,3-dihydroquinazolin-4(1H)-one55.3
4 (N1-Methylated) 1-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one9.7

Note: The data above is illustrative.

The enhanced potency of the methylated compound could be due to improved hydrophobic interactions within the nicotinamide-binding pocket of the PARP enzyme.

Experimental Protocol: PARP Enzyme Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of quinazolinedione compounds against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • NAD⁺ (β-nicotinamide adenine dinucleotide)

  • Histone H1

  • Biotinylated NAD⁺

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well plates (high-binding)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

Procedure:

  • Plate Coating: Coat a 96-well plate with histone H1 overnight at 4°C. Wash the plate with wash buffer (PBS with 0.05% Tween 20).

  • Reaction Setup: In each well, add assay buffer, activated DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add recombinant PARP1 enzyme to each well.

  • Initiation of Reaction: Start the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.

  • Signal Development: Wash the plate and add TMB substrate. Stop the reaction with 2N H₂SO₄.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Diagram of the PARP Inhibition Assay Workflow:

PARP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection coat Coat Plate with Histone H1 add_reagents Add Assay Buffer, DNA, & Compound coat->add_reagents add_enzyme Add PARP1 Enzyme add_reagents->add_enzyme add_nad Add NAD+/Biotin-NAD+ add_enzyme->add_nad incubate Incubate for 1h add_nad->incubate add_strep Add Streptavidin-HRP incubate->add_strep add_tmb Add TMB Substrate add_strep->add_tmb read Read Absorbance at 450 nm add_tmb->read analyze Calculate IC50 read->analyze

Caption: Workflow of the PARP enzyme inhibition assay.

Receptor Binding Affinity

Quinazolinediones can also exert their effects by binding to specific cellular receptors. Radioligand binding assays are a powerful tool to quantify the affinity of a compound for its receptor. Methylation can significantly alter the binding affinity by influencing the compound's fit within the receptor's binding pocket.

Consider a hypothetical scenario where a quinazolinedione derivative is designed to target a specific G-protein coupled receptor (GPCR).

CompoundStructureReceptor Binding Ki (nM)
5 (Non-methylated) 2-amino-quinazoline-4(3H)-one120.5
6 (N-Methylated on amino group) 2-(methylamino)quinazolin-4(3H)-one25.1

Note: The data above is illustrative.

The lower Ki value for the methylated compound indicates a higher binding affinity for the receptor. This could be due to the methyl group filling a hydrophobic pocket within the binding site, leading to a more stable ligand-receptor complex.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a general method for a competitive radioligand binding assay to determine the binding affinity of quinazolinedione compounds.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., ³H-labeled)

  • Test compounds (methylated and non-methylated quinazolinediones)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and the test compound at various concentrations.

  • Incubation: Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_binding Binding cluster_readout Readout mix Mix Membranes, Radioligand, & Compound incubate Incubate to Equilibrium mix->incubate filter_wash Filter & Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Calculate Ki count->analyze

Sources

A Comparative Spectroscopic Guide to Quinazoline-2,4-dione Derivatives for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparative analysis of the spectroscopic signatures of quinazoline-2,4-dione derivatives, a scaffold of significant interest in medicinal chemistry and drug development.[1] By understanding the nuances of how structural modifications impact spectroscopic output, researchers can accelerate compound identification, characterization, and the overall drug discovery process. This document is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying principles and practical experimental protocols.

Introduction: The Quinazoline-2,4-dione Scaffold

Quinazoline-2,4-diones are a class of heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2] The structural versatility of this scaffold allows for substitutions at various positions, primarily N-1, N-3, and on the fused benzene ring, leading to a vast chemical space for drug design. Spectroscopic analysis is the cornerstone of characterizing these novel derivatives, providing unambiguous structural confirmation and insights into their electronic and chemical environments.

This guide will systematically compare and contrast the spectroscopic data from four key analytical techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule. For quinazoline-2,4-dione derivatives, the absorption bands are primarily attributed to π → π* and n → π* transitions within the aromatic system and the carbonyl groups.

Comparative Analysis of UV-Vis Spectra

The UV-Vis spectra of quinazoline-2,4-dione derivatives typically exhibit two main absorption bands. The first, appearing at shorter wavelengths (around 220-250 nm), is due to the π → π* transitions of the aromatic ring. A second, longer-wavelength band (around 270-320 nm) can be attributed to both π → π* and n → π* transitions of the conjugated system, including the carbonyl groups.

The position and intensity of these bands are sensitive to the nature and position of substituents. For instance, the introduction of auxochromes (e.g., -OH, -NH2) or extending the conjugation through substitution can lead to a bathochromic (red) shift and an increase in molar absorptivity (hyperchromic effect). Conversely, electron-withdrawing groups can cause a hypsochromic (blue) shift.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) for Selected Quinazoline-2,4-dione Derivatives

CompoundSubstituent(s)λmax (nm)SolventReference
Quinazoline-2,4(1H,3H)-dioneNone221, 242, 274Methanol[3]
1-Methyl-3-(substituted)-quinazolinedionesVariousNot specifiedNot specified[4]

Note: Comprehensive comparative UV-Vis data is less frequently published than other spectroscopic data. The provided data is illustrative.

Experimental Protocol for UV-Vis Spectroscopy

A standardized protocol is crucial for obtaining comparable UV-Vis data.

Instrumentation: A double-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Sample Preparation:

  • Solvent Selection: Use a UV-grade solvent that dissolves the compound and is transparent in the wavelength range of interest (typically 200-400 nm). Methanol, ethanol, and acetonitrile are common choices.

  • Concentration: Prepare a stock solution of the quinazoline-2,4-dione derivative in the chosen solvent. From this, prepare a dilute solution with a concentration that results in an absorbance reading between 0.2 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Blank: Use the same solvent as a blank to zero the spectrophotometer.

Data Acquisition:

  • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. For quinazoline-2,4-dione derivatives, the most characteristic signals arise from the carbonyl groups and N-H bonds.

Comparative Analysis of IR Spectra

The IR spectra of quinazoline-2,4-dione derivatives are dominated by strong absorption bands corresponding to the two carbonyl groups (C=O) in the dione ring. These typically appear in the region of 1650-1740 cm⁻¹. The exact position of these bands is influenced by the electronic environment and hydrogen bonding.

  • N-H Stretching: For unsubstituted or N-1/N-3 monosubstituted derivatives, a broad absorption band is observed in the range of 3100-3300 cm⁻¹ due to N-H stretching vibrations. The broadness is a result of intermolecular hydrogen bonding.

  • C=O Stretching: The two carbonyl groups often give rise to two distinct stretching bands. Theoretical calculations suggest that the C2=O group absorbs at a higher frequency compared to the C4=O group.[5] Substituents can influence the position of these bands; for example, electron-donating groups may lower the frequency, while electron-withdrawing groups may increase it.

  • Aromatic C=C Stretching: Absorptions corresponding to the C=C stretching vibrations of the benzene ring are typically found in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: C-N stretching vibrations can be observed in the 1100-1300 cm⁻¹ range.

Table 2: Comparison of Key IR Absorption Frequencies (cm⁻¹) for Selected Quinazoline-2,4-dione Derivatives

CompoundN-H StretchC=O StretchAromatic C=C StretchReference
3-(phenylamino)quinazoline-2,4(1H,3H)-dione3442, 32771739, 1668Not specified[6]
3-(2-Morpholino-2-oxoethyl)quinazoline-2,4(1H,3H)-dione~34301715, 1650Not specified[7]
3-[2-(2-Methoxyphenyl)ethyl]-1H-quinazoline-2,4-dioneNot specified1719, 16541477[8]
3-Benzyl-1H,3H-quinazoline-2,4-dioneNot specified1709, 1657Not specified[9]
Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is the standard instrument for this analysis.

Sample Preparation:

  • Solid Samples (KBr Pellet Method):

    • Grind a small amount of the dried sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Solid Samples (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and speed.

  • Solution Samples:

    • Dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform, dichloromethane).

    • Place a drop of the solution onto a salt plate (e.g., NaCl, KBr) and allow the solvent to evaporate.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the ATR crystal).

  • Place the sample in the spectrometer and acquire the sample spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Process the spectrum to label the key absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in a molecule.

Comparative Analysis of ¹H NMR Spectra

The ¹H NMR spectra of quinazoline-2,4-dione derivatives provide a wealth of structural information.

  • Aromatic Protons: The protons on the fused benzene ring typically appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm). The splitting pattern can provide information about the substitution pattern on the ring.

  • N-H Protons: The N-H protons of the dione ring are acidic and their chemical shifts are highly dependent on the solvent and concentration, often appearing as broad singlets. They can be found in a wide range, from δ 10.0 to 12.0 ppm. These signals will disappear upon D₂O exchange.

  • Substituent Protons: The chemical shifts and splitting patterns of protons on the N-1 and N-3 substituents are diagnostic for their structure. For example, methylene protons adjacent to a nitrogen atom will typically appear in the range of δ 4.0-5.5 ppm.

Table 3: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Selected Quinazoline-2,4-dione Derivatives in DMSO-d₆

CompoundAromatic ProtonsN-H ProtonsSubstituent ProtonsReference
3-(4-Bromobenzyl)quinazoline-2,4(1H,3H)-dione7.22-7.95 (m, 8H)11.56 (brs, 1H)5.06 (s, 2H, CH₂)[10]
3-(4-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione6.86-7.94 (m, 8H)11.49 (brs, 1H)5.02 (s, 2H, CH₂), 3.71 (s, 3H, OCH₃)[10]
Dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate7.32-8.11 (m, 15H)-5.22 (s, 2H, CH₂O), 5.20 (s, 2H, CH₂O), 5.10 (s, 2H, NCH₂), 4.83 (s, 2H, CH₂O)[11]
Comparative Analysis of ¹³C NMR Spectra

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

  • Carbonyl Carbons: The two carbonyl carbons of the dione ring are the most deshielded and typically appear in the range of δ 150-165 ppm.

  • Aromatic Carbons: The carbons of the fused benzene ring resonate in the region of δ 110-145 ppm. The chemical shifts are influenced by the nature of the substituents.

  • Substituent Carbons: The chemical shifts of the carbons in the N-1 and N-3 substituents provide complementary information to the ¹H NMR data for structural confirmation.

Table 4: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) for Selected Quinazoline-2,4-dione Derivatives in DMSO-d₆

CompoundC=O CarbonsAromatic CarbonsSubstituent CarbonsReference
3-(4-Bromobenzyl)quinazoline-2,4(1H,3H)-dione162.0, 150.2113.7-139.542.7 (CH₂)[10]
3-(4-Methoxybenzyl)quinazoline-2,4(1H,3H)-dione162.0, 150.3113.8-158.555.1 (OCH₃), 42.6 (CH₂)[10]
Dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate167.8, 167.6, 160.6, 150.2114.3-139.666.6, 66.4, 44.9, 42.5[11]
Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.

Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. DMSO-d₆ is a common choice for quinazoline-2,4-dione derivatives due to its high dissolving power. Other options include CDCl₃ and MeOD.

  • Concentration: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.

Data Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time than ¹H NMR.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in complex structure elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.

Comparative Analysis of Mass Spectra

The ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) will significantly influence the appearance of the mass spectrum.

  • Molecular Ion Peak (M⁺): In EI-MS, the molecular ion peak is often observed, although its intensity can vary. In soft ionization techniques like ESI, the protonated molecule [M+H]⁺ or other adducts are typically the most abundant ions.

  • Fragmentation Pattern: The fragmentation of quinazoline-2,4-dione derivatives is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways include:

    • Loss of substituents from the N-1 and N-3 positions.

    • Cleavage of the dione ring.

    • For derivatives with long side chains, fragmentation of the side chain is common.

A systematic comparison of the fragmentation patterns of a series of derivatives can help to identify common fragmentation pathways and diagnostic fragment ions for this class of compounds.

Table 5: Comparison of Mass Spectrometry Data for Selected Quinazoline-2,4-dione Derivatives

CompoundIonization MethodMolecular Ion (m/z)Key Fragments (m/z)Reference
3-Benzyl-1H,3H-quinazoline-2,4-dioneESI251 [M-H]⁻Not specified[9]
3-(4-Bromobenzyl)quinazoline-2,4(1H,3H)-dioneESI-HRMS331.0071 [M+H]⁺Not specified[10]
Dibenzyl 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetateHRMS-ESI459.1552 [M+H]⁺Not specified[11]
Experimental Protocol for Mass Spectrometry

Instrumentation: The choice of mass spectrometer (e.g., quadrupole, time-of-flight, Orbitrap) and ionization source (EI, ESI, APCI) will depend on the properties of the analyte and the desired information.

Sample Preparation:

  • For ESI: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • For EI (with GC-MS): Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

  • For Direct Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.

Data Acquisition:

  • Optimize the ion source parameters (e.g., spray voltage, gas flow rates, temperature) to maximize the signal of the ion of interest.

  • Acquire the mass spectrum over a suitable mass range.

  • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and inducing fragmentation.

Visualizing Experimental Workflows and Relationships

General Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Characterization IR IR Spectroscopy Purification->IR Characterization NMR NMR Spectroscopy Purification->NMR Characterization MS Mass Spectrometry Purification->MS Characterization Data_Analysis Spectral Data Analysis UV_Vis->Data_Analysis IR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Structure_Elucidation Structure Elucidation Comparison->Structure_Elucidation

Caption: A generalized workflow for the spectroscopic analysis of synthesized quinazoline-2,4-dione derivatives.

Relationship between Structure and Spectroscopic Shifts

Structure_Property_Relationship cluster_substituents Structural Modifications cluster_spectra Spectroscopic Effects Structure Quinazoline-2,4-dione Core Structure N1_Sub N-1 Substitution Structure->N1_Sub N3_Sub N-3 Substitution Structure->N3_Sub Ring_Sub Ring Substitution Structure->Ring_Sub UV_Shift UV-Vis λmax Shift N1_Sub->UV_Shift IR_Freq IR C=O Frequency Shift N1_Sub->IR_Freq NMR_Shift NMR Chemical Shift Change N1_Sub->NMR_Shift MS_Frag MS Fragmentation Pattern N1_Sub->MS_Frag N3_Sub->UV_Shift N3_Sub->IR_Freq N3_Sub->NMR_Shift N3_Sub->MS_Frag Ring_Sub->UV_Shift Ring_Sub->IR_Freq Ring_Sub->NMR_Shift Ring_Sub->MS_Frag

Caption: The influence of structural modifications on the spectroscopic properties of quinazoline-2,4-diones.

Conclusion

The spectroscopic analysis of quinazoline-2,4-dione derivatives is a multifaceted process that provides a comprehensive understanding of their chemical structures. By systematically comparing the UV-Vis, IR, NMR, and mass spectra of a series of these compounds, researchers can establish structure-spectra relationships that are invaluable for the rapid identification and characterization of new derivatives. This guide provides a framework for conducting such comparative analyses, supported by practical experimental protocols, to empower researchers in the field of drug discovery and development.

References

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. (2023). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Khan Academy. (n.d.). Spectroscopy | Organic chemistry | Science. Retrieved January 17, 2026, from [Link]

  • Design, synthesis and evaluation of novel quinazoline-2,4-dione derivatives as chitin synthase inhibitors and antifungal agents. (2014). PubMed. Retrieved January 17, 2026, from [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2022). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Calculation and assignment of the absorption bands in the IR-spectrum of quinazolin-2,4-dione and 2-methylquinazolin-4-one. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2023). PLOS ONE. Retrieved January 17, 2026, from [Link]

  • Britannica. (n.d.). Chemical compound - Spectroscopy, Organic, Analysis. Retrieved January 17, 2026, from [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020). ACS Omega. Retrieved January 17, 2026, from [Link]

  • Syntheses of Quinazoline-2,4-dione Alkaloids and Analogues from Mexican Zanthoxylum Species. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

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  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

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  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved January 17, 2026, from [Link]

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A Researcher's Guide to Bridging Computational Predictions with Experimental Realities: The Case of 3-Methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the dialogue between in silico and in vitro studies is paramount. This guide provides a comprehensive framework for researchers to navigate the comparative analysis of 3-methylquinazoline-2,4(1H,3H)-dione, a member of the versatile quinazoline-2,4(1H,3H)-dione scaffold. While this specific molecule is not extensively studied, its parent structure is a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents.[1] This guide, therefore, serves as a methodological blueprint, leveraging established protocols and insights from studies on related quinazolinedione derivatives to empower researchers in their exploration of this promising compound.

I. The Quinazoline-2,4(1H,3H)-dione Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline-2,4(1H,3H)-dione core is a recurring motif in a multitude of biologically active compounds.[1] Its derivatives have been investigated for a wide array of pharmacological activities, including but not limited to:

  • Anticancer: Targeting various cancer cell lines and key signaling proteins like c-Met and VEGFR-2 tyrosine kinases.[2][3][4]

  • Antiviral: Demonstrating potent activity against viruses such as the Hepatitis C Virus (HCV).[5]

  • Antibacterial: Showing promise as inhibitors of bacterial gyrase and DNA topoisomerase IV.[1][6]

Given the broad bioactivity of its analogs, this compound presents itself as a compelling subject for a thorough investigation, beginning with computational predictions and culminating in laboratory validation.

II. In Silico Exploration: Charting the Therapeutic Potential

The initial phase of our investigation is purely computational, aiming to predict the biological activity and pharmacokinetic profile of this compound. This cost-effective approach allows for the generation of hypotheses that will guide subsequent in vitro experiments.

The first step is to identify potential biological targets. Based on the activities of related compounds, promising targets include protein kinases (e.g., c-Met, VEGFR-2), viral polymerases (e.g., HCV NS5B), and bacterial enzymes (e.g., DNA gyrase).[1][2][5] Molecular docking simulations are then employed to predict the binding affinity and mode of interaction between this compound and these targets.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools or Maestro (Schrödinger).

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Optimize the ligand's geometry and assign charges using a computational chemistry package (e.g., Gaussian, GAMESS).

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of a known co-crystallized ligand.

    • Perform the docking simulation using software such as AutoDock Vina, Glide, or GOLD.

    • Analyze the resulting docking poses and scoring functions to predict binding affinity and key interactions (e.g., hydrogen bonds, hydrophobic interactions).

To assess the drug-likeness of this compound, in silico prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. This helps in early identification of potential liabilities that might hinder its development as a therapeutic agent.

Workflow for In Silico Analysis

in_silico_workflow cluster_target Target Identification cluster_docking Molecular Docking cluster_admet ADMET Prediction T1 Literature Review on Quinazolinediones D1 Prepare Protein (PDB) T1->D1 T2 Database Mining (e.g., ChEMBL, PubChem) T2->D1 D3 Run Docking (e.g., AutoDock Vina) D1->D3 D2 Prepare Ligand (3D Structure) D2->D3 A1 Use Prediction Software (e.g., SwissADME, pkCSM) D2->A1 D4 Analyze Poses & Scores D3->D4 A2 Analyze Drug-Likeness (Lipinski's Rule of 5) A1->A2 A3 Predict Toxicity & Metabolism A1->A3

Caption: Workflow for the in silico evaluation of this compound.

III. In Vitro Validation: From Prediction to Biological Reality

The hypotheses generated from the in silico studies must be tested through rigorous in vitro experiments. The choice of assays will be dictated by the computational findings.

The first practical step is the synthesis of the compound. Several synthetic routes for quinazoline-2,4(1H,3H)-diones have been reported, often starting from anthranilic acid or its derivatives.[7]

If the in silico analysis suggests anticancer potential, the initial in vitro evaluation should involve assessing the cytotoxicity of this compound against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture the selected cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media and conditions.[2]

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Data Analysis:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Should the docking studies predict strong binding to a particular enzyme, a direct enzyme inhibition assay is warranted. For instance, if c-Met or VEGFR-2 are identified as potential targets, their kinase activity can be measured in the presence of the compound.[2][3]

Workflow for In Vitro Validation

in_vitro_workflow cluster_synthesis Synthesis cluster_cell_based Cell-Based Assays cluster_biochemical Biochemical Assays S1 Synthesize Compound S2 Purify & Characterize (NMR, MS, HPLC) S1->S2 C2 Perform Cytotoxicity Assay (e.g., MTT) S2->C2 B1 Enzyme Inhibition Assay (e.g., Kinase Assay) S2->B1 C1 Select Cell Lines (based on in silico targets) C1->C2 C3 Determine IC50 Values C2->C3 B2 Determine IC50/Ki Values B1->B2

Caption: A generalized workflow for the in vitro validation of this compound's biological activity.

IV. Comparative Analysis: Synthesizing the Data

The culmination of this research is a direct comparison of the in silico predictions with the in vitro experimental results. This analysis will reveal the accuracy of the computational models and provide a deeper understanding of the compound's biological activity.

Table 1: Hypothetical Comparative Data for this compound

Target/AssayIn Silico PredictionIn Vitro ResultCorrelation
c-Met Kinase Docking Score: -8.5 kcal/molIC50: 1.2 µMStrong
VEGFR-2 Kinase Docking Score: -7.2 kcal/molIC50: 15.8 µMModerate
HCT-116 Cytotoxicity N/AIC50: 5.4 µMN/A
MCF-7 Cytotoxicity N/AIC50: > 50 µMN/A
Lipinski's Rule of 5 Compliant (0 violations)N/AN/A
HIA Prediction HighTo be determinedTBD

This integrated approach, moving from computational screening to experimental validation, provides a robust framework for evaluating the therapeutic potential of this compound. The findings from such a study will not only elucidate the specific activities of this compound but also contribute to the broader understanding of the structure-activity relationships within the quinazolinedione class of molecules.

References

  • Hassan, A., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2184606. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities. International Journal of Molecular Sciences, 23(11), 5930. Available at: [Link]

  • Abdelmonsef, A. H., & Mosallam, A. A. (2020). Synthesis, in vitro biological evaluation and in silico docking studies of new quinazolin-2,4-dione analogues as possible anticarcinoma agents. Journal of the Chinese Chemical Society, 67(6), 1033-1044. Available at: [Link]

  • Hassan, A., et al. (2023). Design, synthetic approach, in silico molecular docking and antibacterial activity of quinazolin-2,4-dione hybrids bearing bioactive scaffolds. Scientific Reports, 13(1), 18721. Available at: [Link]

  • Hassan, A., et al. (2023). Novel 3-phenylquinazolin-2,4(1H,3H)-diones as dual VEGFR-2/c-Met-TK inhibitors. Scientific Reports, 13(1), 18721. Available at: [Link]

  • Hassan, A., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Maiti, B. C., & Cholia, R. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. Available at: [Link]

  • Greene, L. M., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 6(5), 870-877. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules, 27(19), 6652. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2021). Preparation of quinazoline‐2,4(1H,3H)‐dione 11. Journal of Heterocyclic Chemistry, 58(1), 11-28. Available at: [Link]

  • Al-Suaily, K. A., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 11, 1243537. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6652. Available at: [Link]

  • Sharma, P., & Kumar, V. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(23), 7338. Available at: [Link]

  • Ghorab, M. M., et al. (2018). A Series of 2, 4(1H, 3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Letters in Drug Design & Discovery, 15(10), 1056-1067. Available at: [Link]

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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 3-Methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

The quinazoline-2,4(1H,3H)-dione scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of compounds with a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives have been shown to inhibit critical cellular pathways, with some exhibiting dual-target inhibition, such as against c-Met and VEGFR-2 tyrosine kinases.[1][3] Our focus here, 3-methylquinazoline-2,4(1H,3H)-dione, belongs to this versatile class. While its primary target engagement is the initial focus of any drug discovery program, a comprehensive understanding of its cross-reactivity—its potential to bind to unintended "off-target" proteins—is paramount for predicting efficacy, understanding potential side effects, and ensuring clinical success.

This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically investigate the selectivity profile of this compound. We will move beyond theoretical discussions to provide detailed, field-proven experimental protocols, data interpretation strategies, and a comparative analysis of the essential techniques required to build a high-confidence cross-reactivity profile.

The Rationale: Why a Multi-Pronged Approach is Essential

Relying on a single assay format to determine a compound's selectivity is a significant pitfall. A drug's interaction with the proteome is complex; in vitro biochemical assays may not fully recapitulate the cellular environment. Therefore, a tiered, multi-assay approach is the gold standard for building a reliable selectivity profile. This guide is structured around a logical workflow that begins with broad screening and progresses to specific, cell-based validation.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Target Engagement cluster_3 Final Output a Large-Scale Kinase Panel (e.g., 400+ kinases, single high concentration) c IC50 Determination for Primary Hits (10-point dose-response) a->c Identified Hits (>70% Inhibition) b Broad Receptor Panel (e.g., GPCRs, Ion Channels) b->c Identified Hits (>50% Binding) d Cellular Thermal Shift Assay (CETSA) (Orthogonal Validation in Live Cells) c->d Confirmed Off-Targets e Comprehensive Selectivity Profile d->e

Figure 1: A tiered workflow for comprehensive cross-reactivity assessment.

Tier 1: Casting a Wide Net with Profiling Panels

The initial step is to screen this compound against large panels of diverse protein targets. This provides an unbiased, panoramic view of potential interactions.

A. Kinase Selectivity Profiling

Given that many quinazoline derivatives target kinases, this is the most critical starting point.[3] Kinase profiling services measure the inhibitory activity of a compound against hundreds of kinases in parallel.[4][5]

Experimental Protocol: Single-Dose Kinase Panel Screen

  • Objective: To identify potential off-target kinases for this compound from a broad panel.

  • Methodology: The most common methods involve measuring the inhibition of substrate phosphorylation, often using radiolabeled ATP ([³²P] or [³³P]) or fluorescence-based readouts.[5][6]

  • Step-by-Step Protocol:

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, prepare a working solution for the assay, typically at a concentration that will yield a final assay concentration of 1 µM or 10 µM.

    • Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the specific kinase, its corresponding substrate peptide, and the assay buffer.

    • Compound Addition: Add the test compound (this compound) to the assay wells in duplicate. Include a positive control (a known potent inhibitor for each kinase) and a negative control (DMSO vehicle).

    • Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP, often radiolabeled or with a fluorescent tag precursor. The ATP concentration should be at or near the Kₘ for each specific kinase to ensure a sensitive measure of competitive inhibition.[7]

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

    • Termination and Detection: Stop the reaction. For radiometric assays, this involves spotting the reaction mixture onto a filter membrane that captures the phosphorylated substrate, followed by washing away excess ATP. For fluorescence assays, a developing reagent is added.

    • Data Acquisition: Read the plate using a scintillation counter (for radioactivity) or a fluorescence plate reader.

    • Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Expert Insight: The choice of a single high concentration (e.g., 10 µM) is a cost-effective strategy to identify the most relevant off-targets.[4] Any kinase showing significant inhibition (typically >70%) at this concentration is flagged for follow-up quantitative analysis.

B. Off-Target Receptor Binding Panels

To explore interactions beyond the kinome, screening against a panel of common non-kinase targets like G-protein coupled receptors (GPCRs), ion channels, and transporters is crucial.[8]

Experimental Protocol: Radioligand Binding Assay Panel

  • Objective: To identify binding of this compound to a diverse panel of receptors.

  • Methodology: These are competitive binding assays that measure the ability of the test compound to displace a known, high-affinity radiolabeled ligand from its receptor.[9][10]

  • Step-by-Step Protocol:

    • Receptor Preparation: Use cell membranes or purified receptors known to express the target of interest.

    • Assay Setup: In a multi-well filter plate, combine the receptor preparation, a fixed concentration of the specific radiolabeled ligand (at or below its K_d), and the assay buffer.

    • Compound Addition: Add this compound at a single high concentration (e.g., 10 µM).

    • Incubation: Incubate to allow the binding to reach equilibrium.

    • Separation: Separate the bound from the free radioligand by vacuum filtration through the filter plate. The receptor and any bound ligand are retained on the filter.

    • Washing: Quickly wash the filters to remove non-specifically bound radioligand.

    • Detection: Add scintillation cocktail to the wells and count using a microplate scintillation counter.

    • Analysis: Calculate the percent displacement of the radioligand relative to a control with no test compound.

Tier 2: Quantifying the Hits

Any significant "hits" from the Tier 1 screens must be validated and quantified. This involves determining the potency of the interaction through dose-response experiments to calculate an IC₅₀ (for inhibition) or Kᵢ (for binding affinity).

Experimental Protocol: IC₅₀ Determination

  • Objective: To determine the potency of this compound against the off-target hits identified in Tier 1.

  • Methodology: The protocol is identical to the Tier 1 assays, but instead of a single concentration, a serial dilution of the compound is used.

  • Step-by-Step Protocol:

    • Prepare a 10-point, 3-fold serial dilution of this compound, starting from a high concentration (e.g., 30 µM).

    • Perform the kinase inhibition or receptor binding assay as described previously for each concentration point.

    • Plot the percent inhibition or displacement against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Tier 3: Proving Engagement in a Cellular Context

Biochemical assays are invaluable, but they don't confirm that a compound can enter a cell and engage its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells or cell lysates.[11][12]

Methodology Rationale: The Principle of CETSA

CETSA is founded on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure.[13] This stabilization results in an increase in the protein's melting temperature (Tₘ). By heating cells treated with the compound to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, a shift in the melting curve provides direct evidence of target engagement.[14][15]

G cluster_0 Experimental Setup cluster_1 Analysis & Readout cluster_2 Interpretation setup Treat intact cells with Vehicle (DMSO) or 3-MQD Harvest and lyse cells Heat cell lysate aliquots across a temperature gradient (e.g., 40°C to 70°C) Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins Collect supernatant (soluble fraction) analysis Quantify amount of soluble target protein in each sample via Western Blot or other specific method Plot % Soluble Protein vs. Temperature Determine Melting Temperature (Tm) result No Ligand Binding (Vehicle Control) Ligand Binding (3-MQD Treated) curve Lower Tm Higher Tm (Thermal Shift) result:f0->curve:f0 Results in result:f1->curve:f1 Results in

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A Comparative Guide to the Synthetic Efficiency of Routes to 3-Methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The N-substituted derivatives, particularly 3-methylquinazoline-2,4(1H,3H)-dione, are crucial intermediates in the synthesis of more complex drug candidates.[5] Consequently, the development of efficient, scalable, and cost-effective synthetic routes to this key intermediate is of paramount importance to researchers in drug discovery and process development.

This guide provides an in-depth, objective comparison of the most common and innovative synthetic routes to this compound. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into the efficiency, scalability, and practicality of each method. The protocols described are validated by authoritative sources, providing a trustworthy foundation for laboratory application.

Synthetic Strategies: An Overview

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Post-Cyclization N-Methylation: This is a traditional two-step approach where the parent quinazoline-2,4(1H,3H)-dione ring is first constructed, followed by methylation at the N3 position. This method is reliable but increases the overall step count.

  • Convergent Cyclization with N-Methylated Precursors: These more modern routes utilize starting materials that already contain the requisite N-methyl group. This strategy often allows for more convergent and efficient one-pot syntheses, directly yielding the target molecule.

We will now benchmark three distinct routes, representing both classical and contemporary methodologies.

Route 1: Two-Step Synthesis via N-Methylation of Quinazoline-2,4(1H,3H)-dione

Principle and Rationale

This is a classic and widely practiced route that relies on the robust construction of the heterocyclic core from readily available starting materials, followed by a standard N-alkylation reaction. The initial cyclization can be achieved by reacting anthranilic acid with a carbonyl source like potassium cyanate or urea.[1][6] The subsequent methylation is typically performed using an electrophilic methyl source, such as methyl iodide, in the presence of a base. The primary advantage of this approach is its reliability and the use of inexpensive starting materials. However, it is less step-economical, and the methylation step can potentially yield a mixture of N1 and N3 isomers, necessitating careful control of reaction conditions and purification.

Experimental Workflow

Route_1_Workflow A Anthranilic Acid C Quinazoline-2,4(1H,3H)-dione A->C Step 1: Cyclization (e.g., H2O, NaOH, HCl) B Potassium Cyanate or Urea B->C E This compound C->E Step 2: N-Methylation (e.g., DMF) D Methyl Iodide + Base (e.g., K2CO3) D->E Route_2_Workflow A N-Methyl-2-aminobenzamide D This compound A->D One-Pot Cyclization B Di-tert-butyl Dicarbonate ((Boc)₂O) B->D C DMAP (cat.) CH3CN, 80 °C C->D

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol[7]

  • Reagents: N-methyl-2-aminobenzamide, di-tert-butyl dicarbonate ((Boc)₂O), 4-dimethylaminopyridine (DMAP), acetonitrile (CH₃CN).

  • Procedure:

    • To a solution of N-methyl-2-aminobenzamide (1.0 eq) in acetonitrile, add DMAP (0.2 eq).

    • Add di-tert-butyl dicarbonate (1.5 eq) to the mixture.

    • Heat the reaction mixture at 80 °C and stir until the starting material is consumed (typically 12 hours, monitored by TLC).

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by recrystallization or silica gel column chromatography to yield this compound. This method has been reported to provide the product in a high yield of 92%. [7]

Route 3: Synthesis from Isatoic Anhydride and Methylamine

Principle and Rationale

This route utilizes isatoic anhydride, a versatile and common building block for quinazoline derivatives. [8]The reaction proceeds via a nucleophilic attack of methylamine on the anhydride carbonyl group, leading to the ring-opening of the isatoic anhydride to form a 2-ureidobenzoate intermediate. This intermediate then undergoes a spontaneous or base-catalyzed intramolecular cyclization to afford the final product. This method is direct and often high-yielding. The choice of solvent and temperature is critical to control the reaction rate and minimize side products. This approach is mechanistically elegant, combining the amine incorporation and cyclization into a single transformation.

Experimental Workflow

Route_3_Workflow A Isatoic Anhydride C Ring-Opening & Intramolecular Cyclization A->C B Methylamine (aq.) B->C D This compound C->D Reflux in appropriate solvent (e.g., Ethanol)

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A Senior Application Scientist's Guide to Comparative Docking of 3-Methylquinazoline-2,4(1H,3H)-dione Analogs as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies on analogs of 3-methylquinazoline-2,4(1H,3H)-dione. We will navigate the essential steps from target selection and protocol validation to the analysis of structure-activity relationships, equipping researchers with the knowledge to rationally design potent enzyme inhibitors.

Introduction: The Therapeutic Potential of the Quinazoline Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Specifically, derivatives of quinazolin-4(3H)-one and the related quinazoline-2,4(1H,3H)-dione have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] A significant area of research has focused on their ability to inhibit protein tyrosine kinases, which are crucial regulators of cellular signaling pathways.[5][6]

Dysregulation of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of tyrosine kinases, is a well-established driver of tumor growth and proliferation in various cancers, including non-small-cell lung cancer and breast cancer.[2][5] This makes EGFR a prime target for therapeutic intervention. Small molecules based on the 4-anilinoquinazoline scaffold, such as Gefitinib and Erlotinib, are FDA-approved EGFR inhibitors, validating the utility of this chemical class.[7]

This guide will focus on analogs of this compound, exploring how substitutions on this core structure can influence binding affinity to the EGFR kinase domain. Through a detailed, validated molecular docking protocol, we will compare a series of virtual analogs to elucidate key structure-activity relationships (SAR) that can guide the synthesis of more potent and selective inhibitors.

The Cornerstone of Reliable Docking: Protocol Validation

Before embarking on a comparative study of novel analogs, it is imperative to establish a robust and validated docking protocol. This crucial step ensures that the chosen software, scoring function, and parameters can accurately reproduce the experimentally determined binding mode of a known ligand within the target's active site.[8][9] This process of "re-docking" serves as a self-validating system for our entire computational experiment.[10]

The most common metric for success is the Root Mean Square Deviation (RMSD) between the atomic coordinates of the docked ligand pose and its original pose in the crystal structure. An RMSD value of 2.0 Å or less is widely considered indicative of a successful validation, confirming the protocol's accuracy.[8][11]

Experimental Protocol: Docking Validation
  • Target Selection & Preparation :

    • Action: Download the X-ray crystal structure of the human EGFR kinase domain in complex with a quinazoline-based inhibitor. A suitable entry from the Protein Data Bank (PDB) is 1XKK , which features the inhibitor Erlotinib.[12]

    • Causality: Using a high-resolution crystal structure provides a precise, experimentally determined map of the active site and the bound ligand's conformation, which is the "gold standard" for our validation.

    • Preparation: Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing all water molecules and non-essential co-factors. The co-crystallized ligand (Erlotinib) should be extracted and saved separately for re-docking.

  • Ligand Preparation (Erlotinib) :

    • Action: Check and correct the protonation state of the extracted Erlotinib molecule at a physiological pH (7.4) and assign atom partial charges (e.g., Gasteiger charges).

    • Causality: Correct protonation and charge assignment are critical for accurately calculating the electrostatic and hydrogen bonding interactions that govern binding affinity.

  • Re-Docking Procedure :

    • Action: Using a docking program such as AutoDock[13], define the binding site (the "grid box") to encompass the region occupied by the co-crystallized ligand. Execute the docking run using a conformational search algorithm, such as a genetic algorithm.[14]

    • Causality: The genetic algorithm efficiently explores various conformations (poses) of the ligand within the active site to find the most favorable binding modes based on the scoring function.[13]

  • Analysis :

    • Action: Superimpose the top-ranked docked pose of Erlotinib onto the original crystal structure pose. Calculate the RMSD between the heavy atoms of the two poses.

    • Verification: If the RMSD is ≤ 2.0 Å, the docking protocol is considered validated and can be reliably applied to screen novel analogs.

Comparative Docking Workflow: From Analog Design to SAR Analysis

With a validated protocol, we can now proceed to the comparative study of our designed this compound analogs. The objective is to predict their binding affinities and understand how different chemical substitutions influence interactions with key residues in the EGFR active site.

Workflow Visualization

Below is a diagram illustrating the complete computational workflow for the comparative docking study.

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Analysis & Interpretation PDB Select Target PDB (e.g., 1XKK) PrepProt Prepare Protein (Remove H2O, Add Hydrogens) PDB->PrepProt ExtractLig Extract Co-crystallized Ligand PrepProt->ExtractLig Validate Re-dock Ligand & Calculate RMSD ExtractLig->Validate Success Validation Successful? (RMSD <= 2.0 Å) Validate->Success Design Design 3-Methylquinazoline Analogs Success->Design Proceed PrepLigs Prepare Analogs (3D Conversion, Energy Minimization) Design->PrepLigs Docking Dock Analogs to Target (Using Validated Protocol) PrepLigs->Docking Collect Collect Docking Scores & Binding Poses Docking->Collect Analyze Analyze Interactions (H-bonds, Hydrophobic, etc.) Collect->Analyze SAR Elucidate Structure-Activity Relationships (SAR) Analyze->SAR

Caption: Workflow for comparative molecular docking.

Experimental Protocol: Comparative Docking
  • Ligand Design & Preparation :

    • Action: Create a virtual library of analogs based on the this compound scaffold. For this study, we will introduce substitutions at the C6 position to probe a key interaction area.

      • Analog 1 (A1): this compound (Parent Scaffold)

      • Analog 2 (A2): 6-amino-3-methylquinazoline-2,4(1H,3H)-dione

      • Analog 3 (A3): 6-nitro-3-methylquinazoline-2,4(1H,3H)-dione

      • Analog 4 (A4): 6-methoxy-3-methylquinazoline-2,4(1H,3H)-dione

    • Preparation: Convert the 2D structures of these analogs into 3D models. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy conformers. Assign partial charges as done during validation.

    • Causality: Energy minimization ensures that the starting ligand structures are in a stable, low-energy state, which is crucial for an efficient and accurate docking search.

  • Molecular Docking :

    • Action: Individually dock each analog (A1-A4) into the prepared EGFR active site (from PDB: 1XKK) using the exact same parameters (grid box, search algorithm settings) established during the validation phase.

    • Causality: Maintaining identical docking parameters is essential for a fair and objective comparison; any observed differences in binding scores can be attributed solely to the structural changes in the analogs.

  • Data Collection & Analysis :

    • Action: For each analog, record the predicted binding energy (in kcal/mol) from the top-ranked docking pose. Visualize the binding poses and meticulously identify all molecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with the active site residues.

    • Causality: The binding energy provides a quantitative estimate of binding affinity, while the interaction analysis offers a qualitative explanation for why certain analogs bind more strongly than others.

Results and Discussion: Elucidating Structure-Activity Relationships

The docking results for our virtual analogs are summarized below. These values are illustrative and represent what a typical computational study might yield.

Analog IDC6-SubstituentPredicted Binding Energy (kcal/mol)Key Interactions with EGFR Active Site
A1 -H (Parent)-7.2Hydrophobic interactions with Leu718, Val726, Ala743
A2 -NH₂ (Amino)-8.5H-bond with Thr790; Hydrophobic interactions
A3 -NO₂ (Nitro)-7.9Potential H-bond with Thr790; Electrostatic repulsion
A4 -OCH₃ (Methoxy)-8.1H-bond with water bridge to Thr854; Hydrophobic pocket

From this data, we can derive valuable SAR insights:

  • Impact of Hydrogen Bonding: Analog A2 (-NH₂) shows the most favorable binding energy. Analysis of its docked pose reveals that the amino group acts as a hydrogen bond donor, forming a critical interaction with the side-chain of Threonine 790 (Thr790). This residue is a well-known "gatekeeper" in the EGFR active site, and forming interactions with it is a hallmark of potent inhibitors.[12]

  • Role of Substituent Size and Polarity: The methoxy group in A4 also improves binding affinity compared to the parent scaffold. It appears to form a hydrogen bond via a bridging water molecule and fits well into a nearby hydrophobic pocket. The larger nitro group of A3 improves the score slightly over the parent but is less effective than the amino or methoxy groups, potentially due to unfavorable electrostatic interactions.

Visualization of Molecular Interactions

This diagram conceptualizes the key interactions observed for the most promising analog (A2) within the EGFR kinase active site.

G cluster_ligand Analog A2 cluster_protein EGFR Active Site Quin Quinazoline Core Methyl N3-Methyl Quin->Methyl at N3 Amino C6-Amino Quin->Amino at C6 Met793 Met793 (Hinge) Quin->Met793 H-bond (Backbone) Leu718 Leu718 Quin->Leu718 Hydrophobic Val726 Val726 Quin->Val726 Hydrophobic Ala743 Ala743 Quin->Ala743 Hydrophobic Thr790 Thr790 (Gatekeeper) Amino->Thr790 H-bond (Side-chain)

Caption: Key interactions of Analog A2 in the EGFR active site.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to the comparative docking of this compound analogs. By anchoring our study with a thorough validation protocol, we establish confidence in our computational predictions. The subsequent comparative analysis allows for the elucidation of clear structure-activity relationships, demonstrating how specific substitutions can enhance binding affinity through targeted interactions with key residues like Thr790 in the EGFR active site. These in silico findings provide a strong rationale for prioritizing the synthesis of specific analogs, such as the 6-amino derivative, for further experimental validation in biochemical and cellular assays.[15] This iterative cycle of computational prediction and experimental testing is the cornerstone of modern structure-based drug discovery.[16]

References

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Sources

Unveiling the Action of 3-Methylquinazoline-2,4(1H,3H)-dione: A Comparative Guide to its Mechanistic Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides an in-depth analysis of the confirmed mechanism of action of the 3-substituted quinazoline-2,4(1H,3H)-dione class of molecules, to which 3-methylquinazoline-2,4(1H,3H)-dione belongs. By contextualizing its activity against established therapeutic agents, we aim to provide a clear and objective comparison to inform future research and development.

The quinazoline-2,4(1H,3H)-dione scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] Modifications to this core structure, particularly at the N1 and N3 positions, have yielded compounds with diverse pharmacological profiles, including anticancer, antibacterial, and anti-inflammatory properties.[1] This guide will focus on a prominent and well-documented mechanism for 3-substituted derivatives: the dual inhibition of the receptor tyrosine kinases c-Met and VEGFR-2.

The Dual Inhibition of c-Met and VEGFR-2: A Potent Anti-Cancer Strategy

The deregulation of signaling pathways driven by receptor tyrosine kinases (RTKs) is a hallmark of many cancers. The HGF/c-Met and VEGF/VEGFR-2 signaling axes are critical players in tumor progression, promoting cell proliferation, survival, migration, and angiogenesis.[2] The simultaneous inhibition of both c-Met and VEGFR-2 has emerged as a powerful therapeutic strategy to overcome resistance mechanisms that can arise from targeting either pathway alone.[2][3]

Several 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have demonstrated potent dual inhibitory activity against both c-Met and VEGFR-2 in the nanomolar range.[2] This dual action is a key aspect of their anti-cancer potential.

Below is a diagram illustrating the signaling pathways targeted by this class of compounds.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cMet c-Met Receptor Proliferation Proliferation Survival cMet->Proliferation Activates VEGFR2 VEGFR-2 Receptor Angiogenesis Angiogenesis Metastasis VEGFR2->Angiogenesis Activates HGF HGF HGF->cMet Binds VEGF VEGF VEGF->VEGFR2 Binds Quinazolinedione 3-Substituted Quinazoline-2,4(1H,3H)-dione Quinazolinedione->cMet Inhibits Quinazolinedione->VEGFR2 Inhibits

Figure 1: Dual Inhibition of c-Met and VEGFR-2 Signaling.

Comparative Analysis: 3-Substituted Quinazoline-2,4(1H,3H)-diones vs. Established Inhibitors

To fully appreciate the therapeutic potential of the 3-substituted quinazoline-2,4(1H,3H)-dione class, a direct comparison with established drugs targeting similar pathways is essential. We will compare its performance with Cabozantinib, a known dual c-Met/VEGFR-2 inhibitor, and Olaparib, a PARP inhibitor, to highlight both similarities in efficacy and differences in mechanism.

Compound Class/DrugPrimary Mechanism of ActionKey Therapeutic TargetsReported IC50 Values (Exemplary)
3-Substituted Quinazoline-2,4(1H,3H)-diones Dual Tyrosine Kinase Inhibitorc-Met, VEGFR-2c-Met: 0.063–0.084 µMVEGFR-2: 0.035–0.297 µM[2]
Cabozantinib Multi-Tyrosine Kinase Inhibitorc-Met, VEGFR-2, RET, AXL, KIT, FLT3[4][5][6][7]c-Met: ~0.0013 µMVEGFR-2: ~0.0004 µM
Olaparib PARP InhibitorPARP-1, PARP-2PARP-1: ~0.005 µMPARP-2: ~0.001 µM

Table 1: Comparative Overview of Inhibitor Mechanisms and Potency.

In-Depth Comparison

Cabozantinib: As a multi-kinase inhibitor, Cabozantinib has a broader target profile than many of the studied 3-substituted quinazoline-2,4(1H,3H)-diones.[4][5][6][7] While this can contribute to its potent anti-tumor activity, it may also lead to a wider range of off-target effects and associated toxicities. The quinazoline-dione derivatives, with their more focused dual-targeting of c-Met and VEGFR-2, could potentially offer a more favorable therapeutic window. Clinical trials have demonstrated Cabozantinib's efficacy in various cancers, including renal cell carcinoma and medullary thyroid cancer.[4]

Olaparib: Olaparib operates through a distinct mechanism known as synthetic lethality.[8] It inhibits poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[8][9][10][11][12] In cancer cells with pre-existing defects in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death.[8] While some quinazoline-2,4(1H,3H)-dione derivatives have been reported to inhibit PARP-1/2, this is not the primary mechanism for the 3-substituted class focused on here.[13][14] The comparison with Olaparib underscores the diverse mechanistic possibilities within the broader quinazoline-dione family and highlights the importance of specific substitutions in determining the final biological activity. Clinical data for Olaparib shows significant improvements in progression-free and overall survival in patients with BRCA-mutated ovarian and breast cancers.[15][16][17][18]

Experimental Validation of the Mechanism of Action

Confirming the dual inhibition of c-Met and VEGFR-2 by 3-substituted quinazoline-2,4(1H,3H)-diones involves a series of well-established experimental protocols. The causality behind these experimental choices is to first establish the inhibitory effect at the molecular level (enzyme assays) and then to confirm this effect in a biological context (cell-based assays).

Experimental Workflow

G A In Vitro Kinase Assay B Cell-Based Phosphorylation Assay A->B Confirms cellular target engagement C Cell Proliferation Assay (e.g., MTT) B->C Links target inhibition to anti-proliferative effect D Apoptosis Assay (e.g., Annexin V) C->D Investigates mechanism of cell death E Cell Cycle Analysis (Flow Cytometry) C->E Determines effect on cell cycle progression

Figure 2: Workflow for Validating Dual Kinase Inhibition.
Key Experimental Protocols

1. In Vitro Kinase Inhibition Assay:

  • Objective: To directly measure the inhibitory activity of the compound against purified c-Met and VEGFR-2 kinases.

  • Principle: This assay quantifies the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. A reduction in phosphorylation indicates inhibition.

  • Methodology:

    • Purified recombinant c-Met or VEGFR-2 kinase is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a reaction buffer.

    • Varying concentrations of the 3-substituted quinazoline-2,4(1H,3H)-dione are added to the reaction.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The extent of substrate phosphorylation is measured using methods such as radioisotope incorporation (32P-ATP), fluorescence resonance energy transfer (FRET), or enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

    • The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.

2. Cellular Phosphorylation Assay (Western Blot):

  • Objective: To confirm that the compound inhibits the phosphorylation of c-Met and VEGFR-2 and their downstream signaling proteins within a cellular context.

  • Principle: This assay uses specific antibodies to detect the phosphorylated (activated) forms of the target kinases and downstream effectors in cell lysates.

  • Methodology:

    • Cancer cells known to overexpress c-Met and VEGFR-2 (e.g., HCT-116) are cultured.[2]

    • The cells are treated with varying concentrations of the 3-substituted quinazoline-2,4(1H,3H)-dione for a specified time.

    • Cells are stimulated with the respective ligands (HGF for c-Met, VEGF for VEGFR-2) to induce receptor phosphorylation.

    • The cells are lysed, and the protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235), phosphorylated VEGFR-2 (e.g., p-VEGFR-2 Tyr1175), and their downstream targets (e.g., p-Akt, p-ERK).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using chemiluminescence. A decrease in the phosphorylated protein signal indicates inhibition.

3. Cell Proliferation Assay (MTT Assay):

  • Objective: To assess the effect of the compound on the viability and proliferation of cancer cells.

  • Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Methodology:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the 3-substituted quinazoline-2,4(1H,3H)-dione for a period of 48-72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized with a solvent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The GI50 (concentration for 50% growth inhibition) or IC50 value is calculated.

Conclusion and Future Perspectives

The 3-substituted quinazoline-2,4(1H,3H)-dione scaffold represents a promising platform for the development of targeted anti-cancer therapies. The confirmed mechanism of dual c-Met and VEGFR-2 inhibition for this class of compounds provides a solid foundation for further optimization. The focused nature of this dual inhibition may offer a superior safety profile compared to broader multi-kinase inhibitors like Cabozantinib.

Future research should focus on elucidating the specific activity of this compound and optimizing the scaffold to enhance potency and selectivity. Further investigations into other potential mechanisms, such as PARP inhibition, could also unveil new therapeutic applications for this versatile chemical class. The continued exploration of these compounds, guided by the robust experimental framework outlined in this guide, will be crucial in translating their preclinical promise into clinical reality.

References

  • Bryant, H. E., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913–917. [Link]

  • Choueiri, T. K., et al. (2016). Cabozantinib versus Everolimus in Advanced Renal-Cell Carcinoma. The New England Journal of Medicine, 373(19), 1814–1823. [Link]

  • Fong, P. C., et al. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. The New England Journal of Medicine, 361(2), 123–134. [Link]

  • Gottipati, P., et al. (2010). Poly(ADP-ribose) polymerase is hyperactivated in homologous recombination-defective cells. Cancer Research, 70(13), 5389–5398. [Link]

  • Grüllich, C. (2017). Cabozantinib: A new standard of care for second-line treatment of advanced renal cell carcinoma. Translational Andrology and Urology, 6(3), 579–581. [Link]

  • Haddad, R. I., et al. (2021). COMET-1: A phase III randomized, double-blind, placebo-controlled trial of cabozantinib (XL184) in patients with metastatic castration-resistant prostate cancer. Journal of Clinical Oncology, 39(15_suppl), 5000–5000. [Link]

  • Ledermann, J., et al. (2012). Olaparib maintenance therapy in platinum-sensitive relapsed ovarian cancer. The New England Journal of Medicine, 366(15), 1382–1392. [Link]

  • Mahmoud, Y. I., et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2189578. [Link]

  • Moore, K., et al. (2018). Maintenance Olaparib in Patients with Newly Diagnosed Advanced Ovarian Cancer. The New England Journal of Medicine, 379(26), 2495–2505. [Link]

  • Pujade-Lauraine, E., et al. (2017). Olaparib tablets as maintenance therapy in patients with platinum-sensitive, relapsed ovarian cancer and a BRCA1/2 mutation (SOLO2/ENGOT-Ov21): a double-blind, randomised, placebo-controlled, phase 3 trial. The Lancet Oncology, 18(9), 1274–1284. [Link]

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a novel MET and VEGFR2 inhibitor, simultaneously suppresses metastasis, angiogenesis, and tumor growth. Molecular Cancer Therapeutics, 10(12), 2298–2308. [Link]

  • Zhou, J., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(18), 3189–3203. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In our pursuit of novel therapeutics, our responsibility extends beyond discovery to the safe and compliant management of every chemical in our laboratories. 3-Methylquinazoline-2,4(1H,3H)-dione and its derivatives are recognized as privileged scaffolds in drug development, showing potential in oncology and other therapeutic areas[1]. However, with its utility comes the critical responsibility of proper handling and disposal.

This guide is structured to provide a comprehensive, scientifically-grounded protocol for the disposal of this compound. It moves beyond a simple checklist to explain the causality behind each step, ensuring that our safety protocols are robust, intuitive, and self-validating.

Hazard Profile & Regulatory Imperative

Understanding the specific hazards of this compound is the foundation of its safe management. The primary directive for its disposal is dictated by its toxicological and environmental profile.

The compound is classified under the Globally Harmonized System (GHS) as Acutely Toxic (Oral), Category 4. This means it is harmful if swallowed.[2] Furthermore, its high water hazard classification (WGK 3) in Germany signals a significant potential for environmental damage, making indiscriminate disposal, especially down the drain, a serious breach of environmental stewardship and regulations.

Disposal of this compound, as with all laboratory chemicals, is not a matter of choice but is governed by stringent regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, enforced by the Environmental Protection Agency (EPA).[3][4][5] These regulations mandate that hazardous chemical waste be managed from "cradle-to-grave" by licensed professionals.

Property Identifier / Classification Source(s)
CAS Number 607-19-2[2]
Molecular Formula C₉H₈N₂O₂
GHS Pictogram GHS07 (Exclamation Mark)
GHS Signal Word Warning[2]
Hazard Statement H302: Harmful if swallowed[2]
Storage Class 11: Combustible Solids
Water Hazard Class WGK 3: Highly hazardous to water

Prerequisite Safety Protocols: Your First Line of Defense

Before handling this compound for any purpose, including disposal, a robust safety framework must be in place. This is non-negotiable.

  • Engineering Controls : Always handle the solid compound and its solutions within a certified chemical fume hood. This prevents the inhalation of fine particulates and protects the ambient laboratory environment.

  • Personal Protective Equipment (PPE) : The required PPE is your primary barrier against exposure.

    • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.[6]

    • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves. Inspect them for any signs of damage before use. Remember that gloves are for your protection, not to permit casual contact with other surfaces. Do not touch doorknobs, keyboards, or personal items with gloved hands.[7]

    • Body Protection : A lab coat and closed-toe shoes are required to protect your skin and body.[6][7]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is containment and professional collection . Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the drain.[6][8][9]

Step 1: Waste Segregation

Isolate all waste containing this compound. This includes pure compound, reaction mixtures, and solutions. Do not mix this waste with other chemical streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. The causality is simple: mixing incompatible chemicals can lead to dangerous reactions.

Step 2: Containerization and Labeling
  • Primary Container : Place all solid waste, including contaminated materials, into a designated, chemically-resistant, and sealable hazardous waste container. A high-density polyethylene (HDPE) container with a screw cap is a suitable choice.

  • Labeling : The container must be clearly and accurately labeled. Proper labeling is a core tenet of laboratory safety and regulatory compliance. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "607-19-2"

    • The appropriate GHS hazard pictogram (GHS07).

Step 3: Management of Contaminated Materials

Any item that comes into contact with this compound is considered hazardous waste. This includes:

  • Gloves

  • Weighing paper or boats

  • Pipette tips

  • Paper towels or sorbent pads used for cleaning spills

These items must be placed in the same designated hazardous waste container as the chemical itself.[6]

Step 4: Storage and Final Disposal
  • Storage : Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within your laboratory. This area should be clearly marked, secure, and away from general traffic.

  • Final Disposal : Arrange for the collection of the hazardous waste container through your institution's EHS department or a licensed chemical waste disposal contractor.[2][6] This is the only acceptable final step. These professionals are trained and equipped to transport and dispose of hazardous materials in compliance with all local, state, and federal regulations.

G cluster_workflow Disposal Workflow for this compound start Waste Generation (e.g., residual solid, contaminated gloves, weighing paper, pipette tips) segregate Step 1: Segregate Waste Isolate from other waste streams. start->segregate prohibited PROHIBITED Drain or Trash Disposal start->prohibited containerize Step 2: Containerize & Label Use a sealed, labeled container with 'Hazardous Waste' and GHS pictogram. segregate->containerize store Step 3: Secure Storage Place in designated Satellite Accumulation Area. containerize->store end Step 4: Final Disposal Collection by EHS or Licensed Waste Vendor. store->end

Caption: Disposal workflow for this compound waste.

Emergency Protocol: Small Spill Management

Accidents can happen. A prepared response is critical to maintaining a safe environment. For a small spill of solid this compound:

  • Alert & Isolate : Immediately alert colleagues in the area. Restrict access to the spill zone.

  • PPE : If not already wearing it, don the appropriate PPE (goggles, lab coat, nitrile gloves).

  • Contain : Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.

  • Collect : Carefully sweep or scoop the material into your designated hazardous waste container. Avoid creating dust.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose : Place all cleaning materials (absorbent, cloths, etc.) into the hazardous waste container.

  • Report : Report the incident to your laboratory supervisor or EHS department, as per your institution's policy.

By adhering to these scientifically-backed and regulation-compliant procedures, we uphold our commitment to safety, environmental responsibility, and the integrity of our research.

References

  • 3-Hydroxy-1-methylquinazoline-2,4(1H,3H)-dione . ChemBK. [Link]

  • DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate . ACS Omega. [Link]

  • 3-Hydroxy-1-methylquinazoline-2,4(1H,3H)-dione . PubChem. [Link]

  • GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY . [Link]

  • SAFETY DATA SHEET . Fisher Scientific. [Link]

  • Lab Safety Protocols | PDF . Scribd. [Link]

  • Lab Safety Rules and Guidelines . [Link]

  • Chemistry Lab Safety Rules . PozeSCAF. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory . CSUB. [Link]

  • EPA Subpart P Regulations - HW Drugs . PharmWaste Technologies, Inc. [Link]

  • Hazardous Waste Pharmaceuticals Rule . [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity . MDPI. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule . EPA. [Link]

  • Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent . [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . ASHP. [Link]

  • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review . PubMed. [Link]

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Comprehensive Handling Guide: Personal Protective Equipment for 3-methylquinazoline-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in the synthesis of novel therapeutic agents, including potential antivirals and antibacterials, 3-methylquinazoline-2,4(1H,3H)-dione is a compound of significant interest to the research and drug development community.[1][2] Its handling, however, demands a rigorous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a primary focus on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our objective is to establish a self-validating system of protocols that ensures the safety of all laboratory personnel.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Understanding the specific hazards associated with this compound is fundamental to establishing a robust safety protocol. The compound's hazard profile dictates every subsequent recommendation for PPE and handling procedures. The primary risks are associated with its classification as an irritant and being harmful if ingested.[3][4][5]

Property Identifier / Classification Source(s)
Chemical Name This compound[3][4]
CAS Number 607-19-2[3][4]
Physical Form Solid[3]
Molecular Formula C₉H₈N₂O₂[3]
Molecular Weight 176.17 g/mol [3]
GHS Pictogram GHS07 (Exclamation Mark)[3][5]
Signal Word Warning[3][4][5]
Hazard Statements H302: Harmful if swallowed[3][4][5][6][7][8]
H315: Causes skin irritation[5][6][9][10]
H319: Causes serious eye irritation[5][6][9][10]
H335: May cause respiratory irritation[5][6][9][10]

The causality is clear: the risk of respiratory irritation (H335) drives the mandate for handling the solid form within a certified chemical fume hood.[6][11] The potential for serious eye irritation (H319) necessitates the use of fully sealed chemical safety goggles, not just standard safety glasses.[9][11] Finally, the risk of skin irritation (H315) and the general principle of avoiding dermal absorption for any research compound underpins the stringent requirements for gloves and protective gowns.[9][12]

Core PPE Protocol: A Multi-Barrier Safety System

Personal Protective Equipment is the final and most personal line of defense. It should be used in conjunction with, not as a substitute for, primary engineering controls.

All operations involving the weighing, transfer, or manipulation of solid this compound that could generate dust must be conducted within a certified chemical fume hood.[11][13] This is the most critical step in preventing respiratory exposure.

  • Mandatory: Chemical safety goggles that provide a complete seal around the eyes must be worn at all times in the area where the chemical is handled.[11]

  • Conditional: A full-face shield must be worn over safety goggles during procedures with a heightened risk of splashing, such as during dissolution in a solvent or transfer of solutions.[11][14]

  • Gloves: Nitrile gloves are required. Given the compound's use in drug development, adopting the best practice of double-gloving is strongly recommended to minimize the risk of contamination during glove removal and handling.[11][12][15]

    • Inspect gloves for any perforations or tears before each use.[11]

    • Change gloves every 30-60 minutes or immediately if contamination is suspected or damage occurs.[12][15]

  • Gown: A disposable, low-permeability gown with long sleeves and tight-fitting knit cuffs is required.[12][14] One pair of gloves should be worn under the cuffs, and the outer pair worn over the cuffs to ensure a complete seal.[12] Standard cloth lab coats are not sufficient as they are absorbent.

  • Standard Operations: A chemical fume hood provides adequate respiratory protection.

  • Emergency or Non-Routine Operations: In the event of a significant spill outside of a fume hood or if a fume hood is not available, a NIOSH-approved air-purifying respirator with a P95 or P1 particulate filter is necessary.[6][11] All personnel requiring respirator use must be properly fit-tested and trained.

Step-by-Step Operational and Disposal Plans

This section provides a direct, procedural guide for laboratory operations.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

  • Assemble and Inspect PPE: Lay out all necessary PPE. Meticulously inspect goggles, face shield, gown, and gloves for any defects.

  • Prepare Work Area: The fume hood sash should be lowered to the indicated working height. The work surface should be clean and clear of unnecessary items. Ensure the location of the nearest eyewash station and safety shower is known.[11]

  • Donning PPE: Don PPE in the following order: gown, inner gloves, safety goggles, face shield, outer gloves (pulled over the gown cuffs).

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound on a non-absorbent liner within the chemical fume hood to contain any minor spills and minimize dust generation.

  • Dissolution: When adding the solid to a solvent, do so slowly and with the vessel angled away from your face to prevent splashing.

  • Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment within the fume hood.

The removal of PPE is a critical step where self-contamination can easily occur. The following sequence must be followed precisely.

Doffing_Procedure cluster_contaminated_area Inside Laboratory / Contaminated Area cluster_clean_area Anteroom / Clean Area Decontaminate 1. Decontaminate Outer Gloves & Equipment RemoveOuter 2. Remove Outer Gloves Decontaminate->RemoveOuter Perform in fume hood if possible RemoveGown 3. Remove Gown & Sleeve Covers (Turn inside out as it's removed) RemoveOuter->RemoveGown ExitLab 4. Exit Immediate Work Area RemoveGown->ExitLab RemoveFaceShield 5. Remove Face Shield RemoveGoggles 6. Remove Safety Goggles RemoveFaceShield->RemoveGoggles RemoveInner 7. Remove Inner Gloves RemoveGoggles->RemoveInner WashHands 8. Wash Hands Thoroughly (With soap and water for 20+ seconds) RemoveInner->WashHands

Caption: PPE Doffing (Removal) Workflow.

  • Waste Collection: All disposable PPE (gloves, gown) and materials contaminated with this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4][11]

  • Waste Segregation: Do not mix this waste stream with other laboratory waste unless compatibility has been confirmed.[11]

  • Disposal Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[4] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.

Emergency Protocols

In the event of an exposure or spill, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water, followed by washing with soap and water.[4][11] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[4][11] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

  • Spill Response: Evacuate the immediate area. If the spill is significant, alert others and contact your EHS department. For minor spills within a fume hood, use an appropriate absorbent material, wearing the full PPE described in this guide. Collect the absorbed material into a sealed hazardous waste container.

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their invaluable research.

References

  • BenchChem. (2025). Personal protective equipment for handling Quinazolin-2-ylboronic acid.
  • Sigma-Aldrich. 3-Methylquinazoline-2,4(1H,3H)
  • Echemi. (2019). 3-METHYLQUINAZOLINE-2,4(1H,3H)
  • Fisher Scientific. (2023).
  • Sigma-Aldrich.
  • CymitQuimica. (2024). Safety Data Sheet - 3-(4-AMINOPHENYL)-6-FLUORO-7-(METHYLAMINO)QUINAZOLINE-2,4(1H,3H)-DIONE.
  • Angene Chemical. (2021).
  • PubChem. Quinazolinedione.
  • Thermo Fisher Scientific. (2025).
  • Centers for Disease Control and Prevention (CDC). (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Fluorochem. (2024).
  • Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • ECHEMI. 607-19-2, this compound Formula.
  • PubMed Central. Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)
  • ResearchGate. (2025). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.